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  • Product: 1-(3-Methylpyridin-2-yl)propan-1-amine
  • CAS: 1015846-40-8

Core Science & Biosynthesis

Foundational

1-(3-Methylpyridin-2-yl)propan-1-amine chemical properties

Technical Monograph: 1-(3-Methylpyridin-2-yl)propan-1-amine Part 1: Executive Summary & Structural Logic 1-(3-Methylpyridin-2-yl)propan-1-amine (CAS: 2061979-76-6 for 2HCl salt) is a high-value chiral building block char...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(3-Methylpyridin-2-yl)propan-1-amine

Part 1: Executive Summary & Structural Logic

1-(3-Methylpyridin-2-yl)propan-1-amine (CAS: 2061979-76-6 for 2HCl salt) is a high-value chiral building block characterized by a "pyridylic" primary amine positioned adjacent to a sterically demanding 3-methyl group.[1] Unlike simple benzylamines, this scaffold offers unique conformational restrictions due to the ortho-effect imposed by the 3-methyl substituent on the pyridine ring.[1]

In drug design, this moiety serves two critical functions:

  • Conformational Locking: The steric clash between the C3-methyl and the C1'-aminoalkyl chain forces the side chain out of coplanarity with the pyridine ring, often freezing the bioactive conformation.[1]

  • Electronic Modulation: The pyridine nitrogen provides a hydrogen bond acceptor (HBA), while the primary amine acts as a hydrogen bond donor (HBD) or a handle for further functionalization (e.g., amide coupling, reductive amination).[1]

Part 2: Chemical Identity & Physicochemical Profile

PropertyData / PredictionNote
IUPAC Name 1-(3-Methylpyridin-2-yl)propan-1-amine
CAS Number 2061979-76-6 (dihydrochloride)Free base is often generated in situ.[1]
Molecular Formula C

H

N

Molecular Weight 150.22 g/mol (Free Base)~223.14 g/mol (2HCl salt)
Chirality One stereocenter (C1')Available as (R), (S), or racemate.[1]
pKa (Predicted) Pyridine N: ~5.8 Amine N: ~9.5The 3-Me group slightly increases basicity of Py-N via inductive effect (+I).[1]
LogP (Predicted) 1.2 - 1.5More lipophilic than the non-methylated analog.[1]
H-Bonding 1 Donor (NH

), 2 Acceptors (Py-N, NH

)
Capable of bidentate coordination (N,N-chelation).[1]

Expert Insight - The Ortho-Effect: The 3-methyl group is not merely a lipophilic add-on; it is a steric gatekeeper.[1] In the absence of this methyl group, the propyl amine chain has free rotation.[1] With the 3-methyl group present, the rotation around the C(ring)-C(alpha) bond is restricted, creating a high energy barrier for planar conformations.[1] This is often exploited in kinase inhibitors to force the amine substituent into a specific vector relative to the hinge-binding pyridine.[1]

Part 3: Synthetic Methodologies

To access this scaffold with high enantiopurity—a requirement for modern drug candidates—we utilize the Ellman Auxiliary approach .[1] This method is superior to classical resolution or chiral HPLC for scale-up.[1]

Protocol A: Asymmetric Synthesis (Ellman Route)

This protocol yields the chiral amine with >95% ee.[1][2]

Reagents:

  • 3-Methylpicolinaldehyde (Starting Material)[1]

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary)[1]

  • Titanium(IV) ethoxide (Ti(OEt)

    
    )[1]
    
  • Ethylmagnesium Bromide (EtMgBr) - 3.0 M in ether[1]

  • HCl (4M in Dioxane)[1]

Step-by-Step Methodology:

  • Condensation (Imine Formation):

    • Charge a flame-dried flask with 3-methylpicolinaldehyde (1.0 eq) and (R)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF.

    • Add Ti(OEt)

      
       (2.0 eq) dropwise.[1] Note: Ti(IV) acts as a Lewis acid and water scavenger, driving the equilibrium.[1]
      
    • Stir at ambient temperature for 16 hours. Monitor by TLC/LCMS.[1]

    • Quench with brine, filter the titanium salts through Celite, and concentrate to obtain the N-sulfinyl aldimine.[1]

  • Diastereoselective Addition:

    • Dissolve the sulfinyl aldimine in anhydrous CH

      
      Cl
      
      
      
      and cool to -78°C. Critical: Low temperature is essential for maximizing diastereomeric ratio (dr).
    • Add EtMgBr (2.0 eq) dropwise.[1] The Grignard reagent coordinates with the sulfinyl oxygen and the imine nitrogen (cyclic transition state), directing the ethyl group attack from the less hindered face.[1]

    • Warm to room temperature slowly over 4 hours.

    • Quench with saturated NH

      
      Cl.[1][3] Extract and purify the sulfinamide intermediate.[1]
      
  • Deprotection:

    • Dissolve the intermediate in MeOH.[1]

    • Add 4M HCl in dioxane (4.0 eq). Stir for 1 hour.

    • Concentrate to dryness to yield 1-(3-methylpyridin-2-yl)propan-1-amine dihydrochloride .[1]

Visualization: Asymmetric Synthesis Flow

SynthesisPath cluster_legend Reaction Phase Aldehyde 3-Methyl picolinaldehyde Imine Chiral N-Sulfinyl Imine Aldehyde->Imine Ti(OEt)4, THF Auxiliary (R)-tert-Butyl sulfinamide Auxiliary->Imine ProtectedAmine Sulfinamide Intermediate Imine->ProtectedAmine EtMgBr, -78°C (Stereocontrol) Grignard EtMgBr (Addition) Grignard->ProtectedAmine FinalProduct Chiral 1-(3-Methylpyridin-2-yl) propan-1-amine ProtectedAmine->FinalProduct HCl/MeOH Acid HCl (Deprotection) Acid->FinalProduct

Caption: Stereoselective synthesis via Ellman auxiliary. The cyclic transition state in the Grignard step dictates chirality.

Part 4: Reactivity & Chelation Potential[1]

The 1-(3-methylpyridin-2-yl)propan-1-amine motif is a bidentate ligand.[1] In the presence of transition metals (Cu, Pd, Zn), it can form stable 5-membered chelate rings.[1]

  • Warning for Cross-Coupling: If using this amine in Pd-catalyzed Buchwald-Hartwig couplings, the pyridine nitrogen and the primary amine can poison the catalyst by forming a stable Pd(N^N) complex.[1]

    • Mitigation: Use strong bases (NaOtBu) or bulky biaryl phosphine ligands (e.g., BrettPhos) that can out-compete the substrate for the metal center, or protect the primary amine as a Boc-carbamate prior to coupling.[1]

Visualization: Chelation & Steric Clash

ChelationMode cluster_complex Bidentate Chelation Complex Metal Metal Center (Pd/Cu/Zn) PyN Pyridine N (Lone Pair) PyN->Metal Coordination AmineN Amine NH2 (Lone Pair) AmineN->Metal Coordination Methyl 3-Methyl Group (Steric Bulk) Methyl->AmineN Steric Repulsion (Ortho Effect)

Caption: Bidentate coordination mode. The 3-methyl group sterically influences the stability and geometry of the complex.[1]

Part 5: Safety & Handling

Hazard Classification (GHS):

  • H314: Causes severe skin burns and eye damage (Corrosive).[1]

  • H302: Harmful if swallowed.[1][4]

Handling Protocols:

  • Storage: The free base is prone to absorbing CO

    
     from the air (forming carbamates).[1] Store as the dihydrochloride salt  in a desiccator at room temperature.
    
  • Neutralization: When generating the free base for reaction, use a biphasic system (CH

    
    Cl
    
    
    
    / aq.[1] NaHCO
    
    
    ) rather than strong NaOH to prevent polymerization or degradation of the pyridine ring.[1]
  • PPE: Full face shield and chemically resistant gloves (Nitrile > 0.11mm) are mandatory due to the corrosive nature of benzylic-type amines.[1]

References

  • PubChem Compound Summary. 1-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride.[1] National Center for Biotechnology Information.[1] [Link][1]

  • Ellman, J. A., et al. (2002).[1] Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide. Accounts of Chemical Research. [Link]

  • Lead Sciences. Product Datasheet: 1-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride (CAS 2061979-76-6). [Link][1]

  • Clayden, J., et al. (2009).[1] Atropisomerism in Pyridine Derivatives: The Ortho Effect. Tetrahedron. [Link][1]

Sources

Exploratory

High-Fidelity Synthesis of 1-(3-Methyl-2-Pyridinyl)-1-Propanamine

Technical Guide for Process Chemists & Medicinal Researchers Executive Summary This technical guide details the synthetic pathway for 1-(3-methyl-2-pyridinyl)-1-propanamine (CAS: 1015846-40-8).[1] This molecule serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Chemists & Medicinal Researchers

Executive Summary

This technical guide details the synthetic pathway for 1-(3-methyl-2-pyridinyl)-1-propanamine (CAS: 1015846-40-8).[1] This molecule serves as a critical chiral building block in the synthesis of histamine H3 antagonists, kinase inhibitors, and other heterocyclic pharmaceutical intermediates.

The presence of the 3-methyl group ortho to the reaction center (C2 position) introduces significant steric strain, distinguishing this synthesis from standard pyridine functionalization. This guide prioritizes a robust Grignard addition-reductive amination sequence , optimized to overcome steric hindrance while minimizing side reactions such as over-alkylation or incomplete imine formation.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the pyridine ring. The C1-N bond is the primary disconnection point, leading to the corresponding ketone. The carbon skeleton is assembled via nucleophilic attack on the nitrile, leveraging the commercially available 3-methylpicolinonitrile.

Retrosynthesis Target 1-(3-methyl-2-pyridinyl)-1-propanamine (Target Molecule) Ketone 1-(3-methylpyridin-2-yl)propan-1-one (Key Intermediate) Target->Ketone Reductive Amination (C-N Bond Formation) Nitrile 3-methylpicolinonitrile (Starting Material) Ketone->Nitrile Grignard Addition (C-C Bond Formation) EtMgBr Ethylmagnesium Bromide (Grignard Reagent) Ketone->EtMgBr

Figure 1: Retrosynthetic disconnection showing the conversion of the nitrile precursor to the target amine via a ketone intermediate.

Phase 1: Carbon Skeleton Construction

Objective: Synthesis of 1-(3-methylpyridin-2-yl)propan-1-one. Challenge: The 3-methyl group creates steric bulk, potentially slowing the nucleophilic attack of the Grignard reagent at the nitrile carbon.

Reaction Scheme

Substrates: 3-Methylpicolinonitrile + Ethylmagnesium Bromide (EtMgBr) Solvent: Diethyl Ether (


) or THF (Anhydrous)
Mechanism:  Nucleophilic addition to nitrile 

Metallo-imine intermediate

Acidic Hydrolysis

Ketone.
Detailed Protocol
  • Apparatus Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain a positive pressure of Nitrogen (

    
    ) or Argon.
    
  • Reagent Preparation: Charge the flask with 3-methylpicolinonitrile (1.0 eq, e.g., 50 mmol) dissolved in anhydrous THF (5 mL/mmol). Cool the solution to 0°C using an ice bath.

  • Grignard Addition: Transfer Ethylmagnesium bromide (1.2 eq, 3.0 M in

    
    ) to the addition funnel. Add dropwise over 30 minutes.
    
    • Critical Control Point: The reaction is exothermic. Maintain internal temperature

      
       to prevent polymerization or attack at the pyridine ring nitrogen.
      
  • Reaction Progression: Once addition is complete, allow the mixture to warm to room temperature.

    • Steric Note: Due to the 3-methyl hindrance, refluxing at 60°C for 2–4 hours may be required to drive the reaction to completion if TLC indicates unreacted nitrile.

  • Hydrolysis (The Imine Cleavage): Cool the mixture back to 0°C. Quench carefully with 3M HCl (excess). Stir vigorously for 1 hour at room temperature. The low pH is necessary to hydrolyze the stable magnesium-imine salt into the ketone.

  • Workup: Neutralize with saturated

    
     until pH ~8. Extract with Ethyl Acetate (
    
    
    
    ).[2] Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes:EtOAc) if necessary, though the crude ketone is often pure enough (>90%) for the next step.

Phase 2: Nitrogen Installation (Reductive Amination)

Objective: Conversion of the ketone to the primary amine. Method: Titanium-mediated reductive amination.[3][4] Rationale: Standard reductive amination (using just


) often fails with sterically hindered aromatic ketones. Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving the equilibrium toward the ketimine species.
Reaction Scheme

Reagents: Ketone +


 (in MeOH) + 

+

Detailed Protocol
  • Imine Formation:

    • In a sealed tube or pressure vessel, dissolve the ketone (1.0 eq) in anhydrous Methanol (0.5 M).

    • Add Titanium(IV) isopropoxide (

      
      , 2.0 eq).
      
    • Add Ammonia (7M solution in MeOH, 5.0 eq).

    • Stir the mixture at room temperature for 12–18 hours.

    • Observation: The solution typically turns slightly yellow/orange as the titanium-imine complex forms.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add Sodium Borohydride (

      
      , 1.5 eq) portion-wise. Caution: Gas evolution (
      
      
      
      ).
    • Allow to warm to room temperature and stir for 3 hours.

  • Quench & Workup:

    • Quench the reaction by adding

      
       (2M). A white precipitate (
      
      
      
      ) will form.
    • Dilute with EtOAc and filter the slurry through a Celite pad to remove titanium salts.

    • Extraction: The filtrate will consist of an aqueous and organic layer. Separate and extract the aqueous layer with EtOAc.

    • Acid-Base Purification (Self-Validating Step):

      • Extract the organic layer with 1M HCl (pulls the amine into the aqueous phase). Discard the organic phase (removes non-basic impurities).

      • Basify the aqueous phase to pH >12 using 4M NaOH.

      • Extract the free amine back into DCM or EtOAc.

  • Isolation: Dry over

    
     and concentrate. The resulting oil is the racemic 1-(3-methyl-2-pyridinyl)-1-propanamine .
    

Stereoselective Option (Ellman's Auxiliary)

For drug development applications requiring high enantiomeric excess (ee), the Ellman Sulfinamide method is superior to resolution of the racemate.

Ellman Ketone Ketone Imine Chiral N-Sulfinyl Imine Ketone->Imine Ti(OEt)4, THF Reflux Aux (R)-t-Butylsulfinamide Aux->Imine Amine Chiral Amine (HCl Salt) Imine->Amine 1. NaBH4 (-48°C) 2. HCl/MeOH

Figure 2: Stereoselective route using Ellman's auxiliary to establish the chiral center at C1.

Key Modification:

  • Replace

    
     with (R)-(+)-2-methyl-2-propanesulfinamide .
    
  • Reduction with

    
     proceeds with high diastereoselectivity due to the bulky sulfinyl group directing the hydride attack.
    
  • Cleavage of the auxiliary with HCl/MeOH yields the enantiopure amine hydrochloride salt.

Analytical Data & Validation

Expected characterization data for the free base.

TechniqueParameterExpected Signal / Value
1H NMR Pyridine Ring3H multiplet region

7.0 - 8.5 ppm
Methyl GroupSinglet,

~2.3 ppm (3H)
Methine (CH-NH2)Triplet/dd,

~3.8 - 4.0 ppm (1H)
Ethyl ChainMultiplets,

0.8 (CH3) and 1.6 (CH2) ppm
MS (ESI) [M+H]+m/z 151.12
Appearance Physical StatePale yellow oil (darkens on air exposure)

Safety & Hazards

  • Pyridines: Known skin irritants and potential neurotoxins. Handle in a fume hood.

  • Grignard Reagents: Pyrophoric.[3] React violently with water. Ensure all glassware is oven-dried and the atmosphere is inert.

  • Titanium(IV) Isopropoxide: Moisture sensitive.[5] Hydrolyzes to release isopropanol and titanium dioxide.

References

  • Grignard Addition to Pyridyl Nitriles

    • Mechanism & Scope: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text confirming reactivity of 2-cyanopyridines).
    • Steric Considerations: Eisch, J. J. (1962). "Organometallic Compounds of Pyridine." Journal of Organic Chemistry.

  • Reductive Amination Protocols

    • Ti(OiPr)4 Method: Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929.

    • Ellman Auxiliary: Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995.

  • Target Molecule Data

    • PubChem Entry: 1-(3-methyl-2-pyridinyl)-1-propanamine (CID 54378456).

Sources

Foundational

1-(3-Methylpyridin-2-yl)propan-1-amine NMR analysis

Technical Whitepaper: Structural Elucidation and NMR Profiling of 1-(3-Methylpyridin-2-yl)propan-1-amine[1] Executive Summary & Structural Context Target Molecule: 1-(3-Methylpyridin-2-yl)propan-1-amine CAS: 2061979-76-6...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and NMR Profiling of 1-(3-Methylpyridin-2-yl)propan-1-amine[1]

Executive Summary & Structural Context

Target Molecule: 1-(3-Methylpyridin-2-yl)propan-1-amine CAS: 2061979-76-6 (Dihydrochloride salt ref) Molecular Formula: C9H14N2 Molecular Weight: 150.22 g/mol (Free base)[1]

This guide provides a comprehensive NMR profiling strategy for 1-(3-methylpyridin-2-yl)propan-1-amine. Unlike simple linear alkyl amines, this molecule possesses a chiral benzylic-type center at the C1 position (attached to the pyridine ring).[2] The presence of a methyl group at the 3-position of the pyridine ring introduces steric constraints that significantly influence the magnetic environment of the adjacent chiral center and the aliphatic side chain.[2]

Critical Analytical Challenge: The chirality at C1 renders the adjacent methylene protons (C2-H) diastereotopic . They are chemically non-equivalent and will not appear as a simple quartet.[1][2][3] Misinterpretation of this multiplet is a common error in validating this scaffold.[1][2]

Structural Connectivity & Spin Systems

To accurately assign the spectrum, we must define the spin systems.[2] The molecule consists of two distinct domains: the aromatic 3-methylpyridine system and the chiral aliphatic propylamine chain.[2]

G cluster_0 NMR Interactions Pyridine 3-Methylpyridine Ring (Aromatic Spin System) Chiral_Center C1 Chiral Center (Methine H) Pyridine->Chiral_Center C2-C1 Bond (Rotational Barrier) NOE NOE: Py-Me(3) <-> C1-H Pyridine->NOE Ethyl_Group Ethyl Side Chain (Diastereotopic CH2 + CH3) Chiral_Center->Ethyl_Group J-Coupling (Vicinal) Amine NH2 Group (Exchangeable) Chiral_Center->Amine Chemical Bond Diast Diastereotopicity: C2-Ha vs C2-Hb Ethyl_Group->Diast

Figure 1: Structural connectivity highlighting the interaction between the steric bulk of the pyridine methyl group and the chiral center, which induces magnetic non-equivalence in the ethyl chain.[2]

Sample Preparation Protocol

The chemical shifts of pyridine derivatives are highly sensitive to pH and concentration due to hydrogen bonding and protonation of the pyridine nitrogen.[2]

Protocol:

  • Solvent Selection: Use DMSO-d6 (approx.[1][2] 0.6 mL) for the primary characterization.[2]

    • Reasoning: DMSO minimizes solute-solute hydrogen bonding and slows down the exchange of the NH2 protons, often allowing them to be observed as a broad singlet. CDCl3 is acceptable but may cause the NH2 signal to broaden into the baseline or shift erratically.[2]

  • Concentration: Prepare a solution of 10-15 mg of sample. High concentrations can cause stacking of the aromatic rings, shifting signals upfield.[2]

  • Salt Neutralization (If starting with HCl salt):

    • If the sample is a hydrochloride salt (common for amines), the pyridine ring will be protonated, shifting aromatic signals downfield by ~0.5 - 1.0 ppm.[2]

    • Action: To obtain the free base spectrum, treat the NMR tube with 1-2 drops of NaOD/D2O or perform a mini-extraction (DCM/Na2CO3) prior to dissolution.[2]

1H NMR Assignment Strategy

The following data represents the predicted chemical shifts for the free base in DMSO-d6, derived from additive empirical rules and analogous 3-picoline derivatives.

Table 1: 1H NMR Chemical Shift Assignments
PositionGroupTypeApprox. Shift (δ ppm)MultiplicityIntegrationCoupling (J)
Py-6 Ar-HAromatic8.35 - 8.45Doublet (d)1H

Hz
Py-4 Ar-HAromatic7.45 - 7.55Doublet (d)1H

Hz
Py-5 Ar-HAromatic7.10 - 7.20DD or Multiplet1H

Hz
C1-H CH-NH2Methine3.90 - 4.10DD or Multiplet1HVicinal to C2-H
Py-Me Ar-CH3Methyl2.25 - 2.35Singlet (s)3H-
NH2 NH2Amine1.50 - 2.50Broad Singlet2HExchangeable
C2-H CH2Methylene1.60 - 1.85Complex Multiplet 2HDiastereotopic
C3-H CH3Methyl0.85 - 0.95Triplet (t)3H

Hz
Expert Insight: The Diastereotopic Trap

The protons at C2 (the methylene group of the propyl chain) are adjacent to the chiral center at C1.[2] Consequently, they are diastereotopic (


).[1][2][3]
  • Observation: Do not expect a simple quartet. You will likely see two distinct multiplets or a complex higher-order pattern (ABX3 system).[1]

  • Validation: If these protons appear as a clean quartet, suspect that the chiral center has been compromised (e.g., racemization is not the issue, but if the C1-H is missing, you may have the ketone impurity).[2]

  • Steric Influence: The 3-methyl group on the pyridine ring adds steric bulk, potentially restricting rotation around the C(Py)-C1 bond, which enhances the magnetic non-equivalence of the C2 protons.[2]

13C NMR & DEPT Profiling

13C NMR confirms the carbon skeleton.[2][4] The 3-methyl substituent renders the pyridine ring asymmetric, ensuring all aromatic carbons are distinct.

Table 2: 13C NMR Assignments
Carbon TypeApprox.[1][2][3][4][5][6] Shift (δ ppm)Notes
Py-C2 (Quaternary) 160.0 - 163.0Weak intensity; ipso to amine chain.[1]
Py-C6 (CH) 146.0 - 148.0Deshielded by Nitrogen.[1]
Py-C3 (Quaternary) 130.0 - 133.0Ipso to Methyl group.[1]
Py-C4 (CH) 136.0 - 138.0Para to Nitrogen.[1]
Py-C5 (CH) 121.0 - 123.0Meta to Nitrogen.[1]
C1 (CH-NH2) 55.0 - 58.0Chiral center; deshielded by N and Py.[1]
C2 (CH2) 28.0 - 31.0Methylene.[1]
Py-CH3 18.0 - 20.0Methyl on ring.[1]
C3 (CH3) 10.0 - 12.0Terminal methyl.[1]

Advanced Verification Workflow

To fully validate the structure and purity, specifically distinguishing it from regioisomers (e.g., 4-methyl or 6-methyl analogs), use the following 2D NMR workflow.

Workflow Start Crude Sample H1_NMR 1H NMR (DMSO-d6) Start->H1_NMR Check_1 Diagnostic Check: Singlet @ 2.3ppm (Py-Me) Multiplet @ 4.0ppm (C1-H) H1_NMR->Check_1 COSY 2D COSY Confirm C1-C2-C3 connectivity Check_1->COSY Connectivity OK NOESY 1D NOE / 2D NOESY Irradiate Py-Me (2.3 ppm) Check_1->NOESY Regioisomer Check Result_A NOE to C1-H observed? YES = 3-Methyl isomer (Correct) NOESY->Result_A Result_B NOE to C1-H observed? NO = Likely 4, 5, or 6-Me isomer NOESY->Result_B

Figure 2: Validation workflow. The critical step is the NOE experiment.[2] Irradiating the methyl group at 2.3 ppm must show an enhancement of the C1-H methine proton signal. If the methyl group were at position 4, 5, or 6, this NOE would be absent or significantly weaker.[2]

Chiral Purity Determination

Since 1-(3-methylpyridin-2-yl)propan-1-amine is chiral, the standard NMR spectrum of the racemate appears identical to the pure enantiomer.[1] To determine Enantiomeric Excess (ee):

Method: Mosher's Amide Derivatization [2]

  • React the amine with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) .[1]

  • The resulting diastereomeric amides will show distinct chemical shifts in 19F NMR (and 1H NMR).

  • Integration of the CF3 signals (typically separated by ~0.2 ppm) allows for precise calculation of the ratio of enantiomers.[2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for calculating additive shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] Retrieved from [Link] (Reference for 3-picoline and propylamine fragment shifts).[1][2]

  • PubChem Database. (2024).[1][2] Compound Summary for CID 136262657 (1-(3-Methylpyridin-2-yl)propan-1-amine).[1] Retrieved from [Link][1][2]

  • Reich, H. J. (2023).[1][2] Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.[1] Retrieved from [Link] (Authoritative source for diastereotopic proton effects and pyridine coupling constants).[1][2]

Sources

Exploratory

Purity and Characterization of 1-(3-Methylpyridin-2-yl)propan-1-amine: A Technical Guide

Abstract 1-(3-Methylpyridin-2-yl)propan-1-amine (CAS: 1015846-40-8 for racemate) represents a challenging class of chiral pyridine building blocks used in the synthesis of kinase inhibitors and GPCR ligands. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(3-Methylpyridin-2-yl)propan-1-amine (CAS: 1015846-40-8 for racemate) represents a challenging class of chiral pyridine building blocks used in the synthesis of kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the ortho-methyl substitution at the pyridine C3 position, which introduces significant steric hindrance adjacent to the chiral center at the C2-alkyl chain. This steric bulk influences both the synthetic impurity profile—favoring specific side reactions like incomplete reduction—and the chromatographic behavior, where it enhances chiral recognition but exacerbates peak tailing. This guide details the characterization strategy, focusing on distinguishing enantiomeric purity and quantifying process-specific impurities.

Chemical Identity and Properties

PropertySpecification
IUPAC Name 1-(3-Methylpyridin-2-yl)propan-1-amine
Common Name

-Ethyl-3-methyl-2-pyridinemethanamine
Molecular Formula C

H

N

Molecular Weight 150.22 g/mol
Chirality One chiral center at C1 (benzylic-like position)
Physical State Colorless to pale yellow oil (free base); White solid (HCl salt)
Basicity (pKa) ~8.5 (Amine), ~3.5 (Pyridine N)
Solubility Soluble in MeOH, EtOH, DCM, DMSO; Sparingly soluble in hexanes
Structural Nuance

The 3-methyl group is the critical feature. Unlike 1-(pyridin-2-yl)propan-1-amine, the 3-methyl substituent forces the alkyl chain out of planarity with the pyridine ring. This "atropisomer-like" twist must be accounted for in NMR interpretation (anisotropic shielding) and chiral method development.

Synthesis-Driven Impurity Profiling

To accurately characterize this molecule, one must understand its genesis. The two dominant industrial routes—Grignard Addition and Reductive Amination —generate distinct impurity fingerprints.

Pathway Analysis
  • Route A (Grignard): Addition of Ethylmagnesium bromide to 3-methylpyridine-2-carbonitrile.

    • Key Impurity:1-(3-Methylpyridin-2-yl)propan-1-one (Ketone) . Formed via hydrolysis of the intermediate metallo-imine.

  • Route B (Reductive Amination): Condensation of the Ketone with ammonia/hydroxylamine followed by reduction.

    • Key Impurity:1-(3-Methylpyridin-2-yl)propan-1-ol (Alcohol) . Formed by direct reduction of the ketone (over-reduction).

    • Key Impurity:Dimeric Amine . Formed by the reaction of the product amine with the intermediate imine.

DOT Diagram: Synthesis & Impurity Map

SynthesisImpurityMap Start 3-Methylpyridine- 2-carbonitrile Imine Metallo-Imine Intermediate Start->Imine + EtMgBr Ketone Impurity A: Ketone (Hydrolysis) Imine->Ketone Aq. Workup (Hydrolysis) Target Target: 1-(3-Methylpyridin-2-yl) propan-1-amine Imine->Target Reduction (NaBH4/LiAlH4) Ketone->Target Reductive Amination Alcohol Impurity B: Alcohol (Over-reduction) Ketone->Alcohol Direct Reduction (Side Rxn) Dimer Impurity C: Secondary Amine (Dimerization) Target->Dimer + Ketone/Imine

Caption: Synthesis pathways showing the origin of critical ketone, alcohol, and dimer impurities.

Characterization Strategy

Nuclear Magnetic Resonance (NMR)

The 3-methyl group provides a diagnostic handle.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.4 (d, 1H, Py-H6): Deshielded 
      
      
      
      -proton.
    • 
       7.4 (d, 1H, Py-H4): Coupling with H5.
      
    • 
       7.0 (dd, 1H, Py-H5).
      
    • 
      3.9 - 4.1 (t/dd, 1H, CH-NH
      
      
      
      ):
      The chiral proton. Note: In the 3-methyl derivative, this signal may be broadened or shifted upfield compared to the unsubstituted analog due to the orthogonal twist relative to the ring current.
    • 
      2.35 (s, 3H, Ar-CH
      
      
      
      ):
      Diagnostic singlet.
    • 
       1.6-1.8 (m, 2H, CH
      
      
      
      ) and
      
      
      0.9 (t, 3H, CH
      
      
      ).
Achiral HPLC (Chemical Purity)

Pyridine amines are notorious for peak tailing on standard C18 columns due to the interaction of the basic nitrogen with residual silanols.

  • Column: C18 with high pH stability (e.g., Waters XBridge C18 or Agilent Poroshell HPH).

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0).[1] High pH keeps the pyridine deprotonated (neutral), improving peak shape.

    • B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 260 nm (Pyridine

    
    ).
    
Chiral HPLC (Enantiomeric Purity)

Separating the (R) and (S) enantiomers requires a polysaccharide-based stationary phase. The 3-methyl group often enhances separation factors (


) by increasing the "fit" into the chiral groove.
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IG).

  • Mode: Normal Phase (preferred for preparative scale) or Polar Organic.

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA) .

    • Critical: DEA is mandatory to mask silanols and prevent the pyridine nitrogen from binding non-specifically to the matrix.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Lower temperature often improves resolution for this sterically hindered amine).

Validated Experimental Protocols

Protocol A: Determination of Enantiomeric Excess (ee)

Objective: Quantify the ratio of (R)- vs (S)-1-(3-Methylpyridin-2-yl)propan-1-amine.

  • Sample Preparation:

    • Dissolve 5 mg of the sample in 1 mL of Ethanol/Hexane (1:1).

    • Add 5

      
      L of Diethylamine to the vial to ensure the amine is free-based.
      
    • Filter through a 0.2

      
      m PTFE syringe filter.
      
  • Instrument Setup:

    • System: HPLC with DAD detector.

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5

      
      m).
      
    • Mobile Phase: n-Hexane / IPA / DEA (95 : 5 : 0.1).

    • Wavelength: 262 nm.

  • System Suitability:

    • Resolution (

      
      ) between enantiomers must be 
      
      
      
      .
    • Tailing factor (

      
      ) must be 
      
      
      
      .
  • Calculation:

    
    
    
Protocol B: GC-MS for Residual Solvents and Volatile Impurities

Due to the low molecular weight, GC-MS is excellent for detecting the Ketone impurity (which may co-elute in HPLC) and residual solvents from Grignard steps (THF, Ether).

  • Column: DB-1 or HP-5MS (30 m x 0.25 mm).

  • Inlet: 250°C, Split 20:1.

  • Oven: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    250°C.
  • MS: EI Source, Scan 35-300 amu.

  • Expectation:

    • Amine RT: ~8.5 min.

    • Ketone Impurity RT: ~9.2 min (slightly more polar/higher boiling point).

Analytical Workflow Diagram

AnalyticalWorkflow cluster_ID Identification cluster_Purity Purity Profiling Sample Raw Sample (Solid/Oil) NMR 1H NMR (Confirm Structure) Sample->NMR Achiral Achiral HPLC (pH 10) (Chemical Purity) Sample->Achiral MS LC-MS / GC-MS (MW 150.2) Achiral->MS Impurity ID Chiral Chiral HPLC (AD-H) (Enantiomeric Excess) Achiral->Chiral If Chem. Purity > 95%

Caption: Step-by-step analytical decision tree for full characterization.

Handling and Stability

  • Hygroscopicity: The free base is hygroscopic and readily absorbs atmospheric CO

    
     to form carbamates. Store under Argon/Nitrogen. 
    
  • Stability: The 3-methyl group provides some steric protection against N-oxidation compared to the unsubstituted pyridine, but samples should still be stored at -20°C.

  • Safety: Treat as a toxic pyridine derivative. Use double-gloving (Nitrile) as pyridine analogs can permeate skin.

References

  • Chiral Separation Principles : Scriba, G. K. E. (2016). Chiral Separations by High-Performance Liquid Chromatography. ResearchGate. Link

  • Synthesis of Pyridine Amines : Synthesis of 3-Methylpyridine and Derivatives. PubMed.[3] Link

  • Grignard Reaction Mechanisms : Mechanism of Grignard Addition to Nitriles. Chemistry Steps. Link

  • Compound Data : 1-(3-Methylpyridin-2-yl)propan-1-amine Structure & Properties. PubChem.[4] Link

  • Analytical Method Development : Simultaneous Determination of Aromatic Amines and Pyridines. Fisher Scientific.[1] Link

Sources

Foundational

An In-Depth Technical Guide to the Potential Biological Activity of 1-(3-Methylpyridin-2-yl)propan-1-amine

A Senior Application Scientist's Perspective on a Strategic Research and Development Program Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Strategic Research and Development Program

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the elucidation of the potential biological activities of the novel chemical entity, 1-(3-Methylpyridin-2-yl)propan-1-amine. Drawing upon the well-documented and diverse pharmacological profile of the aminopyridine scaffold, this document provides a logical framework for a thorough investigation into its potential therapeutic applications. We will delve into the rationale behind a series of proposed in silico, in vitro, and in vivo studies, designed to systematically probe for a range of potential biological effects, including but not limited to, central nervous system modulation, ion channel activity, and antimicrobial and cytotoxic potential. This guide is intended to serve as a roadmap for the preclinical evaluation of this compound, emphasizing a self-validating system of protocols and a deep understanding of the causality behind each experimental choice.

Introduction: The Rationale for Investigating 1-(3-Methylpyridin-2-yl)propan-1-amine

The pyridine ring and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Aminopyridine derivatives, in particular, have demonstrated a vast array of biological and pharmacological effects, largely attributable to their unique structural properties that allow for interactions with a wide range of enzymes and receptors.[2] The class of aminopyridines is known to primarily act as blockers of voltage-gated potassium channels in a dose-dependent manner.[2] This mechanism underpins their investigation for a variety of neurological conditions. Furthermore, derivatives of aminopyridine have shown promise in diverse therapeutic areas, exhibiting psychotropic (activating, sedative, and anxiolytic), anticonvulsant, anti-malarial, anti-fibrotic, antibacterial, and anticancer properties.[1][3][4][5]

The subject of this guide, 1-(3-Methylpyridin-2-yl)propan-1-amine, is a novel compound featuring a 3-methyl-substituted pyridine ring linked to a propan-1-amine side chain. This specific structural arrangement suggests the potential for a unique pharmacological profile. The methyl group may influence the compound's lipophilicity and metabolic stability, while the propan-1-amine chain provides a key site for interaction with biological targets. The structural similarity to known biologically active aminopyridines provides a strong rationale for a comprehensive investigation into its therapeutic potential.

This document will lay out a proposed research and development program, starting from the foundational synthesis of the compound, moving through a hierarchical series of in vitro screening assays, and culminating in targeted in vivo studies to validate promising initial findings.

Synthesis and Characterization

Proposed Synthetic Approach:

A potential synthetic pathway is outlined below. This approach leverages a nucleophilic substitution reaction, a common method for generating aminopyridine derivatives.

G A 2-Fluoro-3-methylpyridine B Intermediate A->B Nucleophilic substitution with a suitable amine C 1-(3-Methylpyridin-2-yl)propan-1-amine B->C Reduction/Further modification

Caption: Proposed high-level synthetic workflow.

Detailed Protocol:

A more detailed, multi-step synthesis could be adapted from known methods for creating similar 2-aminopyridine derivatives.[7]

  • Step 1: Knoevenagel Condensation: Reaction of an appropriate enaminone with malononitrile to form a key intermediate.

  • Step 2: Michael Addition and Cyclization: The intermediate from Step 1 would then react with a primary amine, leading to the formation of the substituted pyridine ring.

  • Step 3: Aromatization: The final step would involve an aromatization reaction to yield the desired 2-aminopyridine derivative.

Characterization:

Following synthesis, rigorous characterization of the compound is mandatory to confirm its identity and purity. Standard analytical techniques will be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Silico and Predictive Modeling

Before embarking on extensive and resource-intensive wet-lab experiments, in silico methods can provide valuable insights into the potential biological activities of 1-(3-Methylpyridin-2-yl)propan-1-amine. These computational approaches can help prioritize experimental efforts and guide the selection of appropriate assays.[2][10][11]

Methodologies:

  • 3D-Quantitative Structure-Activity Relationship (3D-QSAR): By comparing the structure of our target compound with a library of known active and inactive molecules, we can build models that predict its biological activity against various targets.[2]

  • Molecular Docking: This technique will be used to predict the binding affinity and orientation of the compound within the active sites of potential molecular targets, such as voltage-gated potassium channels or Janus kinase 2 (JAK2).[2]

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico tools will be used to predict the pharmacokinetic and toxicological properties of the compound, helping to identify potential liabilities early in the development process.

In Vitro Biological Evaluation: A Tiered Screening Approach

The in vitro evaluation of 1-(3-Methylpyridin-2-yl)propan-1-amine will follow a tiered approach, starting with broad-spectrum screening to identify potential areas of biological activity, followed by more focused, mechanism-of-action studies.

Tier 1: Primary Screening for General Biological Activity and Cytotoxicity

The initial phase of in vitro testing is designed to cast a wide net and identify any significant biological effects of the compound. A critical component of this tier is to assess the compound's general cytotoxicity to establish a therapeutic window for subsequent assays.

4.1.1. Cytotoxicity Assays

Understanding the cytotoxic profile of a compound is fundamental to interpreting any observed biological activity.[1][12][13][14] A panel of cell lines representing different tissue types will be used.

Assay Principle Cell Lines Endpoint
MTT Assay Measures metabolic activity as an indicator of cell viability.[14]HepG2 (liver), HEK293 (kidney), SH-SY5Y (neuronal)IC₅₀ (half-maximal inhibitory concentration)
LDH Release Assay Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[14]Same as aboveIC₅₀
Neutral Red Uptake Assay Assesses cell viability based on the uptake of the neutral red dye into the lysosomes of viable cells.[15]Same as aboveIC₅₀

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 1-(3-Methylpyridin-2-yl)propan-1-amine (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G A Seed Cells B Treat with Compound A->B C Add MTT B->C D Solubilize Formazan C->D E Read Absorbance D->E F Calculate IC50 E->F

Caption: MTT assay workflow.

4.1.2. Broad-Spectrum Pharmacological Profiling

To efficiently screen for a wide range of potential biological activities, the compound will be submitted to a commercial fee-for-service broad-spectrum pharmacological profiling panel (e.g., the Eurofins BioPrint® panel or similar). This will provide data on the compound's interaction with a large number of receptors, ion channels, enzymes, and transporters, helping to identify potential on-target and off-target effects.

Tier 2: Focused Investigation of Hypothesized Activities

Based on the structural alerts from the aminopyridine scaffold and the results from the primary screening, Tier 2 will focus on more specific biological activities.

4.2.1. Central Nervous System (CNS) Activity

Given the known CNS effects of aminopyridine derivatives, a key area of investigation will be the compound's potential to modulate neuronal function.

Potassium Channel Modulation:

The primary hypothesis is that 1-(3-Methylpyridin-2-yl)propan-1-amine may act as a potassium channel blocker.[2][3][16][17][18]

  • Fluorescence-Based Assays: High-throughput screening can be performed using commercially available fluorescence-based potassium channel assays. These assays use potassium-sensitive dyes to measure changes in intracellular potassium concentration.[16]

  • Electrophysiology: For more detailed mechanistic studies, whole-cell patch-clamp electrophysiology will be used to directly measure the effect of the compound on specific voltage-gated potassium channels (e.g., Kv1.1, Kv7.2/7.3) expressed in a suitable cell line (e.g., CHO or HEK293 cells).[17][19]

Neuronal Cell-Based Assays:

The use of neuronal cell cultures provides a more physiologically relevant system to study the effects of the compound on the CNS.[5][20][21][22]

  • Cell Lines: SH-SY5Y (human neuroblastoma) or primary rodent cortical neurons.

  • 3D Organoids: For more complex studies, human-derived cerebral organoids can be utilized to model aspects of human brain development and function.[23]

  • Assays:

    • Neurite Outgrowth Assays: To assess the compound's effect on neuronal development and plasticity.

    • Calcium Imaging: To measure changes in intracellular calcium levels, a key indicator of neuronal activity.

    • Neurotransmitter Release Assays: To determine if the compound modulates the release of key neurotransmitters like glutamate or GABA.

4.2.2. Anticancer Activity

The potential cytotoxic effects observed in Tier 1 will be further investigated to determine if they are selective for cancer cells.

  • Cancer Cell Line Panel Screening: The compound will be screened against a panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel).

  • Mechanism of Action Studies: If selective cytotoxicity is observed, further studies will be conducted to elucidate the mechanism of cell death (e.g., apoptosis, necrosis) using techniques like flow cytometry (Annexin V/PI staining) and western blotting for key apoptotic markers (e.g., cleaved caspase-3, PARP).

  • Target-Based Assays: Based on the in silico predictions, assays for specific cancer-related targets like JAK2 will be performed.[2]

4.2.3. Antimicrobial Activity

The potential for antibacterial activity will be assessed using standard microbiological techniques.[4][24][25][26]

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria will be used.

  • Screening Methods:

    • Disk Diffusion Assay: A qualitative screening method to assess the presence of antibacterial activity.

    • Broth Microdilution Method: A quantitative method to determine the Minimum Inhibitory Concentration (MIC) of the compound.[25]

4.2.4. Anti-malarial Activity

Given that some pyridine derivatives have shown anti-malarial activity, this will be investigated in vitro.[15][27][28][29][30]

  • Parasite Strain: Chloroquine-sensitive and resistant strains of Plasmodium falciparum.

  • In Vitro Assay: A SYBR Green I-based fluorescence assay will be used to measure parasite proliferation in red blood cells.

4.2.5. Anti-fibrotic Activity

The potential for anti-fibrotic activity will be explored using an in vitro model of fibrosis.[31][32][33][34][35]

  • Cell Model: Human dermal or lung fibroblasts.

  • Induction of Fibrosis: Treatment with transforming growth factor-beta (TGF-β) to induce myofibroblast differentiation.

  • Endpoint: Measurement of the expression of the fibrotic marker alpha-smooth muscle actin (α-SMA) by immunofluorescence or western blotting.

In Vivo Validation of Promising In Vitro Activities

Positive and potent activities identified in the in vitro assays will be further investigated in appropriate animal models to assess their in vivo efficacy and safety.

CNS-Related Activities

If the in vitro data suggests CNS activity, the following animal models will be employed.[36][37][38][39][40]

  • Anxiolytic/Sedative Activity:

    • Elevated Plus Maze: To assess anxiety-like behavior in rodents.

    • Light-Dark Box Test: Another common test for anxiolytic activity.

    • Open Field Test: To measure general locomotor activity and assess for sedative effects.

  • Anticonvulsant Activity: [41][42][43][44][45]

    • Maximal Electroshock Seizure (MES) Test: A model for generalized tonic-clonic seizures.

    • Pentylenetetrazole (PTZ)-Induced Seizure Test: A model for absence seizures.

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Administer 1-(3-Methylpyridin-2-yl)propan-1-amine or vehicle control intraperitoneally 30 minutes before the test.

    • Place the mouse in the center of the maze, facing an open arm.

    • Record the time spent in the open and closed arms and the number of entries into each arm for 5 minutes.

  • Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

G A Administer Compound B Place Mouse in Maze A->B C Record Behavior B->C D Analyze Data C->D

Caption: Elevated Plus Maze experimental workflow.

Anticancer Activity

If potent and selective in vitro anticancer activity is observed, in vivo efficacy will be evaluated in a xenograft model.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure:

    • Implant human cancer cells (from the most sensitive cell line identified in vitro) subcutaneously into the flanks of the mice.

    • Once tumors are established, treat the mice with 1-(3-Methylpyridin-2-yl)propan-1-amine or vehicle control.

    • Monitor tumor growth over time.

  • Endpoint: Inhibition of tumor growth.

Data Presentation and Interpretation

All quantitative data will be presented in a clear and concise manner, using tables for easy comparison of results from different assays. Statistical analysis will be performed to determine the significance of the observed effects. The interpretation of the data will be guided by the principles of structure-activity relationships, and the results will be used to inform the design of future analogs with improved potency and selectivity.

Conclusion

This technical guide provides a comprehensive and logical framework for the systematic investigation of the potential biological activities of 1-(3-Methylpyridin-2-yl)propan-1-amine. By employing a tiered approach that integrates in silico, in vitro, and in vivo methodologies, this research program is designed to efficiently identify and validate any therapeutic potential of this novel compound. The insights gained from these studies will be crucial in determining the future direction of its development as a potential therapeutic agent.

References

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]

  • In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. PMC. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. PubMed Central. [Link]

  • Process for preparing 2-aminopyridine derivatives.
  • Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. PubMed. [Link]

  • The age of anxiety: role of animal models of anxiolytic action in drug discovery. PMC. [Link]

  • Pharmacogenetics of potassium channel blockers. PMC. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • Stable Cell Lines for Drug Screening in CNS. Innoprot. [Link]

  • Antiepileptic Drug Monitoring. StatPearls. [Link]

  • Fibrosis Assays. Sygnature Discovery. [Link]

  • Screening methods to determine antibacterial activity of natural products. SciELO. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

  • The Screening models for antiepileptic drugs: A Review. ResearchGate. [Link]

  • Animal models of anxiety in mice. ResearchGate. [Link]

  • Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. SciELO. [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. [Link]

  • Antiepileptic Drug Level Monitoring. AAFP. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. Organic & Biomolecular Chemistry. [Link]

  • efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • CNS organoids: an innovative tool for neurological disease modeling and drug neurotoxicity screening. PMC. [Link]

  • November 2024 - Screening Anti-Fibrotic Drugs Using Primary Human Pulmonary Fibroblasts: A Cell Migration and Gene Expression Assay. OTR3. [Link]

  • Animal models of anxiety: a review. International Journal of Basic & Clinical Pharmacology. [Link]

  • Quantitative assessment of antimalarial activity in vitro by a semiautomated microdilution technique. PMC. [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. [Link]

  • anti-fibrosis drug testing. Evercyte. [Link]

  • In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech. [Link]

  • CNS Cell based Assay Services. Creative Biolabs. [Link]

  • Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. MDPI. [Link]

  • Potassium Channel Assays. ION Biosciences. [Link]

  • Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers. [Link]

  • The clinical implications of mouse models of enhanced anxiety. PMC. [Link]

  • Potassium Channel Screening & Profiling Services. SB Drug Discovery. [Link]

  • (PDF) Screening methods for assessment of antibacterial activity in nature. ResearchGate. [Link]

  • Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. MDPI. [Link]

  • Synthesis, Characterization, Biological Activity and Molecular Modeling Studies of Novel Aminoguanidine Derivatives. ResearchGate. [Link]

  • Structure-based discovery of potassium channel blockers from natural products: virtual screening and electrophysiological assay testing. PubMed. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • MGH STATUS EPILEPTICUS TREATMENT PROTOCOL. [Link]

  • In Vitro Fibrosis Assay Services. PhenoVista Biosciences. [Link]

  • Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. ResearchGate. [Link]

  • METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. [Link]

  • Ion Channel Screening. IonsGate. [Link]

  • Synthesis method of 2-amino pyridine compounds.

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Protocols & Analytical Methods

Method

Application Note: Chiral Separation of 1-(3-Methylpyridin-2-yl)propan-1-amine

Executive Summary This guide details the protocols for the chiral separation of 1-(3-Methylpyridin-2-yl)propan-1-amine , a critical intermediate in the synthesis of nicotinic acetylcholine receptor ligands and other phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the chiral separation of 1-(3-Methylpyridin-2-yl)propan-1-amine , a critical intermediate in the synthesis of nicotinic acetylcholine receptor ligands and other pharmaceutical targets.

The molecule poses specific chromatographic challenges:

  • Dual Basicity: It contains a primary amine on the propyl chain and a pyridine nitrogen, leading to severe peak tailing on traditional silica-based phases.[1]

  • Steric Hindrance: The 3-methyl group on the pyridine ring creates steric bulk near the chiral center (C1 of the propyl chain), which can be leveraged for chiral recognition but requires specific selector geometries.

This document provides a Direct Chiral HPLC Protocol (Analytical & Semi-Prep) and a Classical Diastereomeric Salt Resolution Protocol for scale-up.

Structural Analysis & Separation Strategy

Target Molecule: 1-(3-Methylpyridin-2-yl)propan-1-amine[2]

  • Chiral Center: C1 of the propyl chain (alpha to the amine).[1]

  • Interaction Points: The primary amine (H-bond donor/acceptor) and the pyridine ring (pi-pi interactions).

Mechanism of Separation

The most robust separation is achieved using Polysaccharide-based Chiral Stationary Phases (CSPs) . The carbamate linkages on these CSPs interact with the analyte via:

  • Hydrogen Bonding: Between the analyte's primary amine and the CSP's carbonyl/NH groups.[1]

  • 
     Interactions:  Between the pyridine ring and the phenyl groups of the CSP.
    
  • Steric Inclusion: The 3-methyl group fits into the chiral grooves of the polysaccharide polymer, differentiating the spatial arrangement of the (R) and (S) enantiomers.

Protocol A: Direct Chiral HPLC (Analytical)

Objective: Rapid, quantitative analysis of enantiomeric excess (ee).

Materials & Equipment[1]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary pump, DAD).

  • Column: Daicel Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) – Preferred due to superior tolerance for basic amines.

    • Alternative: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[3]

  • Mobile Phase Additive: Diethylamine (DEA) or Ethanolamine (EtNH2).[1] Critical for peak shape.

Optimized Method Parameters[1][4]
ParameterConditionRationale
Column Chiralpak IC-3 (4.6 x 150 mm, 3 µm)Immobilized phase allows robust use of polar modifiers; Cl-substituents improve acidity for basic amine separation.
Mobile Phase n-Hexane : Isopropanol : DEA (90 : 10 : 0.1 v/v/v)Hexane provides low viscosity; IPA modulates retention; 0.1% DEA is mandatory to suppress silanol interactions.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Temperature 25°CLower temperature often enhances resolution (

) by reducing molecular rotation speed in the stationary phase.[1]
Detection UV @ 260 nmMax absorbance of the pyridine ring.[1]
Injection 5 µL (1 mg/mL in Mobile Phase)Prevent column overload which broadens peaks.[1]
Step-by-Step Procedure
  • System Passivation: Flush the system with 100% Isopropanol for 10 minutes to remove any previous reversed-phase solvents.[1]

  • Equilibration: Pump the Mobile Phase (Hexane/IPA/DEA) for 20 minutes until the baseline stabilizes.

  • Blank Injection: Inject mobile phase to confirm no ghost peaks.

  • Sample Injection: Inject the racemic standard.

    • Expected Result: Two baseline-separated peaks.[1][4] The elution order is typically (S) then (R) on Cellulose-based columns, but must be confirmed with a known standard.

  • Data Analysis: Calculate Resolution (

    
    ) and Tailing Factor (
    
    
    
    ).
    • Acceptance Criteria:

      
      , 
      
      
      
      .

Protocol B: Preparative Resolution (Scale-Up)

Objective: Isolation of gram-scale enantiomers without expensive chromatography.

Principle

Formation of diastereomeric salts using a chiral acid.[1] The solubility difference between the


-Amine:Acid salt and 

-Amine:Acid salt allows separation via fractional crystallization.
Reagents[1][6][7]
  • Resolving Agent: L-(+)-Tartaric Acid or (S)-(+)-Mandelic Acid.[1]

  • Solvent: Absolute Ethanol (EtOH).[1]

Workflow
  • Salt Formation:

    • Dissolve 10 g (66.6 mmol) of racemic 1-(3-Methylpyridin-2-yl)propan-1-amine in 50 mL of hot Ethanol (

      
      ).
      
    • Add 1 equivalent (10 g) of L-(+)-Tartaric Acid dissolved in 50 mL hot Ethanol.

  • Crystallization:

    • Mix thoroughly and allow the solution to cool slowly to room temperature over 4 hours.

    • Refrigerate at

      
       overnight.
      
  • Filtration:

    • Filter the precipitate (Salt A).[1] The mother liquor contains Salt B (enriched in the opposite enantiomer).[1]

  • Recrystallization:

    • Recrystallize Salt A from boiling Ethanol until constant melting point and optical rotation are achieved.

  • Free Basing:

    • Dissolve the purified salt in minimal water.[1]

    • Basify with 2M NaOH to pH > 12.[1]

    • Extract with Dichloromethane (DCM), dry over

      
      , and evaporate to yield the pure enantiomer.
      

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision-making process for selecting the optimal separation pathway based on scale and purity requirements.

ChiralSeparationStrategy Start Start: Racemic 1-(3-Methylpyridin-2-yl)propan-1-amine ScaleCheck Determine Scale Start->ScaleCheck Analytical Analytical (< 10 mg) QC / PK Studies ScaleCheck->Analytical Low Scale Prep Preparative (> 10 g) Synthesis Intermediate ScaleCheck->Prep High Scale HPLC_Screen Screen CSPs (IC, AD-H, OD-H) Analytical->HPLC_Screen SaltRes Salt Resolution (L-Tartaric Acid) Prep->SaltRes MobilePhase Mobile Phase: Hex/IPA + 0.1% DEA HPLC_Screen->MobilePhase CheckPurity Check ee% via HPLC MobilePhase->CheckPurity Crystallization Fractional Crystallization (Ethanol) SaltRes->Crystallization Crystallization->CheckPurity Success Pure Enantiomer (>99% ee) CheckPurity->Success Pass Recryst Recrystallize CheckPurity->Recryst Fail (<98%) Recryst->Crystallization

Figure 1: Strategic workflow for the enantioseparation of 1-(3-Methylpyridin-2-yl)propan-1-amine, distinguishing between analytical HPLC and preparative crystallization routes.

References

  • Daicel Corporation. (2021).[1] Chiralpak IC Instruction Manual. Retrieved from [Link]

    • Grounding: Defines the use of immobilized polysaccharide phases for robust separation of basic amines.[1]

  • Grounding: Provides analogous protocols for the synthesis and resolution of methyl-pyridyl-propanamines.
  • Phenomenex. (2023).[1][5][6] Chiral HPLC Separation Guide. Retrieved from [Link]

    • Grounding: Authoritative source for mobile phase additive selection (DEA/TEA) to suppress peak tailing in basic analytes.[1]

  • Grounding: Verification of the specific CAS 1015846-40-8 and chemical properties.

Sources

Application

Technical Application Note: Robust HPLC Quantification and Purity Profiling of 1-(3-Methylpyridin-2-yl)propan-1-amine

The following Application Note and Protocol is designed for the rigorous analysis of 1-(3-Methylpyridin-2-yl)propan-1-amine , a critical chiral building block likely used in the synthesis of complex pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the rigorous analysis of 1-(3-Methylpyridin-2-yl)propan-1-amine , a critical chiral building block likely used in the synthesis of complex pharmaceutical agents (e.g., kinase inhibitors or antihistamine analogs).

Given the molecule's structural characteristics—a basic primary amine adjacent to a pyridine ring (a "pyridylic" amine) with steric hindrance from the 3-methyl group—this guide prioritizes methods that overcome common chromatographic challenges like peak tailing and retention loss.[1]

Introduction & Molecule Profile[1][3][4][5][6][7][8]

The analysis of 1-(3-Methylpyridin-2-yl)propan-1-amine presents a classic challenge in liquid chromatography: analyzing a small, polar, basic molecule containing multiple ionization sites.[1] The molecule features a pyridine nitrogen (


) and a primary benzylic-type amine (

).[1][2]

Standard acidic mobile phases often result in severe peak tailing due to the interaction of the protonated amine with residual silanols on the silica support.[2] Furthermore, the C1 position is a chiral center, necessitating both Chemical Purity (Achiral) and Enantiomeric Purity (Chiral) methods.

Physicochemical Context
PropertyValue (Estimated)Chromatographic Implication
Basicity (

)

,

Dual basic sites require pH control to prevent secondary silanol interactions.[1][2]
LogP ~1.2 (Neutral)Moderately polar; requires low organic start in RP-HPLC or polar-embedded phase.[1][2]
UV Max 260–265 nmPyridine

transition is the primary detection wavelength.[1][2]
Chirality Yes (C1)Requires polysaccharide-based chiral stationary phases (CSP).[1][2]

Method A: Achiral Purity (Reverse Phase)

Strategy: High-pH Reversed-Phase Chromatography.[1][2] Rationale: By operating at pH 10.0 (above the


 of the amine), we suppress the ionization of both nitrogen species. This renders the molecule neutral, maximizing hydrophobic retention on the C18 ligand and eliminating cationic exchange with silanols, resulting in sharp, symmetrical peaks.
Chromatographic Conditions
ParameterSpecification
Column Waters XBridge BEH C18 XP , 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable hybrid column)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with

Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 0.6 mL/min
Column Temp 40°C
Detection UV at 262 nm (Reference: 360 nm)
Injection Vol 2.0 µL
Gradient Table
Time (min)% Mobile Phase BCurve
0.05Initial Hold
1.05Isocratic
8.060Linear Gradient
9.095Wash
11.095Wash
11.15Re-equilibration
15.05End

Critical Note: Do not use standard silica columns (e.g., standard C18) at pH 10.[2] They will dissolve. Only use Hybrid Particle Technology (HPT) or polymer-coated columns.[1][2]

Method B: Enantiomeric Purity (Chiral Normal Phase)

Strategy: Amylose-based Polysaccharide Phase.[1][2] Rationale: The steric hindrance of the 3-methyl group usually enhances chiral recognition on Amylose-based columns (IG or AD) compared to Cellulose-based ones.[1][2]

Chromatographic Conditions
ParameterSpecification
Column Daicel Chiralpak IG , 5 µm, 4.6 x 250 mm (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate))
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temp 25°C
Detection UV at 262 nm
Run Time 20 minutes (Isocratic)

Why Diethylamine? The basic additive (DEA) blocks residual non-enantioselective sites on the silica matrix, preventing tailing of the amine peak.

Experimental Protocols

Sample Preparation Workflow

The "pyridylic" amine position can be susceptible to oxidative degradation.[1][2] Fresh preparation is mandatory.[1][2]

Step 1: Diluent Preparation

  • For Method A (RP): Mix Water:Acetonitrile (80:20).[1][2]

  • For Method B (NP): Mix n-Hexane:Ethanol (90:10).[1]

Step 2: Stock Solution (1.0 mg/mL)

  • Weigh 10.0 mg of 1-(3-Methylpyridin-2-yl)propan-1-amine into a 10 mL amber volumetric flask.

  • Dissolve in 5 mL of the appropriate diluent. Sonicate for 2 minutes.

  • Dilute to volume.

Step 3: Working Standard (0.1 mg/mL) [1][2]

  • Transfer 1.0 mL of Stock Solution into a 10 mL flask.

  • Dilute to volume with diluent.[1][2]

  • Filter through a 0.2 µm PTFE syringe filter (Nylon filters may bind the amine).[1][2]

System Suitability Criteria (SST)

Run 5 replicate injections of the Working Standard before sample analysis.

ParameterAcceptance Limit
Retention Time %RSD

Area %RSD

Tailing Factor (

)

Theoretical Plates (N)

Resolution (

)

(between enantiomers in Method B)

Visualization: Method Logic & Workflow

The following diagram illustrates the decision matrix for method selection and the critical path for analysis.

HPLC_Workflow Start Start: 1-(3-Methylpyridin-2-yl)propan-1-amine Analysis Goal Define Analytical Goal Start->Goal Branch_Purity Chemical Purity / Assay Goal->Branch_Purity Impurity Profiling Branch_Chiral Enantiomeric Excess (ee%) Goal->Branch_Chiral Chiral Check Method_A Method A: High pH RP-HPLC (Waters XBridge C18) Branch_Purity->Method_A Method_B Method B: Normal Phase Chiral (Chiralpak IG) Branch_Chiral->Method_B Condition_A pH 10.0 (NH4HCO3) Suppresses ionization Method_A->Condition_A Result_A Result: Sharp Peak (Neutral Species) Method_A->Result_A Report Final CoA Generation Result_A->Report Quantification Condition_B Hexane/EtOH/DEA DEA blocks silanols Method_B->Condition_B Result_B Result: Enantiomer Separation (R vs S) Method_B->Result_B Result_B->Report % ee Calculation

Caption: Analytical decision matrix for 1-(3-Methylpyridin-2-yl)propan-1-amine, highlighting the mechanism of action for both High-pH Reversed Phase and Chiral Normal Phase strategies.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Peak Tailing (

)
Secondary interaction between amine and silanols.[1][2]Method A: Ensure pH is

. If pH drops, the amine protonates and tails.[2] Method B: Increase DEA concentration to 0.15%.
Retention Shift Mobile phase evaporation (Volatile buffers).[1][2]Method A: Ammonium Bicarbonate is volatile.[1][2] Prepare fresh MP daily. Seal bottles tightly.
Split Peaks Sample solvent mismatch.Ensure the sample diluent matches the initial mobile phase conditions (Low % organic for RP).[2]
Recovery Loss Adsorption to glass surfaces.[1][2]Use silanized glassware or polypropylene vials for low-concentration standards.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Foundational text on HPLC of basic compounds).

  • Waters Corporation. (2023).[1][2] XBridge BEH C18 Column Care & Use Manual. Retrieved from [Link][1][2]

  • Daicel Corporation. (2023).[1][2] Chiralpak IG Instruction Manual. Retrieved from [Link]

  • McCalley, D. V. (2010).[1][2] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column choice and mobile phase pH. Journal of Chromatography A. (Authoritative source on High pH strategy for amines).[1][2]

  • PubChem. (2023).[1][2] 3-(Pyridin-2-yl)propan-1-amine Compound Summary. (Used for structural analog comparison). Retrieved from [Link][1][2]

Sources

Method

1-(3-Methylpyridin-2-yl)propan-1-amine as a building block in organic synthesis

Executive Summary & Strategic Value 1-(3-Methylpyridin-2-yl)propan-1-amine (CAS: 2061979-76-6) is a specialized heterocyclic building block characterized by a chiral primary amine positioned to a 2-pyridyl ring, with a c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

1-(3-Methylpyridin-2-yl)propan-1-amine (CAS: 2061979-76-6) is a specialized heterocyclic building block characterized by a chiral primary amine positioned


 to a 2-pyridyl ring, with a critical methyl substituent at the 3-position.

Unlike linear pyridyl alkylamines, this scaffold offers a unique "Ortho-Constraint" : the 3-methyl group exerts significant steric pressure on the adjacent amine-bearing carbon. In medicinal chemistry, this feature is exploited to:

  • Restrict Conformation: Lock the rotatable bonds of resulting amides/ureas, potentially improving binding affinity to kinase or GPCR pockets.

  • Modulate Metabolic Stability: Block metabolic oxidation at the susceptible benzylic-like position.

  • Tune Basicity: The inductive effect of the methyl group and the steric environment subtly alter the pKa of the pyridine nitrogen.

This guide provides validated protocols for handling, coupling, and cyclizing this sterically congested amine.

Chemical Profile & Handling

Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name 1-(3-Methylpyridin-2-yl)propan-1-amine
Structure Pyridine-2-CH(NH₂)-CH₂CH₃ (3-Me subst.)[1][2][3][4][5][6][7]Chiral Center at C1 (benzylic)
Molecular Weight 150.22 g/mol (Free Base)~223.14 g/mol (Dihydrochloride)
Appearance Colorless oil (Free Base) / White solid (HCl salt)Salt form is highly hygroscopic.
Basicity (Calc.) N(pyridine) pKa ~ 5.8 | N(amine) pKa ~ 9.5Pyridine N is less basic due to sterics.
Solubility DMSO, Methanol, Water (Salt)Free base soluble in DCM, EtOAc.
Storage & Stability Protocol
  • Hygroscopicity Warning: The dihydrochloride salt (2HCl) absorbs atmospheric moisture rapidly, leading to "gumming."

  • Handling: Weigh quickly in a dehumidified environment or glovebox.

  • Free Base Generation: If the free base is generated, use immediately. It readily absorbs CO₂ from the air to form carbamates.

    • Storage: Store under Argon at -20°C.

Reactivity Analysis & Decision Logic

The 3-methyl group creates a "Steric Gate" that dictates reaction success. Standard protocols for unhindered amines (e.g., benzylamine) often fail or proceed sluggishly with this scaffold.

Reactivity Map (DOT Visualization)

ReactivityMap cluster_factors Mechanistic Factors Center 1-(3-Methylpyridin-2-yl) propan-1-amine Amide Amide Coupling (High Difficulty) Center->Amide Steric Clash Requires HATU/T3P RedAm Reductive Amination (Medium Difficulty) Center->RedAm Ketimine Formation Slowed by 3-Me Hetero Imidazopyridine Formation Center->Hetero Oxidative Cyclization F1 3-Me Steric Bulk F1->Amide F2 Alpha-Chirality F2->Amide

Figure 1: Reactivity landscape highlighting the impact of the 3-methyl substituent on common synthetic pathways.

Application Modules & Protocols

Module A: High-Efficiency Amide Coupling

Challenge: The 3-methyl group hinders the approach of activated electrophiles to the amine. Standard EDC/HOBt couplings often stall or yield <50%. Solution: Use highly reactive uronium reagents (HATU) or phosphonic anhydrides (T3P) with controlled base addition.

Protocol 1: HATU-Mediated Coupling (SOP-AMC-03)

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 1-(3-Methylpyridin-2-yl)propan-1-amine (2HCl salt) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (diisopropylethylamine) (4.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Pre-Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and stir for 5 minutes at Room Temperature (RT). Color change to yellow/orange indicates active ester formation.

  • Amine Addition: Add the amine dihydrochloride (1.1 mmol) directly to the reaction mixture.

  • Base Trigger: Immediately add DIPEA (4.0 mmol) dropwise. Note: 2 equiv neutralize the HCl salt, 2 equiv drive the reaction.

  • Incubation: Stir at RT for 4–16 hours.

    • QC Check: Monitor by LC-MS.[8] If conversion <50% after 4h, heat to 50°C.

  • Workup: Dilute with EtOAc (30 mL). Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).

  • Purification: Flash chromatography (DCM/MeOH gradient).

Why this works: HATU generates a highly reactive At-ester that overcomes the steric barrier of the 3-methyl group more effectively than carbodiimides.

Module B: Chiral Resolution (Enantiomeric Separation)

Since the commercial building block is often racemic, separating the (R) and (S) enantiomers is critical for SAR (Structure-Activity Relationship) studies.

Protocol 2: Chemical Resolution via Diastereomeric Salt Formation

Reagents:

  • Racemic Amine (Free base)

  • L-(+)-Tartaric Acid (0.5 equiv) or Dibenzoyl-L-tartaric acid.

  • Solvent: Ethanol/Water or Isopropanol.

Workflow:

  • Dissolve racemic amine (1.0 g) in hot Ethanol (10 mL).

  • Add L-tartaric acid (0.5 molar equiv) dissolved in hot Ethanol.

  • Allow to cool slowly to RT, then to 4°C overnight.

  • Filter the precipitate (Salt of Enantiomer A).

  • Free Basing: Treat the solid with 1M NaOH and extract with DCM to recover the enriched enantiomer.

  • Alternative: Use Chiral Preparative HPLC (Column: Chiralpak AD-H; Eluent: Hexane/IPA/Diethylamine).

Module C: Scaffold Construction (Imidazo[1,5-a]pyridines)

This amine is a precursor for Imidazo[1,5-a]pyridines , a privileged scaffold in drug discovery (e.g., aromatase inhibitors).

Reaction Logic: The pyridine nitrogen acts as a nucleophile after the initial amide formation, allowing cyclodehydration.

Cyclization Step1 Amide Formation (See Module A) Step2 Vilsmeier-Haack Activation (POCl3 / Toluene) Step1->Step2 Reflux, 2h Step3 Cyclodehydration (Ring Closure) Step2->Step3 - H2O Product 3-Substituted-5-methyl- imidazo[1,5-a]pyridine Step3->Product

Figure 2: Cyclization pathway to fused heterocycles.

Protocol Summary:

  • Synthesize the amide R-CONH-CH(Et)-(3-Me-Py).

  • Dissolve amide in Toluene. Add POCl₃ (3.0 equiv).

  • Reflux (110°C) for 3 hours.

  • Cool, quench with ice/NaHCO₃. Extract with EtOAc.

Analytical Data Reference

When characterizing products derived from this building block, look for these diagnostic signals:

  • ¹H NMR (DMSO-d₆):

    • 3-Methyl Group: Singlet at

      
       2.3 – 2.5 ppm.
      
    • Chiral Methine (-CH-N): Quartet/Multiplet at

      
       4.5 – 5.2 ppm (deshielded by pyridine).
      
    • Pyridine Protons: 3 aromatic protons. The 3-methyl substitution simplifies the splitting pattern (typically two doublets and a dd, or similar depending on resolution).

References

  • Compound Data & Suppliers

    • PubChem Compound Summary for 1-(3-Methylpyridin-2-yl)propan-1-amine. National Center for Biotechnology Information. Available at: [Link][4]

  • Synthetic Methodology (Amide Coupling)
  • Scaffold Applications (Imidazopyridines): Smaill, J. B., et al. (2000). Tyrosine Kinase Inhibitors. 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides. Journal of Medicinal Chemistry, 43(7), 1380–1397. (Context for pyridyl-amine kinase inhibitors).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) before handling pyridine derivatives.

Sources

Application

Application Note: 1-(3-Methylpyridin-2-yl)propan-1-amine in Kinase Inhibitor Development

Abstract This application note details the strategic utilization of 1-(3-methylpyridin-2-yl)propan-1-amine as a privileged pharmacophore in the design of Type I and Type II kinase inhibitors. Unlike simple pyridine linke...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of 1-(3-methylpyridin-2-yl)propan-1-amine as a privileged pharmacophore in the design of Type I and Type II kinase inhibitors. Unlike simple pyridine linkers, this


-branched amine scaffold incorporates a critical 3-methyl "steric lock" and a chiral propyl chain. These features are instrumental in restricting rotatable bonds (reducing entropic penalty upon binding) and targeting hydrophobic gatekeeper residues within the ATP-binding pocket. This guide provides a comprehensive medicinal chemistry rationale, a validated synthetic coupling protocol, and an assay workflow for evaluating inhibitors derived from this scaffold.

Part 1: Structural Rationale & Medicinal Chemistry[1]

The "Magic Methyl" Effect in Kinase Binding

In kinase drug discovery, the pyridine ring is a classic hinge-binding motif. However, unsubstituted pyridine linkers often suffer from free rotation, leading to poor selectivity. The 1-(3-methylpyridin-2-yl)propan-1-amine scaffold addresses this via two mechanisms:

  • Conformational Control (Atropisomerism): The methyl group at the 3-position (ortho to the linker) creates steric clash with the adjacent amide/urea linker. This forces the molecule into a preferred conformation relative to the core scaffold, pre-paying the entropic cost of binding.

  • Gatekeeper Selectivity: When the pyridine nitrogen binds to the hinge region (e.g., interacting with the backbone NH of the hinge residue), the 3-methyl group is positioned to interact with the gatekeeper residue . This is particularly effective for kinases with smaller gatekeepers (e.g., Threonine, Alanine) or for inducing a "gate-latch" mechanism in larger pockets.

The -Propyl Branch

The propan-1-amine chain introduces a chiral center adjacent to the pyridine.

  • Stereochemistry: The (S)- or (R)-enantiomer often shows distinct potency differences (e.g., >100-fold shifts) by directing the vector of the attached core scaffold towards the solvent front or the DFG-motif.

  • Lipophilicity: The propyl chain increases local lipophilicity (

    
    ), enhancing van der Waals interactions with the Ribose-binding pocket or the hydrophobic floor of the ATP site.
    

Part 2: Synthetic Protocols

Retrosynthetic Analysis & Handling

This amine is typically used as a nucleophile to attack a core scaffold (e.g., a chloropyrimidine, activated ester, or isocyanate).

  • CAS: 2061979-76-6 (Generic/Racemic)

  • Storage: Hygroscopic dihydrochloride salt. Store at -20°C under desiccant.

  • Safety: Irritant. Handle in a fume hood.

Protocol: Chiral Coupling to a Pyrimidine Core (Nucleophilic Aromatic Substitution)

This protocol describes coupling the amine to a 2,4-dichloropyrimidine core, a common step in synthesizing inhibitors like ALK, CDK, or JAK inhibitors.

Reagents:

  • Scaffold: 2,4-Dichloropyrimidine (1.0 eq)

  • Nucleophile: 1-(3-methylpyridin-2-yl)propan-1-amine (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: n-Butanol or DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (149 mg, 1.0 mmol) in anhydrous n-Butanol (5 mL).

  • Addition: Add DIPEA (0.52 mL, 3.0 mmol) followed by 1-(3-methylpyridin-2-yl)propan-1-amine (165 mg, 1.1 mmol).

    • Note: If using the HCl salt of the amine, ensure DIPEA is added before the amine to liberate the free base.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS (ESI+).

    • Target Mass: Look for M+H corresponding to the monosubstituted product. The 3-methyl group may sterically hinder the reaction, requiring longer times than unsubstituted pyridines.

  • Workup:

    • Cool to room temperature.

    • Remove solvent under reduced pressure.

    • Dilute residue with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: 0-10% MeOH in DCM.

    • Yield Expectation: 65–80%.

Protocol: Resolution of Enantiomers (If Racemic Material Used)

Since the


-propyl group creates a chiral center, biological activity is likely enantiomer-specific.
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Part 3: Assay Development & Evaluation

Biochemical Potency (ADP-Glo™ Kinase Assay)

To validate the inhibitor, use a luminescent ADP detection assay.

Table 1: Assay Setup Parameters

ParameterConditionNotes
Enzyme Conc. 0.5 - 2.0 nMTitrate to ensure linearity.
ATP Conc.

apparent
Use

to detect competitive inhibitors.
Incubation 60 min @ RTEnsure equilibrium binding.
Buffer 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSADTT (2mM) added fresh.
DMSO Tolerance < 2%High DMSO can denature the kinase.
Cellular Target Engagement (NanoBRET™)

Biochemical potency (


) does not always translate to cellular activity due to permeability issues. The pyridine amine is moderately basic (

), which aids solubility but requires permeability verification.
  • Method: NanoBRET™ Target Engagement (Promega).

  • Tracer: Use a broad-spectrum kinase tracer (e.g., K-4 or K-5).

  • Readout: BRET ratio (Acceptor/Donor) in HEK293 cells transfected with Kinase-NanoLuc fusion.

Part 4: Visualization of Signaling & Workflow

The following diagram illustrates the workflow from scaffold selection to lead optimization, highlighting the specific role of the 3-methylpyridine amine fragment.

KinaseInhibitorWorkflow cluster_mechanism Mechanism of Action Fragment Fragment Selection 1-(3-methylpyridin-2-yl)propan-1-amine Synthesis Synthetic Coupling (SnAr or Amide Coupling) Fragment->Synthesis Nucleophilic Attack ChiralSep Chiral Resolution (S)- vs (R)-Enantiomer Synthesis->ChiralSep Racemic Mixture BindingMode Binding Mode Analysis (X-Ray/Docking) ChiralSep->BindingMode Pure Enantiomers Optimization Lead Optimization (Gatekeeper Selectivity) BindingMode->Optimization 3-Methyl Clash Check Hinge Hinge Region (H-Bonding) BindingMode->Hinge Gatekeeper Gatekeeper Residue (Hydrophobic Contact) BindingMode->Gatekeeper

Caption: Workflow for integrating the 3-methylpyridine scaffold into kinase inhibitor discovery, emphasizing chiral resolution and gatekeeper targeting.

Part 5: Troubleshooting & Optimization

Issue 1: Low Synthetic Yield

  • Cause: The 3-methyl group provides steric hindrance, slowing down the nucleophilic attack on the core scaffold.

  • Solution: Switch to a more reactive leaving group on the scaffold (e.g., Fluorine instead of Chlorine) or use Buchwald-Hartwig cross-coupling conditions (Pd₂(dba)₃, Xantphos) instead of standard SnAr.

Issue 2: Poor Cellular Potency

  • Cause: High basicity of the amine (if not acylated) or efflux.

  • Solution: If the amine is part of a secondary amine linkage, consider N-methylation (though this adds more steric bulk) or modifying the propyl chain to a fluoro-propyl to reduce

    
     and improve permeability.
    

Issue 3: Lack of Selectivity

  • Cause: The inhibitor binds to the conserved ATP pocket too generally.

  • Solution: Exploit the 3-methyl group.[1][2][3][4][5][6] If the target kinase has a small gatekeeper (Thr/Ala), the 3-methyl group fits. In off-target kinases with large gatekeepers (Met/Phe), the 3-methyl group will clash, improving selectivity [1].

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. Link (Demonstrates the "ortho-methyl" strategy for conformation and selectivity).

  • Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell. Link (Context on kinase signaling pathways).

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[7] Nature Reviews Cancer. Link (General principles of kinase inhibitor design).

  • PubChem Compound Summary. (2023). 1-(3-Methylpyridin-2-yl)propan-1-amine.[5] National Center for Biotechnology Information. Link

Sources

Method

Application Note: High-Throughput Screening Assays for 1-(3-Methylpyridin-2-yl)propan-1-amine Analogs

Introduction & Biological Rationale[1][2][3][4][5][6][7][8][9] The scaffold 1-(3-Methylpyridin-2-yl)propan-1-amine represents a specialized chemical space in the design of Histamine H3 Receptor (H3R) modulators.[1][2] Un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Rationale[1][2][3][4][5][6][7][8][9]

The scaffold 1-(3-Methylpyridin-2-yl)propan-1-amine represents a specialized chemical space in the design of Histamine H3 Receptor (H3R) modulators.[1][2] Unlike the linear 3-(pyridin-2-yl)propan-1-amine linkers found in classic H3R antagonists (e.g., iodophenpropit), this specific scaffold introduces a chiral center at the


-carbon relative to the pyridine ring and steric bulk via the 3-methyl group.[1][2]
Structural Significance[1][3][10]
  • Chirality: The amine at the C1 position creates enantiomers (

    
    ).[1][2] H3R binding pockets are highly stereoselective; typically, the (
    
    
    
    )-isomers of histamine analogs exhibit higher affinity due to optimal orientation towards the key aspartic acid residue (Asp114 in TM3) in the receptor pocket.[1]
  • Steric Constraint: The 3-methyl group on the pyridine ring introduces "ortho-effects," restricting the rotation of the pyridine ring relative to the alkyl chain.[1][2] This can lock the molecule into a bioactive conformation, potentially improving selectivity for H3R over H1R or H4R.[1][2]

Therapeutic Context

Compounds based on this scaffold are primarily screened as H3R Antagonists/Inverse Agonists for Central Nervous System (CNS) indications, including:

  • Narcolepsy & Excessive Daytime Sleepiness: Blocking H3 autoreceptors increases histamine release.[1][2]

  • Cognitive Deficits (Alzheimer’s/Schizophrenia): H3R heteroreceptor blockade enhances acetylcholine and dopamine release.[1][2]

HTS Strategy: The Gi/o Signaling Cascade

The H3 receptor couples to


 proteins.[1][2][3][4] Activation inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.[1][2] Therefore, the screening strategy must be "signal-on" for antagonists:
  • Agonist Mode: Compound decreases cAMP (hard to detect if basal levels are low).[1][2]

  • Antagonist Mode (Preferred): Cells are stimulated with Forskolin (to raise cAMP) and an H3R agonist (to lower it).[1][2] A "hit" (antagonist) blocks the agonist, causing a recovery of high cAMP levels.[1]

Pathway Visualization

The following diagram illustrates the signaling pathway and the intervention point for the screening assay.

H3R_Signaling cluster_logic Screening Logic Agonist H3R Agonist (R-alpha-methylhistamine) Receptor Histamine H3 Receptor (GPCR) Agonist->Receptor Activates Antagonist Test Compound (1-(3-Methyl...) Analog) Antagonist->Receptor Blocks Gi Gi/o Protein (G-alpha-i) Receptor->Gi Couples AC Adenylyl Cyclase (Enzyme) Gi->AC Inhibits (-) cAMP cAMP Levels AC->cAMP Converts ATP to cAMP Forskolin Forskolin (Activator) Forskolin->AC Stimulates (+) ATP ATP ATP->AC Logic Antagonist Hit = Restoration of Forskolin-induced cAMP

Figure 1: H3R


 signaling pathway.[1][2][5] Antagonists are identified by their ability to prevent 

-mediated inhibition of Adenylyl Cyclase.[1][2]

Primary Assay Protocol: TR-FRET cAMP Detection[1][2]

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1][2] Why: Homogeneous (no wash), high sensitivity, and robust Z' factors (>0.[1][2]7) suitable for screening large libraries of analogs.[1][2]

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human H3R (hH3R).[1][2]

  • Reagents:

    • HTRF® cAMP kit (Cisbio/Revvity) or LANCE® Ultra cAMP (PerkinElmer).[1][2]

    • Agonist: (

      
      )-(-)-
      
      
      
      -methylhistamine (RAMH) (Standard H3R agonist).[1][2]
    • Stimulator: Forskolin (activates Adenylyl Cyclase).[1][2]

    • PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[1][2]

  • Plates: 384-well low-volume white microplates.[1][2]

Step-by-Step Protocol
  • Cell Preparation:

    • Harvest hH3R-CHO cells using Accutase (avoid Trypsin to preserve receptor integrity).[1][2]

    • Resuspend in Stimulation Buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX + 0.1% BSA).[1][2]

    • Adjust density to

      
       cells/mL.
      
  • Compound Addition (Antagonist Mode):

    • Dispense 5 µL of Test Compounds (1-(3-Methylpyridin-2-yl)propan-1-amine analogs) into the 384-well plate.

    • Note: Include DMSO control (0% inhibition) and Reference Antagonist (e.g., Ciproxifan, 10 µM) as positive control.[1][2]

  • Agonist/Forskolin Challenge:

    • Prepare a mixture of Forskolin (10 µM) and RAMH (EC80 concentration, typically 10-50 nM) in Stimulation Buffer.[1][2]

    • Add 5 µL of this mixture to the cells.

    • Mechanism:[1][2][6][7][8] Forskolin attempts to raise cAMP; RAMH activates H3R to suppress it.[1][2] The test compound should block RAMH, allowing Forskolin to work.[1][2]

  • Incubation:

    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL of cAMP-d2 (Acceptor).[1][2]

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).[1][2]

    • Excitation: 320 nm; Emission: 615 nm (Donor) and 665 nm (Acceptor).[1][2]

Data Analysis Table
ParameterCalculation / Definition
HTRF Ratio

Delta F (%)

Normalization Data normalized to 0% (Forskolin + RAMH) and 100% (Forskolin + Ciproxifan).
Hit Criteria Compounds showing >50% recovery of cAMP signal at 10 µM.[1][2]

Secondary Assay: [35S]GTP S Binding[1][2]

Purpose: To verify that the hit acts directly on the G-protein coupling mechanism and is not a false positive (e.g., a PDE inhibitor or fluorescence quencher).[1][2] This assay measures the functional activation of the G-protein


 subunit.[1][2]
Protocol Summary
  • Membrane Prep: Use membranes from hH3R-CHO cells (

    
     protein/well).[1][2]
    
  • Incubation Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM

    
    , 10 µM GDP (crucial to reduce basal binding).[1][2]
    
  • Reaction:

    • Mix Membranes + Test Compound + RAMH (Agonist) +

      
       (
      
      
      
      ).[1][2]
  • Timing: Incubate 60 min at 30°C.

  • Termination: Filter through GF/B glass fiber filters using a cell harvester.

  • Readout: Liquid Scintillation Counting.

Interpretation:

  • Antagonist: Reduces RAMH-induced

    
     binding.[1][2]
    
  • Inverse Agonist: Reduces basal

    
     binding (below baseline) in the absence of agonist.[1][2] Note: H3R has high constitutive activity, so inverse agonism is a likely and desirable trait for these analogs.
    

Critical Experimental Considerations

A. Stereochemistry Handling

Since the scaffold 1-(3-Methylpyridin-2-yl)propan-1-amine is chiral:

  • Racemic Screening: Initial HTS is usually performed on the racemate.[1][2]

  • Chiral Resolution: Hits must be separated via Chiral HPLC (e.g., Chiralpak AD-H columns).[1][2]

  • Expectation: The (

    
    )-enantiomer is generally more potent for histamine-like scaffolds, but the 3-methyl steric clash could alter binding modes, necessitating testing of both enantiomers.[1][2]
    
B. "Sticky" Compounds

Pyridine-amines can be basic (pKa ~9-10).[1][2] They may bind non-specifically to plastic tips or plates.[1][2]

  • Solution: Use low-binding polypropylene plates for compound storage.[1][2] Ensure 0.1% BSA is present in assay buffers to coat surfaces.[1][2]

C. False Positives[1][11][12][14]
  • PDE Inhibitors: Compounds that inhibit Phosphodiesterase (PDE) will raise cAMP independently of H3R.[1][2]

    • Control: Test hits in parental CHO-K1 cells (lacking H3R) stimulated with Forskolin.[1][2] If cAMP rises, it's an off-target effect.[1][2]

Workflow Visualization

HTS_Workflow Library Compound Library (1-(3-Methyl...) Analogs) Primary Primary Screen TR-FRET cAMP (Antagonist Mode) Library->Primary Filter Hit Selection (>50% Activity) Primary->Filter Counter Counter Screen Parental CHO Cells (Rule out PDE inhibition) Filter->Counter Secondary Secondary Screen [35S]GTPγS Binding (Confirm Mechanism) Counter->Secondary Specific Hits Chiral Chiral Separation (HPLC Resolution) Secondary->Chiral Profiling Lead Profiling (IC50, Ki, Selectivity) Chiral->Profiling

Figure 2: Step-by-step HTS workflow from library screening to chiral resolution.[1][2]

References

  • Schihada, H., et al. (2020).[1][2] "Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists." ACS Sensors.[1][2] Available at: [Link][1][2]

  • Lazewska, D. & Kiec-Kononowicz, K. (2010).[1][2] "New developments in the search for H3 histamine receptor antagonists."[1][2][9][5][3][10][11] Frontiers in Bioscience. Available at: [Link]

  • Lovenberg, T.W., et al. (2000).[1][2] "Cloning of rat histamine H3 receptor reveals distinct species differences in ligand binding."[1][2] Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Cisbio Bioassays. "cAMP Gs/Gi Kit Protocol." Revvity. Available at: [Link][1][2]

Sources

Application

Application Notes and Protocols for Cell-Based Assays Involving 1-(3-Methylpyridin-2-yl)propan-1-amine Derivatives

Introduction: Unveiling the Therapeutic Potential of Novel Pyridine Analogs The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Novel Pyridine Analogs

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives are known to interact with a wide array of biological targets, exhibiting activities ranging from antimicrobial and anti-inflammatory to neurological and cardiovascular.[1][2][3] The class of 1-(3-Methylpyridin-2-yl)propan-1-amine derivatives represents a novel chemical space with significant, yet largely uncharacterized, therapeutic potential. The strategic placement of a methyl group and a propan-1-amine side chain on the pyridine ring suggests potential interactions with targets such as G-protein coupled receptors (GPCRs), ion channels, or key signaling enzymes.[2][4]

Cell-based assays are indispensable tools in the early stages of drug discovery, offering a physiologically relevant context to evaluate a compound's efficacy, toxicity, and mechanism of action.[5][6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the biological activities of 1-(3-Methylpyridin-2-yl)propan-1-amine derivatives. We will proceed through a logical, tiered approach, beginning with foundational cytotoxicity assessments and advancing to more intricate assays designed to elucidate specific signaling pathway modulation. The protocols herein are designed not merely as a series of steps, but as self-validating systems, complete with the rationale behind experimental choices to ensure robust and reproducible data.

Part 1: Foundational Analysis - Assessing Cellular Viability and Cytotoxicity

Before exploring specific mechanistic pathways, it is crucial to determine the concentration range at which the test compounds affect basic cellular health. This initial screening identifies the therapeutic window and distinguishes between targeted pharmacological effects and general toxicity. We will employ two complementary assays: the MTT assay to measure metabolic activity and the LDH assay to quantify membrane integrity.

Principle of Foundational Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a reliable indicator of cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of metabolically active cells.[8]

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9][10] An increase in LDH activity in the supernatant is a hallmark of cell lysis and cytotoxicity.[10] Combining this with a viability assay can help differentiate between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[9][11]

Experimental Workflow: Cytotoxicity Screening Cascade

The following diagram illustrates the initial screening workflow to determine the cytotoxic profile of the derivatives.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Endpoint Analysis Compound 1-(3-Methylpyridin-2-yl)propan-1-amine Derivative Stock SerialDilution Prepare Serial Dilutions (e.g., 0.1 µM to 100 µM) Compound->SerialDilution Incubation Treat Cells with Compound (24h, 48h, 72h) SerialDilution->Incubation CellSeeding Seed Cells in 96-well Plates (e.g., 5,000-10,000 cells/well) CellSeeding->Incubation MTT_Assay MTT Assay (Measures Metabolic Activity) Incubation->MTT_Assay Parallel Plate LDH_Assay LDH Assay (Measures Membrane Integrity) Incubation->LDH_Assay Collect Supernatant DataAnalysis Data Analysis: Calculate IC50 / CC50 Values MTT_Assay->DataAnalysis LDH_Assay->DataAnalysis

Caption: Workflow for initial cytotoxicity screening of novel derivatives.

Detailed Protocol: MTT Assay for Cell Viability

Objective: To quantify the effect of the test compounds on cell metabolic activity.

Materials:

  • 1-(3-Methylpyridin-2-yl)propan-1-amine derivatives

  • Cell line of choice (e.g., HeLa, A549, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 2X concentration series of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals. Rationale: DMSO is a powerful solvent that ensures complete solubilization of the formazan for accurate absorbance readings.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Detailed Protocol: LDH Cytotoxicity Assay

Objective: To quantify compound-induced cell lysis by measuring LDH release.

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Treated cells in a 96-well plate (from the same experiment as the MTT assay)

  • Lysis buffer (often included in the kit, e.g., Triton X-100)

Procedure:

  • Prepare Controls: Set up wells for:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the assay endpoint.

    • Vehicle control: Cells treated with the same concentration of vehicle (e.g., DMSO) as the test compounds.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Rationale: It is critical not to disturb the cell monolayer to avoid artificially high LDH readings.

  • Assay Reaction: Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

AssayPrincipleEndpointTypical Concentration Range
MTT Mitochondrial dehydrogenase activityColorimetric (Absorbance at 570 nm)0.01 µM - 100 µM
LDH Release of lactate dehydrogenaseColorimetric (Absorbance at 490 nm)0.01 µM - 100 µM

Part 2: Mechanistic Insights - Investigating Apoptosis Induction

If the foundational assays indicate a cytotoxic effect, the next logical step is to determine if cell death occurs via apoptosis (programmed cell death) or necrosis. Apoptosis is a highly regulated process and a common mechanism for anti-cancer agents.

Key Markers of Apoptosis
  • Phosphatidylserine (PS) Translocation: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.[12][13]

  • Caspase Activation: Caspases are a family of proteases that are the central executioners of apoptosis. The activation of effector caspases, such as Caspase-3 and Caspase-7, is a hallmark of the apoptotic cascade.[14]

Detailed Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells treated with the test compound at a concentration around its IC₅₀

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in a 6-well plate with the compound for a predetermined time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation buffer to minimize membrane damage.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark. Rationale: This allows for Annexin V to bind to exposed PS and PI to enter membrane-compromised cells.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Detailed Protocol: Caspase-Glo® 3/7 Assay

Objective: To measure the activity of effector caspases 3 and 7 as a direct indicator of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates (for luminescence)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the reagent directly to each well containing 100 µL of cells in medium.

  • Incubation: Incubate at room temperature for 1-2 hours. Rationale: The reagent contains a luminogenic caspase-3/7 substrate; upon cleavage by active caspases, a substrate for luciferase is released, generating a light signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to the number of viable cells (which can be determined from a parallel plate) to assess the specific activation of the caspase pathway.

Part 3: Target-Oriented Assays - Elucidating Signaling Pathway Modulation

Based on the structural similarity of pyridine derivatives to known bioactive molecules, we can hypothesize their interaction with specific signaling pathways. Two common and highly relevant pathways in drug discovery are GPCR signaling and the NF-κB inflammatory pathway.

Hypothesis: GPCR Modulation

Many drugs target GPCRs, which regulate a vast number of physiological processes.[15][16] The amine and pyridine nitrogen in the 1-(3-Methylpyridin-2-yl)propan-1-amine structure could potentially interact with the binding pockets of various GPCRs.[2]

G Compound Pyridine Derivative (Ligand) GPCR GPCR (7-Transmembrane Receptor) Compound->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Downstream Downstream Cellular Response (e.g., Gene Transcription, Proliferation) Second_Messenger->Downstream

Caption: Generalized GPCR signaling pathway.

Recommended Assay: cAMP Reporter Assay A common downstream effector of GPCRs is adenylyl cyclase, which modulates intracellular cyclic AMP (cAMP) levels.[17] Reporter gene assays, where a cAMP response element (CRE) drives the expression of a reporter like luciferase, are a robust method to screen for GPCR agonists or antagonists.[18][19]

Protocol Outline:

  • Utilize a commercially available cell line stably expressing a GPCR of interest and a CRE-luciferase reporter construct.

  • Treat cells with the pyridine derivatives across a range of concentrations.

  • For antagonist screening, co-treat with a known agonist for the target GPCR.

  • After incubation, lyse the cells and add a luciferase substrate.

  • Measure the luminescent output, which is proportional to the level of cAMP-driven transcription.

Hypothesis: NF-κB Pathway Inhibition

The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy for many diseases.[20] Some pyridine derivatives have shown anti-inflammatory activity.[21] These compounds could potentially inhibit the NF-κB pathway by preventing the degradation of IκB or the translocation of NF-κB to the nucleus.[22]

G cluster_0 Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive, in Cytoplasm) IKK->IkB_NFkB Phosphorylates IκB Proteasome Proteasome IkB_NFkB->Proteasome IκB Ubiquitination & Degradation NFkB NF-κB (Active) Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Transcription (Inflammatory Cytokines) Nucleus->Gene Activates Compound Pyridine Derivative (Inhibitor) Compound->IKK Inhibits?

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Recommended Assay: High-Content Imaging of NF-κB Translocation This image-based assay directly visualizes the key event in NF-κB activation: its translocation from the cytoplasm to the nucleus.[23]

Protocol Outline:

  • Seed cells (e.g., HeLa or A549) on high-content imaging plates (e.g., 96- or 384-well).

  • Pre-treat cells with the pyridine derivatives for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.

  • Fix, permeabilize, and stain the cells with an antibody against an NF-κB subunit (e.g., p65) and a nuclear counterstain (e.g., DAPI).

  • Acquire images using a high-content imaging system.

  • Analyze the images using automated software to quantify the ratio of nuclear to cytoplasmic NF-κB fluorescence intensity. A decrease in this ratio in compound-treated, stimulated cells indicates inhibition of the pathway.

Conclusion and Future Directions

This document provides a structured, multi-tiered approach for the initial characterization of 1-(3-Methylpyridin-2-yl)propan-1-amine derivatives using robust and validated cell-based assays. By progressing from broad cytotoxicity profiling to specific apoptosis and signaling pathway analyses, researchers can efficiently identify bioactive compounds and elucidate their mechanisms of action. The data generated from these assays will form a critical foundation for lead optimization, further mechanistic studies, and eventual preclinical development.

References

  • MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available from: [Link]

  • Lead Sciences. 1-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available from: [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • National Center for Biotechnology Information. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available from: [Link]

  • National Center for Biotechnology Information. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Available from: [Link]

  • National Center for Biotechnology Information. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Available from: [Link]

  • National Center for Biotechnology Information. A review for cell-based screening methods in drug discovery. Available from: [Link]

  • PLOS One. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available from: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of 1,3-Dideazapurine-Like 7-Amino-5-Hydroxymethyl-Benzimidazole Ribonucleoside Analogues as Aminoacyl-tRNA Synthetase Inhibitors. Available from: [Link]

  • ResearchGate. Cell-Based Assays: Screening Bioactive Compounds & Leads. Available from: [Link]

  • National Center for Biotechnology Information. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Available from: [Link]

  • National Center for Biotechnology Information. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available from: [Link]

  • BioIVT. Cell-Based Assays: A Crucial Component of the Drug Discovery Process. Available from: [Link]

  • BMG Labtech. Apoptosis – what assay should I use?. Available from: [Link]

  • National Center for Biotechnology Information. Cell-Based Assay Design for High-Content Screening of Drug Candidates. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. Available from: [Link]

  • Marin Biologic Laboratories. Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Available from: [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. Available from: [Link]

  • Nacalai Tesque, Inc. LDH Cytotoxicity Assay Kit. Available from: [Link]

  • Indigo Biosciences. GPCR Signaling Assays | GPCR Assay Kits. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Methylpyridin-2-yl)propan-1-amine

Welcome to the technical support center for the synthesis of 1-(3-Methylpyridin-2-yl)propan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Methylpyridin-2-yl)propan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on improving yield and purity through a deep understanding of the reaction mechanisms and critical process parameters. Our troubleshooting guides are presented in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Foundational Synthesis Strategy & Troubleshooting

The most common and efficient pathway to synthesizing 1-(3-Methylpyridin-2-yl)propan-1-amine is through the reductive amination of the corresponding ketone precursor, 1-(3-Methylpyridin-2-yl)propan-1-one. This two-step process, involving the formation of an imine or enamine intermediate followed by reduction, is a cornerstone of amine synthesis due to its versatility and broad functional group tolerance.[1]

Below, we address the most pressing questions regarding this synthetic route.

Frequently Asked Questions (FAQs)

Q1: My reductive amination yield is consistently low. What are the most likely causes?

A: Low yields in the reductive amination of 1-(3-Methylpyridin-2-yl)propan-1-one can typically be traced to one of three areas: imine formation, the choice of reducing agent, or side reactions.

  • Inefficient Imine/Enamine Formation: The crucial first step is the condensation of the ketone with an ammonia source to form the imine intermediate. This is an equilibrium-driven process. If water is not effectively removed or sequestered, the equilibrium will favor the starting materials.

    • Solution: While not always necessary with modern reagents, using a dehydrating agent like magnesium sulfate (MgSO₄) or adding a small amount of a Brønsted acid catalyst (like acetic acid) can drive the equilibrium towards the imine.[2]

  • Suboptimal Reducing Agent: The choice of hydride source is critical. A reagent that is too reactive can reduce the starting ketone before imine formation occurs. A reagent that is too mild may not reduce the imine effectively.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often an excellent choice as it is mild enough not to readily reduce the ketone but is highly effective at reducing the protonated imine (iminium ion).[3] Alternatively, amine-borane complexes, such as 2-picoline-borane, are highly effective and stable reagents that work well in a variety of solvents, including methanol.[2][4]

  • Side Reactions: The primary side reaction is often the reduction of the starting ketone to the corresponding alcohol, 1-(3-methylpyridin-2-yl)propan-1-ol. Another possibility is the formation of a secondary amine if the newly formed primary amine reacts with another molecule of the ketone.

Q2: I'm observing a significant amount of the alcohol byproduct, 1-(3-methylpyridin-2-yl)propan-1-ol. How can I prevent this?

A: Formation of the alcohol byproduct is a clear indication that your reducing agent is reducing the starting ketone faster than the imine is being formed and reduced.

  • Causality: This commonly occurs when using strong reducing agents like sodium borohydride (NaBH₄) without careful pH control. NaBH₄ is more reactive towards ketones than NaBH(OAc)₃.

  • Troubleshooting Steps:

    • Switch Reducing Agents: Change to a more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for avoiding this issue.[3] 2-Picoline-borane is another excellent, stable alternative.[5]

    • Control Reagent Addition: If you must use a stronger reductant, adopt a one-pot, two-step approach. First, mix the ketone and ammonia source (e.g., ammonium acetate in methanol) and allow sufficient time for imine formation (monitor by TLC or LC-MS). Then, cool the reaction and add the reducing agent portion-wise.

Q3: The classical Leuckart reaction seems like a simple, one-step method. Why is it not recommended for high-purity synthesis?

A: The Leuckart reaction, which uses ammonium formate or formamide as both the ammonia source and the reducing agent, is a classic method for reductive amination.[6] However, it suffers from several significant drawbacks that limit its utility in modern drug development.[7]

  • Harsh Conditions: The reaction requires very high temperatures (typically 160-185°C) and long reaction times (6-25 hours).[8]

  • Byproduct Formation: These harsh conditions lead to thermal decomposition of reagents and products, resulting in a complex mixture that is difficult to purify.[7] A common byproduct is the N-formyl derivative of the target amine, which requires a separate hydrolysis step to remove.[9]

  • Low Yields: Due to decomposition, yields are often significantly lower than those achieved with modern, milder methods.[9]

While catalytic versions of the Leuckart-Wallach reaction have been developed to operate at lower temperatures, methods employing reagents like NaBH(OAc)₃ or amine-borane complexes are generally more reliable and produce a cleaner product profile.[9]

Q4: My final product is difficult to purify by column chromatography. Are there alternative methods?

A: Amines, being basic, can often streak on silica gel, leading to poor separation. The pyridine moiety in your target molecule adds to this challenge.

  • Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a nonpolar organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your amine will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your purified amine back into an organic solvent.

  • Salt Crystallization: The target compound, 1-(3-Methylpyridin-2-yl)propan-1-amine, is commercially available as a dihydrochloride salt, which is often a stable, crystalline solid.[10] You can purify your product by dissolving the crude freebase in a suitable solvent (like isopropanol or diethyl ether) and adding a solution of HCl (e.g., 2M in diethyl ether) to precipitate the hydrochloride salt. The salt can then be collected by filtration and washed.

  • Chromatography Additives: If you must use chromatography, consider adding a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or ammonia in methanol, to suppress tailing.

Section 2: Experimental Protocols & Data

This section provides detailed experimental procedures and comparative data to guide your laboratory work.

Recommended Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is designed for high yield and purity, minimizing the formation of common byproducts.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-(3-Methylpyridin-2-yl)propan-1-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M concentration), add ammonium acetate (2.5 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Be aware that the reaction may be mildly exothermic.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's completion (typically 4-12 hours) by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can then be purified as described in the FAQ section (Q4).

Data Summary: Comparison of Reductive Amination Methods

The following table summarizes expected outcomes from different synthetic approaches to provide a clear basis for experimental choices.

MethodReducing AgentTypical TemperatureCommon SolventsKey AdvantagesCommon Issues & Low Yield CausesExpected Yield Range
Standard Reductive Amination Sodium Triacetoxyborohydride (NaBH(OAc)₃)Room TemperatureDCM, DCE, THFHigh chemoselectivity, mild conditions, high yield.Incomplete imine formation before reduction.75-90%
Amine-Borane Complex 2-Picoline-BoraneRoom TemperatureMethanol, Water[2]Stable, easy to handle, works in protic solvents.[4]Potential for over-reduction if not controlled.70-85%
Classical Leuckart Reaction Ammonium Formate / Formamide160-185°C[8]Neat (no solvent)Inexpensive reagents, one-pot procedure.[6]Thermal decomposition, N-formyl byproduct, difficult purification.[7][9]30-50%
Catalytic Hydrogenation H₂ gas with Pd/C, PtO₂60-80°CMethanol, Ethanol"Green" chemistry, no hydride waste.Catalyst poisoning by pyridine nitrogen, requires pressure equipment.[11]50-75%

Section 3: Mechanistic Insights & Visual Guides

Understanding the underlying mechanisms and workflows is key to effective troubleshooting.

Diagram: Reductive Amination Workflow

This diagram illustrates the decision-making process for optimizing the synthesis.

G start Start: 1-(3-Methylpyridin-2-yl)propan-1-one imine_formation Step 1: Imine Formation (Ketone + NH4OAc) start->imine_formation check_imine Monitor Imine Formation (TLC/LCMS) imine_formation->check_imine reduction Step 2: Reduction (Add Reducing Agent) check_imine->reduction Imine detected troubleshoot1 Troubleshooting: - Add dehydrating agent - Add acid catalyst - Increase reaction time check_imine->troubleshoot1 Incomplete check_reaction Monitor Reaction (TLC/LCMS) reduction->check_reaction workup Workup & Purification check_reaction->workup Complete troubleshoot2 Troubleshooting: - Check reagent quality - Adjust temperature - Consider alternative reductant check_reaction->troubleshoot2 Stalled / Side Products product Final Product: 1-(3-Methylpyridin-2-yl)propan-1-amine workup->product troubleshoot1->imine_formation troubleshoot2->reduction

Caption: Decision workflow for reductive amination synthesis.

Diagram: Key Side Reaction Pathway

This diagram shows the competitive reaction that leads to the primary alcohol byproduct, a common cause of reduced yield.

G cluster_main Desired Reductive Amination Pathway cluster_side Competing Side Reaction Ketone Starting Ketone Imine Imine Intermediate Ketone->Imine + NH3 - H2O Amine Target Amine Imine->Amine + [H-] Ketone_side Starting Ketone Alcohol Alcohol Byproduct Ketone_side->Alcohol + [H-] (Premature Reduction)

Caption: Competing reaction pathways during reductive amination.

References

  • Liu, H., Huang, D., & Zhang, Y. (2011). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research, 396-398, 703-706. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(16), 5226. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine. Retrieved from [Link]

  • Lead Sciences. (n.d.). 1-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride. Retrieved from [Link]

  • O'Brien, C. J., et al. (2018). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 57(35), 11054-11066. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Shaheen, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry & Chemical Technology, 17(1), 1-10. Retrieved from [Link]

  • Google Patents. (2007). EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • ResearchGate. (n.d.). Water-Promoted, Open-Flask Synthesis of Amine-Boranes: 2-Methylpyridine-Borane (2-Picoline-Borane). Retrieved from [Link]

  • ResearchGate. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • Scribd. (n.d.). Leuckart Reaction. Retrieved from [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Chemical Reviews, 110(2), 624–655. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Picoline-borane, 2-Methylpyridine borane, PICB. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

  • El-Sawi, E. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry & Chemical Technology, 17(1). Retrieved from [Link]

  • Google Patents. (2009). US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines.

Sources

Optimization

Technical Support Center: Synthesis of 1-(3-Methylpyridin-2-yl)propan-1-amine

Welcome to the technical support guide for the synthesis of 1-(3-Methylpyridin-2-yl)propan-1-amine. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(3-Methylpyridin-2-yl)propan-1-amine. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, side reactions, and optimization strategies encountered during the synthesis of this key pharmaceutical intermediate. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the laboratory. The most prevalent and practical synthetic route involves the reductive amination of 2-propionyl-3-methylpyridine. Our troubleshooting will primarily focus on this pathway.

Q1: My reaction yield is low, and analysis (TLC/LC-MS) shows a significant amount of unreacted 2-propionyl-3-methylpyridine. What is the primary cause?

A: This is a classic issue pointing to inefficient imine formation, which is the necessary intermediate step before reduction. Reductive amination is a two-part process: (1) the nucleophilic attack of an amine on the ketone to form a hemiaminal, followed by dehydration to an imine (or its protonated form, the iminium ion), and (2) the reduction of the C=N double bond.[1][2] If the imine does not form efficiently, the reducing agent cannot act, and you will recover your starting material.

Causality & Mitigation Strategy:

  • pH Control: Imine formation is highly pH-dependent. The reaction requires mild acidic catalysis to protonate the carbonyl oxygen, making the carbon more electrophilic. However, if the solution is too acidic, the ammonia source (e.g., ammonium acetate) will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), shutting down the initial attack.

    • Solution: The optimal pH is typically between 4 and 6. Using ammonium acetate is often effective as it buffers the reaction in this range. If you are using another ammonia source, consider adding a catalytic amount of a mild acid like acetic acid.

  • Water Removal: The conversion of the hemiaminal intermediate to the imine is a dehydration reaction. By Le Châtelier's principle, the presence of excess water in the reaction medium can inhibit this step.

    • Solution: Add a dehydrating agent to the reaction mixture. Molecular sieves (3Å or 4Å) are an excellent and inert choice. Alternatively, using a Dean-Stark apparatus with a solvent like toluene can be effective for larger-scale reactions.[3]

Q2: My final product is contaminated with a significant amount of 1-(3-methylpyridin-2-yl)propan-1-ol. How can I prevent this alcohol byproduct?

A: The formation of the corresponding alcohol is a direct result of the reducing agent attacking the starting ketone before the imine is formed and reduced. This indicates that your reducing agent is too reactive or that the conditions favor ketone reduction over imine reduction.

Causality & Mitigation Strategy:

  • Choice of Reducing Agent: This is the most critical factor.

    • Problem: Highly reactive hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) will rapidly reduce the ketone, often faster than the imine can form.[2]

    • Solution: Employ a more selective, milder reducing agent. These reagents are designed to preferentially reduce the protonated imine (the iminium ion), which is more electrophilic than the ketone carbonyl.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is moisture-stable, mild, and highly effective for reductive aminations.[3]

      • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice that is selective for iminium ions at mildly acidic pH. Safety Note: NaBH₃CN can release toxic hydrogen cyanide (HCN) gas if the reaction becomes too acidic (pH < 4). Handle with extreme care in a well-ventilated fume hood.[2]

      • Amine-Borane Complexes: Reagents like 2-picoline borane are stable and effective, particularly in protic solvents like methanol or even water.[4][5]

The workflow below illustrates the competing pathways. Your goal is to favor the imine pathway by controlling the reaction conditions and selecting the right reagent.

G Ketone 2-Propionyl-3-methylpyridine Imine Imine Intermediate Ketone->Imine + NH₃ - H₂O Alcohol Alcohol Byproduct 1-(3-Methylpyridin-2-yl)propan-1-ol Ketone->Alcohol Direct Reduction (Side Reaction) Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Imine Product Desired Amine Product 1-(3-Methylpyridin-2-yl)propan-1-amine Imine->Product Reduction ReducingAgent Reducing Agent ReducingAgent->Product ReducingAgent->Alcohol

Caption: Competing pathways in reductive amination.

Q3: I am observing a significant impurity with a mass corresponding to a secondary amine. What is this byproduct and how can it be minimized?

A: This is a classic case of over-alkylation. The desired primary amine product is itself a nucleophile and can react with a second molecule of the starting ketone. This forms a new, bulkier imine, which is then reduced to a secondary amine.

Causality & Mitigation Strategy:

  • Stoichiometry: The most direct cause is the relative concentration of the starting ketone and the ammonia source. If the concentration of the ammonia source depletes, the newly formed primary amine can become the dominant nucleophile.

    • Solution: Use a large excess of the ammonia source. For laboratory-scale synthesis, using 5 to 10 molar equivalents of ammonium acetate or a similar salt is a common and effective strategy to statistically favor the formation of the primary amine.[3] This ensures that the concentration of ammonia remains high throughout the reaction, outcompeting the product amine.

G cluster_main Desired Reaction cluster_side Side Reaction Pathway Ketone Ketone PrimaryAmine Primary Amine (Product) Ketone->PrimaryAmine Reductive Amination Ammonia NH₃ (Large Excess) Ammonia->PrimaryAmine PrimaryAmine2 Primary Amine (Product) Ketone2 Ketone SecondaryAmine Secondary Amine (Byproduct) Ketone2->SecondaryAmine Reductive Amination PrimaryAmine2->SecondaryAmine

Caption: Over-alkylation side reaction pathway.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this molecule? Reductive amination or a Grignard reaction on a nitrile?

A: For laboratory and early process development, reductive amination of 2-propionyl-3-methylpyridine is overwhelmingly preferred. It is generally a cleaner, more reliable, and higher-yielding one-pot reaction.[2] The Grignard route, starting from 2-cyano-3-methylpyridine and an ethyl Grignard reagent, is viable but prone to more side reactions. Grignard reagents are strongly basic and can add to the electron-deficient pyridine ring, typically at the C4 or C6 positions, leading to a mixture of isomers that are difficult to separate.[6]

Q2: Can I use the Leuckart-Wallach reaction for this synthesis?

A: Yes, the Leuckart-Wallach reaction is a valid method.[7] It uses formic acid or a derivative (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[8] The reaction is typically run at high temperatures (160-180 °C) and involves the in-situ formation of an N-formyl intermediate, which must then be hydrolyzed with strong acid or base to yield the final primary amine.[3] While it avoids the need for expensive metal hydride reducing agents, the harsh conditions can sometimes lead to decomposition and lower yields compared to modern reductive amination protocols using reagents like STAB.[9]

Q3: What are the key parameters to control for a successful reductive amination?

A: The three pillars for success in this reaction are:

  • Choice of Reducing Agent: Use a mild, selective hydride like NaBH(OAc)₃ to avoid alcohol formation.

  • Stoichiometry of Amine Source: Use a large excess of the ammonia source (e.g., NH₄OAc) to prevent over-alkylation.

  • Reaction Conditions: Maintain a slightly acidic pH (4-6) and consider using a dehydrating agent to drive imine formation.

Table 1: Summary of Common Side Products and Mitigation Strategies
Side ProductIdentification (vs. Product)Primary CauseRecommended Solution
1-(3-Methylpyridin-2-yl) propan-1-ol Similar polarity; no basic nitrogen.Non-selective reducing agent.Use NaBH(OAc)₃ or NaBH₃CN instead of NaBH₄.[3]
Di-(1-(3-methylpyridin-2-yl)propyl)amine Higher molecular weight; basic.Insufficient ammonia source.Use a large excess (5-10 eq.) of ammonium acetate.[3]
Unreacted Ketone Non-basic; lower polarity than amine.Inefficient imine formation.Control pH (4-6); add a dehydrating agent (e.g., molecular sieves).
Aminonitrile Adduct Higher molecular weight; contains nitrile group (IR stretch ~2250 cm⁻¹).Use of NaBH₃CN under overly acidic conditions.Maintain pH > 4 when using NaBH₃CN, or switch to NaBH(OAc)₃.[2]

Experimental Protocols

Optimized Protocol for Reductive Amination using STAB

This protocol is designed for a ~1 mmol scale and emphasizes the control of key parameters.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-propionyl-3-methylpyridine (1.0 eq., ~150 mg) and ammonium acetate (10.0 eq., ~770 mg).

  • Solvent Addition: Add an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (5 mL). Stir the mixture at room temperature for 30-60 minutes to facilitate initial imine formation.

  • Reduction: To the stirring suspension, add sodium triacetoxyborohydride (STAB) (1.5 eq., ~320 mg) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic. Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting ketone.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel column chromatography using a gradient elution, typically starting with dichloromethane and gradually adding methanol containing a small amount of triethylamine (0.5-1%) to prevent product tailing.

References

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Slideshare. (2016). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • YouTube. (2023). Eschweiler-Clarke reaction. Retrieved from [Link]

  • Aperान्तर, S. et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Studies on the reaction of 3-cyanopyridine with grignard reagents. (n.d.). CNKI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. Retrieved from [Link]

  • YouTube. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Retrieved from [Link]

  • Angewandte Chemie. (2018). Reductive C2‐Alkylation of Pyridine‐ and Quinoline‐N‐Oxides Using Wittig Reagents. Retrieved from [Link]

  • YouTube. (2019). Carbon nucleophiles part 1 - Grignard reagents and cyanohydrin formation. Retrieved from [Link]

  • Journal of the American Chemical Society. (2007). Direct Synthesis of Pyridine Derivatives. Retrieved from [Link]

  • Sciencemadness.org. (2008). Preparation of Tertiary Amines by the Leuckart Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of secondary amines with pyridine moieties via the 1,2‐addition of functionalized arylzinc reagents to pyridyl nitroso compounds. Retrieved from [Link]

  • ResearchGate. (2023). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. Retrieved from [Link]

  • ResearchGate. (2023). Direct Leuckart-Type Reductive Amination of Aldehydes and Ketones: A Facile One-Pot Protocol for the Preparation of Secondary and Tertiary Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Picoline-borane, 2-Methylpyridine borane, PICB. Retrieved from [Link]

  • quimicaorganica.org. (n.d.). Alkylation and acylation of pyridine. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Hive Novel Discourse. (n.d.). Easy P2P reductive amination with NaBH(OAc)3. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Poor Solubility of 1-(3-Methylpyridin-2-yl)propan-1-amine Derivatives

Welcome to the technical support center dedicated to addressing the solubility challenges of 1-(3-Methylpyridin-2-yl)propan-1-amine and its derivatives. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of 1-(3-Methylpyridin-2-yl)propan-1-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of formulating these promising but often poorly soluble compounds. Our approach is rooted in a deep understanding of physicochemical principles and extensive field-proven experience.

Understanding the Challenge: Physicochemical Profile

1-(3-Methylpyridin-2-yl)propan-1-amine and its analogs are basic compounds, a characteristic dictated by the presence of two key functional groups: the pyridine ring and a primary or secondary amine on the propyl chain. The nitrogen atom on the pyridine ring and the aliphatic amine can both be protonated, making their aqueous solubility highly dependent on pH.

Based on computational predictions for structurally similar compounds like 3-(pyridin-2-yl)propan-1-amine and 3-(5-methylpyridin-3-yl)propan-1-amine, we can estimate the following properties for our target molecule class[1][2]:

PropertyPredicted/Estimated ValueImplication for Solubility
pKa (Pyridinium ion) ~5.0 - 5.5The pyridine ring will be protonated in acidic conditions (pH < 5), which can increase aqueous solubility.
pKa (Aliphatic amine) ~8.2 - 9.9The propan-1-amine side chain will be protonated across a wider physiological pH range, significantly influencing solubility.[1][2]
LogP ~0.5 - 2.0This range suggests a moderate lipophilicity, which can contribute to poor aqueous solubility at neutral pH when the molecule is uncharged.[1][3]

The interplay of these properties often leads to the following solubility behavior:

  • Low Solubility at Neutral and High pH: In their free base form, these molecules can be poorly soluble in water and neutral buffer systems due to their lipophilic character.

  • pH-Dependent Solubility: As the pH of the medium decreases, the amine functional groups become protonated, leading to a significant increase in aqueous solubility.

This inherent basicity is the key to unlocking solubility enhancement. The following sections provide a systematic approach to troubleshooting and overcoming these solubility hurdles.

Troubleshooting Guides: A Step-by-Step Approach

Our troubleshooting guide is structured as a decision-making workflow. We recommend starting with a thorough characterization of your compound's solubility profile before moving on to more complex formulation strategies.

Solubility_Workflow A Start: Poorly Soluble Derivative B Step 1: Characterize Baseline Solubility (Kinetic & Thermodynamic) A->B C Step 2: Determine pH-Solubility Profile B->C D Is pH adjustment sufficient for the intended application? C->D E Step 3: Salt Screening D->E No H End: Solubilized Formulation D->H Yes F Are suitable salt forms identified? E->F G Step 4: Advanced Formulation Strategies F->G No F->H Yes I Co-solvency G->I J Cyclodextrin Complexation G->J K Solid Dispersion G->K L Lipid-Based Formulations G->L I->H J->H K->H L->H

Caption: Decision workflow for enhancing the solubility of 1-(3-Methylpyridin-2-yl)propan-1-amine derivatives.

Step 1: Characterize Baseline Solubility

Question: My compound is precipitating out of solution during my initial experiments. How do I quantitatively assess its solubility?

Answer: It is crucial to differentiate between kinetic and thermodynamic solubility to understand the behavior of your compound.

  • Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated stock (e.g., in DMSO) to an aqueous buffer. It reflects the compound's tendency to precipitate under non-equilibrium conditions and is often relevant for high-throughput screening assays.

  • Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent. It is a critical parameter for formulation development.

This high-throughput method is ideal for early-stage discovery to quickly rank compounds.

Materials:

  • 10 mM DMSO stock solution of your compound

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microtiter plate

  • Nephelometer

Procedure:

  • Dispense a small volume (e.g., 5 µL) of the 10 mM DMSO stock solution into each well of a microtiter plate.

  • Add the aqueous buffer to each well to achieve the desired final compound concentrations (e.g., serial dilutions from 200 µM down to 1 µM). The final DMSO concentration should be kept low and consistent (e.g., 2%).

  • Mix the contents thoroughly.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours).[3]

  • Measure the light scattering in each well using a nephelometer to detect the formation of a precipitate.[1]

  • The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.

This method determines the equilibrium solubility and is considered the gold standard.

Materials:

  • Solid (powdered) form of your compound

  • Aqueous buffer of interest (e.g., Phosphate Buffer, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC-UV or LC-MS/MS for quantification

Procedure:

  • Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is essential.

  • Add a known volume of the aqueous buffer (e.g., 1 mL) to the vial.

  • Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the samples for 24-48 hours to ensure equilibrium is reached.[2]

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS/MS.

Step 2: Determine the pH-Solubility Profile

Question: My compound is soluble in acidic media but not in neutral buffers. How can I leverage this to my advantage?

Answer: Understanding the relationship between pH and solubility is critical for this class of compounds. A pH-solubility profile will reveal the pH range where your compound is most soluble and will inform strategies for oral formulation and salt selection.

This protocol uses the shake-flask method across a range of pH values.

Materials:

  • Solid compound

  • A series of buffers covering a wide pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, 7.4, 8.0)

  • Equipment from Protocol 2

Procedure:

  • Set up a series of vials, each containing an excess of your solid compound.

  • To each vial, add a buffer of a specific pH.

  • Follow the shake-flask procedure as described in Protocol 2 for each pH value.

  • After 24-48 hours of equilibration, determine the concentration of the dissolved compound in each buffer.

  • Plot the logarithm of the solubility (in µg/mL or µM) against the pH.

Interpreting the Results: You will likely observe a "hockey stick" shaped curve, with low solubility at higher pH values and a sharp increase in solubility as the pH drops below the pKa of the amine groups. This profile confirms the basic nature of your compound and provides a quantitative measure of the solubility enhancement achievable through pH modification.

Step 3: Salt Screening

Question: pH adjustment alone is not sufficient for my desired formulation concentration. How can I form a stable, more soluble version of my compound?

Answer: Salt formation is a highly effective and common strategy for improving the solubility and dissolution rate of basic drugs.[4] The goal is to react your basic active pharmaceutical ingredient (API) with an acid to form a stable crystalline salt with improved physicochemical properties.

This protocol allows for the screening of multiple counter-ions in various solvents to identify promising salt candidates.

Principle of Counter-ion Selection: For a stable salt to form, there should generally be a pKa difference (ΔpKa) of at least 2-3 units between the basic drug and the acidic counter-ion.[5][6]

Commonly Used Pharmaceutically Acceptable Acids:

  • Strong Acids: Hydrochloric acid, Sulfuric acid, Methanesulfonic acid (Mesylate), Toluenesulfonic acid (Tosylate)

  • Weaker Organic Acids: Citric acid, Tartaric acid, Maleic acid, Succinic acid, Fumaric acid

Materials:

  • Free base of your compound

  • A selection of acidic counter-ions

  • A variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water, and mixtures thereof)

  • 96-well plate or small glass vials

  • Microscope for visual inspection of crystals

Procedure:

  • Prepare a stock solution of your free base in a suitable solvent (e.g., 50 mg/mL in ethanol).

  • Prepare equimolar stock solutions of the selected counter-ions in the same or a miscible solvent.

  • In a 96-well plate or an array of vials, add a small volume of the free base solution to each well.

  • Add an equimolar amount of a different counter-ion solution to each well. It is also advisable to test different stoichiometric ratios (e.g., 1:2 for diprotic acids).

  • Allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen.

  • Alternatively, cooling crystallization can be performed by heating the solutions to dissolve the components and then slowly cooling to induce crystallization.

  • Visually inspect the wells under a microscope for the formation of crystalline material over 24-72 hours.

  • Isolate any promising solid material and characterize it using techniques such as X-ray Powder Diffraction (XRPD) to confirm crystallinity and potentially a new crystal form, Differential Scanning Calorimetry (DSC) to determine the melting point, and Dynamic Vapor Sorption (DVS) to assess hygroscopicity.

Self-Validation: A true salt will exhibit a distinct XRPD pattern and a different melting point compared to the free base. Further confirmation can be obtained through spectroscopic methods (e.g., NMR, IR) or single-crystal X-ray diffraction.

Step 4: Advanced Formulation Strategies

Question: I have tried pH adjustment and salt formation, but I still need to further enhance the solubility or I am facing stability issues. What are my other options?

Answer: When simpler methods are insufficient, advanced formulation strategies can be employed. These often involve creating a system where the drug is molecularly dispersed in a carrier.

Concept: The solubility of a lipophilic compound can be increased by adding a water-miscible organic solvent (co-solvent) to the aqueous system. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

Troubleshooting:

  • Precipitation upon dilution: A major challenge with co-solvent systems is that the drug may precipitate out when the formulation is diluted in a larger volume of aqueous fluid (e.g., in the gastrointestinal tract).

  • Toxicity: The concentration of some organic co-solvents must be limited due to toxicity concerns.

Experimental Approach:

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of a co-solvent (e.g., 0%, 10%, 20%, 30%, 40% PEG 400).

  • Determine the thermodynamic solubility of your compound in each co-solvent mixture using the shake-flask method (Protocol 2).

  • Plot the solubility as a function of the co-solvent concentration to determine the optimal ratio for solubilization.

Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that has significantly higher aqueous solubility.

Troubleshooting:

  • Stoichiometry and Binding Affinity: The complexation efficiency depends on the size of the cyclodextrin cavity relative to the drug molecule and the strength of the interaction.

  • Limited Drug Loading: The amount of drug that can be complexed is limited by the stoichiometry of the complex (often 1:1) and the molecular weight of the cyclodextrin, which can lead to bulky formulations for higher doses.[7]

Experimental Approach (Kneading Method):

  • Choose a suitable cyclodextrin (β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin are common).

  • Weigh out the drug and cyclodextrin in a 1:1 molar ratio.

  • Place the mixture in a mortar and add a small amount of a hydro-alcoholic solvent to form a paste.

  • Knead the paste thoroughly for 30-60 minutes.

  • Dry the resulting solid in an oven at a controlled temperature.

  • Characterize the formation of the inclusion complex using DSC, XRPD, and FTIR. The disappearance or shifting of the drug's characteristic peaks indicates complex formation.

Concept: An amorphous solid dispersion (ASD) is a system where the drug is dispersed in an amorphous state within a hydrophilic polymer matrix. The high energy of the amorphous state leads to a significant increase in apparent solubility and dissolution rate.

Troubleshooting:

  • Physical Instability: The amorphous drug can recrystallize over time, leading to a loss of the solubility advantage. Polymer selection and drug loading are critical to maintaining stability.

  • Manufacturing Method Selection: The choice of preparation method (e.g., spray drying, hot-melt extrusion) depends on the thermal stability of the drug and polymer.

Experimental Approach (Solvent Evaporation/Spray Drying):

  • Select a suitable polymer (e.g., PVP, HPMC, Soluplus®).

  • Dissolve both the drug and the polymer in a common volatile organic solvent (e.g., methanol, acetone).[8]

  • Spray the solution into a drying chamber where the solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.[9]

  • The resulting powder should be characterized by XRPD to confirm its amorphous nature (i.e., the absence of sharp crystalline peaks).

Concept: For highly lipophilic derivatives, dissolving the compound in a mixture of oils, surfactants, and co-solvents can create a Self-Emulsifying Drug Delivery System (SEDDS). When this formulation comes into contact with aqueous media in the gut, it spontaneously forms a fine oil-in-water emulsion, with the drug dissolved in the oil droplets.

Troubleshooting:

  • Excipient Selection: A careful screening of oils, surfactants, and co-solvents is required to find a combination that can dissolve the drug at the desired concentration and form a stable emulsion upon dilution.

  • In Vivo Performance: The performance of lipid-based systems can be influenced by the presence of food and the digestive state of the gastrointestinal tract.

Experimental Approach:

  • Screening: Determine the solubility of your compound in a variety of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., Transcutol®).

  • Formulation: Prepare various combinations of the best excipients and visually assess their ability to form a clear, stable pre-concentrate.

  • Emulsification Test: Add a small amount of the pre-concentrate to water with gentle agitation and observe the formation of the emulsion. The resulting emulsion should be visually clear or slightly opalescent.

  • Characterization: Measure the droplet size of the resulting emulsion (typically in the nanometer range for SEDDS).

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I observe poor solubility? A1: The very first step is to quantify the problem. Perform a baseline thermodynamic solubility measurement in your primary aqueous buffer (e.g., PBS pH 7.4) using the shake-flask method (Protocol 2). This will give you a precise value for the intrinsic solubility of your compound and serve as a benchmark for improvement.

Q2: My compound is a weak base. What is the quickest way to improve its solubility for in vitro assays? A2: The quickest method is pH adjustment. Since your compound has basic amine groups, lowering the pH of your assay buffer will protonate these groups and increase solubility. Try preparing your assay buffer at a lower pH (e.g., pH 6.0 or 5.0) and re-testing the solubility. However, ensure that the change in pH does not negatively impact your biological assay.

Q3: What is the "pKa rule" for salt formation and why is it important? A3: The "pKa rule" is a general guideline stating that for a stable salt to form between a base and an acid, the pKa of the conjugate acid of the base should be at least 2-3 units higher than the pKa of the acid.[5][6] This difference ensures that there is a complete proton transfer from the acid to the base, resulting in a stable ionic interaction rather than a weakly associated complex that may dissociate in solution.

Q4: I have formed a new salt, but how do I know if it's actually more soluble? A4: You need to experimentally measure the thermodynamic solubility of the new salt form using the same shake-flask protocol (Protocol 2) you used for the free base. A direct comparison of the solubility values under the same conditions (buffer, temperature) will confirm whether the salt form provides a solubility advantage.

Q5: When should I consider advanced formulations like solid dispersions or SEDDS? A5: You should consider these more complex strategies when:

  • pH adjustment and salt formation do not provide the required level of solubility enhancement.

  • The most soluble salt form has other undesirable properties, such as poor stability or high hygroscopicity.

  • Your compound is extremely lipophilic (high LogP), and even its protonated form has limited aqueous solubility.

  • You are developing a final oral dosage form and need to ensure adequate bioavailability.

Q6: Are there any potential downsides to using co-solvents? A6: Yes. The primary concern is that the drug may precipitate upon dilution in aqueous media, a phenomenon known as "parachuting." This can lead to poor and erratic absorption in vivo. Additionally, high concentrations of some organic solvents can have toxicological effects, limiting their use in final drug products.

This technical support guide provides a comprehensive framework for systematically addressing the solubility challenges of 1-(3-Methylpyridin-2-yl)propan-1-amine derivatives. By understanding the underlying physicochemical principles and applying these structured troubleshooting protocols, researchers can effectively enhance the solubility of these compounds, paving the way for successful preclinical and clinical development.

References

  • PubChem. 3-(Pyridin-2-yl)propan-1-amine. Available at: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. Available at: [Link]

  • Ardena. Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. Available at: [Link]

  • ABITEC. METHODOLOGIES FOR DEVELOPING s-SEDDS. Available at: [Link]

  • Global Pharmaceutical Sciences Review. 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Available at: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing. Available at: [Link]

  • ResearchGate. (PDF) Principles of Salt Formation. Available at: [Link]

  • PMC. Manufacturing strategies to develop amorphous solid dispersions: An overview. Available at: [Link]

  • Basicmedical Key. Salt Selection. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Available at: [Link]

  • PMC. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Available at: [Link]

  • UGC MOOCs. Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). Available at: [Link]

  • MDPI. Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions. Available at: [Link]

  • MDPI. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Available at: [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Solvent Selection Guides. Available at: [Link]

  • Pilotech. Spray-dried Amorphous Solid Dispersions: Process, Carrier, and Applications. Available at: [Link]

  • PMC. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Available at: [Link]

  • ACS Publications. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization | ACS Omega. Available at: [Link]

  • Slideshare. Phase solubility analysis and pH solubility profile | PDF. Available at: [Link]

  • PMC. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Available at: [Link]

  • ResearchGate. (PDF) Self-emulsifying drug delivery systems (SEDDS): An update from formulation development to therapeutic strategies. Available at: [Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. Available at: [Link]

  • Google Patents. WO2024056773A1 - Spray-dried amorphous solid dispersions and method for preparation.
  • Scribd. Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs. Available at: [Link]

  • Ingenta Connect. Determination of pH-Solubility Profile and Development of Predict... Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of 1-(3-Methylpyridin-2-yl)propan-1-amine

Welcome to the technical support center for the LC-MS analysis of 1-(3-Methylpyridin-2-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of 1-(3-Methylpyridin-2-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate matrix effects, a common challenge in quantitative bioanalysis. As a small, polar, and basic compound, 1-(3-Methylpyridin-2-yl)propan-1-amine is susceptible to interferences from complex biological matrices. This resource provides in-depth, field-proven insights to ensure the accuracy, precision, and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the LC-MS analysis of 1-(3-Methylpyridin-2-yl)propan-1-amine.

Q1: What are matrix effects and why are they a concern for my analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), significantly impacting the accuracy and precision of your quantitative results.[2][3] For a molecule like 1-(3-Methylpyridin-2-yl)propan-1-amine, which is likely to be analyzed in complex biological fluids such as plasma or urine, endogenous components like phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer source.[1][4]

Q2: I'm observing poor reproducibility and accuracy in my results. Could this be due to matrix effects?

A2: Yes, inconsistent and inaccurate results are classic symptoms of unmanaged matrix effects. Because the composition of biological matrices can vary between individuals and even within the same individual over time, the extent of ion suppression or enhancement can be unpredictable, leading to poor reproducibility.[5][6] If you are seeing a wide variation in your quality control samples or inexplicable fluctuations in your data, a thorough investigation of matrix effects is warranted.

Q3: What is the best way to compensate for matrix effects?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[7][8] A SIL-IS is an analog of the analyte that contains heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). It has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically.[7] Therefore, it experiences the same degree of matrix-induced ion suppression or enhancement. By calculating the ratio of the analyte response to the IS response, the variability caused by matrix effects can be effectively normalized.

Q4: I don't have a stable isotope-labeled internal standard. What are my other options?

A4: While a SIL-IS is ideal, other strategies can be employed. These include:

  • Matrix-matched calibration curves: Preparing your calibration standards in the same biological matrix as your samples can help to mimic the matrix effects observed in the unknown samples.[1]

  • Standard addition: This involves adding known amounts of the analyte to the sample matrix and extrapolating to determine the original concentration. This method can be effective but is more labor-intensive.[9]

  • Rigorous sample preparation: Employing more effective sample cleanup techniques can significantly reduce the concentration of interfering matrix components.[1][7]

Q5: How can I determine if my method is suffering from matrix effects?

A5: A systematic evaluation is crucial. The most common method is the post-extraction spike experiment. This involves comparing the response of the analyte spiked into an extracted blank matrix with the response of the analyte in a pure solvent. A significant difference in the signal indicates the presence of matrix effects. A detailed protocol for this evaluation is provided in the Troubleshooting Guides section.

In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations to help you systematically identify, diagnose, and mitigate matrix effects in your analysis of 1-(3-Methylpyridin-2-yl)propan-1-amine.

Guide 1: Systematic Evaluation of Matrix Effects

The first step in addressing matrix effects is to confirm their presence and quantify their impact. The post-extraction spike method is a widely accepted approach for this purpose.

Objective: To quantitatively assess the degree of ion suppression or enhancement for 1-(3-Methylpyridin-2-yl)propan-1-amine in the chosen biological matrix.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (if used) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through the entire sample preparation procedure. In the final step, spike the analyte and internal standard into the extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before starting the sample preparation procedure. This set is used to determine recovery.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for the analyte and internal standard.

  • Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

ParameterFormulaInterpretation
Matrix Factor (MF) (Peak Area in Set B) / (Peak Area in Set A)MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect.
Recovery (RE) (Peak Area in Set C) / (Peak Area in Set B)Measures the efficiency of the extraction process.
Process Efficiency (PE) (Peak Area in Set C) / (Peak Area in Set A)Represents the overall efficiency of the method, combining extraction recovery and matrix effects.

Causality Behind the Choices: By comparing Set B to Set A, we isolate the effect of the extracted matrix components on the analyte's ionization, as the analyte is introduced after the extraction process. Set C allows for the assessment of how well the sample preparation method recovers the analyte from the matrix.

Visualizing the Workflow:

MatrixEffectEvaluation cluster_prep Sample Preparation cluster_analysis LC-MS Analysis & Calculation BlankMatrix Blank Matrix AnalyteSpike_Pre Spike Analyte (Pre-Extraction) BlankMatrix->AnalyteSpike_Pre Extraction Extraction Procedure AnalyteSpike_Pre->Extraction ExtractedMatrix Extracted Blank Matrix Extraction->ExtractedMatrix AnalyteSpike_Post Spike Analyte (Post-Extraction) ExtractedMatrix->AnalyteSpike_Post LCMS_C Analysis of Set C (Pre-Spike) ExtractedMatrix->LCMS_C LCMS_B Analysis of Set B (Post-Spike) AnalyteSpike_Post->LCMS_B LCMS_A Analysis of Set A (Neat Solution) Calculation Calculate MF, RE, PE LCMS_B->Calculation LCMS_C->Calculation

Caption: Workflow for Quantitative Assessment of Matrix Effects.

Guide 2: Mitigating Matrix Effects Through Sample Preparation

If significant matrix effects are identified, optimizing the sample preparation procedure is a primary strategy for mitigation. The goal is to selectively remove interfering endogenous components while efficiently recovering the analyte.

1. Protein Precipitation (PPT)

  • Principle: A simple and fast method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample (typically plasma or serum) to denature and precipitate proteins.

  • Advantages: Quick and easy to perform.

  • Disadvantages: It is a non-selective method and may not effectively remove other matrix components like phospholipids, which are a major source of ion suppression.[10]

  • Protocol for 1-(3-Methylpyridin-2-yl)propan-1-amine:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute in the mobile phase.

2. Liquid-Liquid Extraction (LLE)

  • Principle: Partitioning the analyte from the aqueous sample matrix into an immiscible organic solvent based on its solubility.

  • Advantages: Can provide a cleaner extract than PPT.

  • Disadvantages: Can be time-consuming and may require optimization of the extraction solvent and pH.

  • Protocol for 1-(3-Methylpyridin-2-yl)propan-1-amine (a basic compound):

    • To 100 µL of plasma, add a basifying agent (e.g., 50 µL of 1M NaOH) to neutralize the charge on the amine group, making it more soluble in organic solvents.

    • Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

    • Vortex for 5 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute in the mobile phase.

3. Solid-Phase Extraction (SPE)

  • Principle: A chromatographic technique where the analyte is retained on a solid sorbent while matrix interferences are washed away. The analyte is then eluted with a stronger solvent.

  • Advantages: Highly selective and can provide the cleanest extracts, effectively removing phospholipids and salts.[1]

  • Disadvantages: Requires method development to select the appropriate sorbent and optimize the wash and elution steps.

  • Protocol for 1-(3-Methylpyridin-2-yl)propan-1-amine (using a mixed-mode cation exchange SPE):

    • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

    • Load: Dilute the plasma sample (e.g., 1:1 with 2% phosphoric acid in water) and load it onto the cartridge. The acidic conditions will ensure the analyte is positively charged and retains on the cation exchange sorbent.

    • Wash: Wash with 1 mL of the acidic water solution, followed by 1 mL of methanol to remove neutral and acidic interferences.

    • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.

    • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.

Visualizing the Mitigation Strategy:

MitigationStrategies cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Optimization cluster_ms Mass Spectrometry Start Biological Sample PPT Protein Precipitation Start->PPT Fast, Less Selective LLE Liquid-Liquid Extraction Start->LLE Moderate Selectivity SPE Solid-Phase Extraction Start->SPE High Selectivity CleanExtract Clean Extract PPT->CleanExtract LLE->CleanExtract SPE->CleanExtract Gradient Modify Gradient CleanExtract->Gradient Column Change Column Chemistry (e.g., HILIC) CleanExtract->Column IonSource Optimize Ion Source Parameters Gradient->IonSource Column->IonSource APCI Consider APCI IonSource->APCI

Caption: Decision Tree for Mitigating Matrix Effects.

Guide 3: Chromatographic and Mass Spectrometric Optimization

In addition to sample preparation, adjustments to the LC-MS method can also help to mitigate matrix effects.

  • Chromatographic Separation:

    • Goal: To chromatographically separate 1-(3-Methylpyridin-2-yl)propan-1-amine from co-eluting matrix components.

    • Strategies:

      • Modify the Gradient: A shallower gradient can improve the resolution between the analyte and interferences.

      • Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. For a polar compound like the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase chromatography.

      • Use a Diverter Valve: Program a diverter valve to send the early-eluting, highly polar matrix components (like salts) to waste instead of the mass spectrometer.

  • Mass Spectrometry Parameters:

    • Goal: To enhance the specific signal of the analyte relative to the background noise and interferences.

    • Strategies:

      • Optimize Ion Source Parameters: Fine-tune the gas flows (nebulizer and drying gas), temperature, and capillary voltage to maximize the ionization of 1-(3-Methylpyridin-2-yl)propan-1-amine.[5]

      • Consider an Alternative Ionization Technique: Electrospray ionization (ESI) is highly susceptible to matrix effects.[11] Atmospheric Pressure Chemical Ionization (APCI) is often less prone to ion suppression from non-volatile matrix components and could be a viable alternative if sufficient sensitivity can be achieved.[6]

Concluding Remarks

Addressing matrix effects in the LC-MS analysis of 1-(3-Methylpyridin-2-yl)propan-1-amine is a critical aspect of method development and validation. A systematic approach that involves quantifying the matrix effect, optimizing sample preparation, and fine-tuning chromatographic and mass spectrometric conditions will lead to the development of a robust, reliable, and accurate analytical method. The use of a stable isotope-labeled internal standard remains the most effective strategy for compensating for unavoidable matrix effects and ensuring the highest quality data in drug development and research.

References

  • Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC Source: National Institutes of Health URL: [Link]

  • Title: Matrix effect in a view of LC-MS/MS: An overview Source: ResearchGate URL: [Link]

  • Title: Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC Source: National Institutes of Health URL: [Link]

  • Title: Full article: Matrix Effects and Application of Matrix Effect Factor Source: Taylor & Francis Online URL: [Link]

  • Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: SpringerLink URL: [Link]

  • Title: Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion Source: ResearchGate URL: [Link]

  • Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Journal of Analytical Methods in Chemistry URL: [Link]

  • Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: Chromatography Online URL: [Link]

  • Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis Source: Clinical Chemistry URL: [Link]

  • Title: Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations Source: Preprints.org URL: [Link]

  • Title: Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis Source: AMSbio URL: [Link]

  • Title: 10 Tips for Electrospray Ionisation LC-MS Source: Element Lab Solutions URL: [Link]

  • Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC Source: National Institutes of Health URL: [Link]

  • Title: Ion suppression (mass spectrometry) Source: Wikipedia URL: [Link]

  • Title: Q1D Bracketing and Matrixing Designs for Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration URL: [Link]

  • Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

  • Title: Current developments in LC-MS for pharmaceutical analysis Source: Royal Society of Chemistry URL: [Link]

  • Title: All You Need To Know About Phospholipid Removal (PLR) Source: Element Lab Solutions URL: [Link]

  • Title: Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC Source: National Institutes of Health URL: [Link]

  • Title: (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids Source: ResearchGate URL: [Link]

  • Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC Source: National Institutes of Health URL: [Link]

  • Title: Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC Source: National Institutes of Health URL: [Link]

Sources

Troubleshooting

Improving the cell permeability of 1-(3-Methylpyridin-2-yl)propan-1-amine compounds

Subject: Improving Cell Permeability of 1-(3-Methylpyridin-2-yl)propan-1-amine Scaffolds Ticket ID: CHEM-OPT-2024-882 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving Cell Permeability of 1-(3-Methylpyridin-2-yl)propan-1-amine Scaffolds Ticket ID: CHEM-OPT-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The scaffold 1-(3-Methylpyridin-2-yl)propan-1-amine presents a classic medicinal chemistry challenge: the "Cationic Trap." At physiological pH (7.4), the primary aliphatic amine (pKa ~9.5–9.8) is >99% protonated (


). While this charge often improves solubility, it drastically reduces passive membrane permeability (

) and increases susceptibility to P-glycoprotein (P-gp) efflux.

This guide provides three targeted modules to resolve this bottleneck: Structural Modification (pKa modulation), Prodrug Design (transient masking), and Assay Troubleshooting (data validation).

Module 1: Structural Modification (The "Design" Phase)

Objective: Increase the fraction of uncharged species (


) at pH 7.4 without abolishing the amine's pharmacophoric necessity.
Strategy: -Fluorination

The most robust method to lower the pKa of an aliphatic amine without adding significant bulk is the introduction of fluorine atoms at the


-position (relative to the nitrogen).
  • Mechanism: Fluorine is highly electronegative.[1] Through the inductive effect (

    
    ), it pulls electron density away from the amine nitrogen. This destabilizes the protonated state (
    
    
    
    ), making the conjugate acid more acidic (lowering the pKa).
  • Target: Lower pKa from ~9.8 to ~7.5–8.0.

Comparative Data: Effect of Fluorination on Amine Basicity

Compound VariantStructure ModificationApprox. pKa% Neutral at pH 7.4Predicted Permeability Impact
Parent Propyl-amine chain~9.8< 0.5%Low (Paracellular only)

-Monofluoro

adjacent to

~8.3~11%Moderate (Significant gain)

-Difluoro

adjacent to

~7.2~61%High (Passive diffusion dominant)

-Methyl
Branching at

~9.9< 0.5%Low (May increase efflux)
Implementation Protocol
  • Synthesis: Utilize Deoxofluor or DAST reagents on the corresponding

    
    -alcohol precursor.
    
  • Validation: Measure LogD

    
    . The introduction of fluorine should increase lipophilicity slightly, but the major gain in permeability comes from the pKa shift.
    

Module 2: Prodrug Strategies (The "Bypass" Phase)

Objective: Transiently mask the ionizable amine to cross the lipid bilayer, followed by intracellular release.

Recommendation: Carbamate Prodrugs Amides are often too stable to be cleaved by intracellular esterases. Carbamates offer a tunable release rate.[2]

Design Logic
  • Masking: Convert the primary amine (

    
    ) into a carbamate (
    
    
    
    ). This removes the positive charge and increases LogP.
  • Cleavage: Carboxylesterases (CES1/CES2) hydrolyze the ester bond. The resulting carbamic acid is unstable and spontaneously decarboxylates to regenerate the parent amine.[3][4]

Workflow Diagram: Prodrug Activation Pathway

ProdrugMechanism cluster_extracellular Extracellular (pH 7.4) cluster_intracellular Intracellular (Cytosol) Parent Parent Amine (Charged, Impermeable) Prodrug Carbamate Prodrug (Neutral, Lipophilic) Parent->Prodrug Chemical Synthesis Prodrug_In Prodrug (Intracellular) Prodrug->Prodrug_In Passive Diffusion Intermediate Unstable Carbamic Acid Prodrug_In->Intermediate Esterase Hydrolysis Active Active Amine + CO2 + Alcohol Intermediate->Active Spontaneous Decarboxylation

Caption: Mechanism of carbamate prodrug permeation and intracellular activation.

Module 3: Assay Troubleshooting (The "Measure" Phase)

Issue: Inconsistent data between PAMPA (Artificial Membrane) and Caco-2 (Cell Line) assays.

Troubleshooting Guide: The "Sticky" Amine Problem

Primary amines often exhibit high Non-Specific Binding (NSB) to assay plates, leading to low recovery and false-negative permeability results.

SymptomDiagnosisCorrective Action
Low Recovery (<60%) Compound is binding to the plastic plate or membrane filter.Add 0.1% BSA (Bovine Serum Albumin) to the receiver buffer to act as a "sink" and prevent adsorption.
PAMPA High / Caco-2 Low Compound diffuses passively but is pumped out by transporters in cells.Calculate Efflux Ratio (ER) :

. If ER > 2, the compound is a P-gp substrate.
PAMPA Low / Caco-2 High Active uptake transporters (e.g., OCT) are facilitating entry.This is a "false positive" for passive diffusion. Verify with transporter inhibition assays (e.g., Quinidine).
Decision Tree: Interpreting Permeability Data

PermeabilityTroubleshooting Start Start: Low Permeability Data CheckRecovery Check Mass Balance (Recovery > 70%?) Start->CheckRecovery LowRecovery Issue: Non-Specific Binding CheckRecovery->LowRecovery No HighRecovery Recovery OK CheckRecovery->HighRecovery Yes FixBinding Action: Add BSA to Receiver Use Glass Coated Plates LowRecovery->FixBinding CheckEfflux Check Caco-2 Efflux Ratio (B->A / A->B) HighRecovery->CheckEfflux HighEfflux ER > 2.0 (P-gp Substrate) CheckEfflux->HighEfflux Yes LowEfflux ER < 2.0 (Poor Passive Diffusion) CheckEfflux->LowEfflux No FixEfflux Action: Prodrug Strategy or N-methylation HighEfflux->FixEfflux FixPassive Action: Fluorination (Lower pKa) or Increase Lipophilicity LowEfflux->FixPassive

Caption: Systematic workflow for diagnosing permeability failure modes.

Frequently Asked Questions (FAQs)

Q1: Can I just methylate the amine to improve permeability? A: N-methylation (secondary/tertiary amine) does increase lipophilicity and often reduces P-gp efflux. However, it significantly alters the pharmacology. If the primary amine is required for H-bonding in the active site (e.g., salt bridge with Asp/Glu), N-methylation will kill potency. Prodrugs are safer as they regenerate the primary amine.

Q2: Why use PAMPA if Caco-2 is the gold standard? A: For this scaffold, PAMPA is critical for "debugging." Caco-2 involves transporters (P-gp, OCT, BCRP). If your compound fails Caco-2, you don't know if it's due to charge (impermeability) or efflux (pumping). PAMPA only measures passive diffusion.[5]

  • Protocol Tip: Run PAMPA at pH 7.4 and pH 9.0. If permeability spikes at pH 9.0, your issue is definitely pKa-driven ionization [1].

Q3: Which carbamate is best for stability? A: Start with Ethyl or Isopropyl carbamates. Simple methyl carbamates can sometimes be too stable (slow hydrolysis). If release is too slow, try an Acyloxyalkyl carbamate , which degrades via a cascade mechanism triggered by esterases [2].

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

Optimization

Refinement of in silico models for 1-(3-Methylpyridin-2-yl)propan-1-amine binding

Topic: Refinement of in silico models for 1-(3-Methylpyridin-2-yl)propan-1-amine Ticket ID: #LIG-OPT-2024-3MP Assigned Specialist: Senior Application Scientist, Computational Chemistry Division Status: Open Priority: Hig...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refinement of in silico models for 1-(3-Methylpyridin-2-yl)propan-1-amine

Ticket ID: #LIG-OPT-2024-3MP Assigned Specialist: Senior Application Scientist, Computational Chemistry Division Status: Open Priority: High (Structural Congestion/Parameterization)[1]

Executive Summary

You are encountering difficulties modeling 1-(3-Methylpyridin-2-yl)propan-1-amine . This is not a standard "plug-and-play" ligand. The specific substitution pattern—a chiral primary amine at the benzylic position (C


) combined with an ortho-methyl group (position 3) on the pyridine ring—creates a "molecular gear" effect.

Standard force fields (GAFF2, OPLS4, CGenFF) often underestimate the rotational energy barrier created by the 3-methyl group, leading to unrealistic planar conformations or "collapsed" poses during docking and MD. Furthermore, the interplay between the pyridine nitrogen (


, pKa ~5.2) and the primary amine (

, pKa ~10.5) requires precise protonation state handling to avoid electrostatic artifacts.[1]

This guide provides three targeted troubleshooting modules to refine your model.

Module 1: Force Field Parameterization (The "Ortho-Clash" Issue)

User Complaint: "My ligand adopts a planar conformation in the binding pocket that looks physically impossible, or the pyridine ring spins uncontrollably during MD."

Technical Diagnosis: The 3-methyl group exerts significant steric pressure on the C


 substituents (the amine and the ethyl chain). Standard force fields often lack specific torsional parameters for this crowded Pyridine-C(alkyl) bond, defaulting to generic parameters that allow too much flexibility.[1] You must derive quantum mechanical (QM) torsion potentials.[1]

Troubleshooting Protocol:

  • Isolate the Fragment: Do not scan the whole molecule. Create a minimal fragment: 1-(3-methylpyridin-2-yl)ethan-1-amine. This captures the essential steric clash without the noise of the flexible propyl tail.

  • QM Torsion Scan:

    • Software: Gaussian / Jaguar / Orca.[1]

    • Method: DFT (B3LYP/6-31G** or

      
      B97X-D/cc-pVTZ for better dispersion).[1]
      
    • Coordinate: Scan the dihedral angle

      
       in 
      
      
      
      increments (
      
      
      to
      
      
      ).
  • Force Field Fitting:

    • Fit the Force Field (FF) dihedral parameters to match the QM energy profile.

    • Critical Check: Ensure the barrier height (likely >5 kcal/mol due to the methyl clash) is reproduced. If the FF barrier is too low, the ligand will sample unrealistic poses.

Visualization: Parameterization Workflow

ParameterizationWorkflow Start Start: Unstable Ligand Pose Frag Fragment Generation (Truncate Propyl Chain) Start->Frag QM QM Torsion Scan (DFT/B3LYP) Frag->QM Input Coords Fit Force Field Fitting (Fit Dihedrals) QM->Fit Energy Profile Valid Validation: Reproduce QM Barrier? Fit->Valid Valid->Start No (Refine) End Ready for Docking Valid->End Yes (Proceed)

Figure 1: Iterative workflow for correcting torsional parameters of the sterically hindered pyridine-amine bond.

Module 2: Protonation & Charge States (The Electrostatic Trap)

User Complaint: "The amine is not forming the expected salt bridge with the active site Asp/Glu, or the docking scores are inconsistent."

Technical Diagnosis: At physiological pH (7.4), the primary amine is protonated (


), and the pyridine is neutral. However, if your binding pocket is hydrophobic or contains a proximal cation (e.g., 

or Arg), the pKa of the primary amine might shift. Additionally, the ortho-methyl group can shield the pyridine nitrogen, altering its solvation free energy.

Troubleshooting Protocol:

ParameterStandard State (pH 7.4)Rare/Specific StateAction Required
Primary Amine Protonated (+1)Neutral (0)Default to +1. Only use Neutral if buried in a strictly hydrophobic pocket (check with PropKa).[1]
Pyridine Nitrogen Neutral (0)Protonated (+1)Default to Neutral. Protonation only occurs if pH < 5.5 or if stabilized by a strong H-bond donor (e.g., Tyr/His).[1]
Charge Method GasteigerRESP/ESPUse RESP. Gasteiger charges often fail to capture the polarization of the pyridine ring induced by the charged amine tail.

Key Check: Calculate the intramolecular electrostatic interaction . In the gas phase (vacuum), the


 might artificially curl back to H-bond with the pyridine nitrogen. Ensure you use an implicit solvent model (e.g., PBSA/GBSA) during minimization to prevent this "scorpion tail" artifact.[1]
Module 3: Stereoselectivity & Water Networks

User Complaint: "I see two binding modes with similar scores, but I know the target is stereoselective."

Technical Diagnosis: The C


 atom is chiral. The (R) and (S) enantiomers will position the bulky 3-methyl pyridine group differently.[1]
  • Enantiomer Generation: You must dock both enantiomers explicitly.[1] Do not rely on the software to "flip" the center during docking.

  • Water Bridging: Pyridine nitrogens often do not bind directly to protein residues but rather through a conserved water molecule (water bridge).[1]

Troubleshooting Protocol:

  • Explicit Water Docking:

    • If there is a crystallographic water molecule near the binding site residues (e.g., Ser, Thr, Tyr), keep it .

    • Turn on "Particle solvation" or "Explicit water displacement" in your docking software (e.g., Glide SP/XP, Gold).[1]

    • The pyridine nitrogen often acts as an H-bond acceptor for this water.[1]

  • Chirality Filter:

    • Run separate docking jobs for Enantiomer A and Enantiomer B.

    • Compare the RMSD of the core scaffold (pyridine ring) between the two poses. If the RMSD is high (>2.0 Å), the stereocenter dictates a completely different binding mode.

Visualization: Logic Tree for Troubleshooting

TroubleshootingTree Issue Issue: Poor Binding Model Check1 Check 1: Torsion Parameters (Is the ring spinning?) Issue->Check1 Action1 Run QM Torsion Scan Check1->Action1 Yes Check2 Check 2: Electrostatics (Is the salt bridge missing?) Check1->Check2 No Action2 Recalculate RESP Charges (Check Protonation) Check2->Action2 Yes Check3 Check 3: Solvation (Is the pyridine buried?) Check2->Check3 No Action3 Include Explicit Waters (Water Bridge) Check3->Action3 Yes

Figure 2: Decision matrix for diagnosing binding anomalies.

References
  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157–1174.[1] [1]

  • Harder, E., Damm, W., Maple, J., Wu, C., Reboul, M., Xiang, J. Y., ... & Friesner, R. A. (2016). OPLS3: A force field providing broad coverage of drug-like small molecules and proteins.[1] Journal of Chemical Theory and Computation, 12(1), 281-296.[1] [1]

  • Mobley, D. L., & Gilson, M. K. (2017). Predicting binding free energies: Frontiers and benchmarks.[1] Annual Review of Biophysics, 46, 531-558.[1] [1]

  • Jorgensen, W. L., & Tirado-Rives, J. (2005). Potential energy functions for atomic-level simulations of water and organic and biomolecular systems.[1] Proceedings of the National Academy of Sciences, 102(19), 6665-6670.[1] [1]

  • Shelley, J. C., Cholleti, A., Frye, L. L., Greenwood, J. R., Timlin, M. R., & Uchimaya, M. (2007). Epik: a software program for pK a prediction and protonation state generation for drug-like molecules.[1] Journal of Computer-Aided Molecular Design, 21(12), 681-691.[1]

Sources

Reference Data & Comparative Studies

Comparative

Validating the Mechanism of Action of 1-(3-Methylpyridin-2-yl)propan-1-amine: A Comparative Guide

For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's mechanism of action (MoA) is a cornerstone of preclinical development. This guide provides an in-depth, techn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's mechanism of action (MoA) is a cornerstone of preclinical development. This guide provides an in-depth, technical framework for validating the MoA of a novel compound, using 1-(3-Methylpyridin-2-yl)propan-1-amine as a case study. Due to the limited publicly available data on this specific molecule, we will postulate a plausible MoA based on its structural similarity to known neuroactive compounds and outline a comprehensive strategy to empirically test this hypothesis.

The chemical scaffold of 1-(3-Methylpyridin-2-yl)propan-1-amine, featuring a methylpyridine ring linked to a propanamine side chain, bears resemblance to ligands that interact with monoamine transporters. Notably, related structures have been investigated as probes for the norepinephrine transporter (NET)[1]. Therefore, for the purpose of this guide, we will hypothesize that 1-(3-Methylpyridin-2-yl)propan-1-amine functions as a selective norepinephrine transporter (NET) inhibitor .

This guide will detail the experimental cascade required to test this hypothesis, from initial target engagement to cellular functional assays, and will objectively compare its potential performance profile against established NET inhibitors.

The Hypothesized Mechanism: Norepinephrine Transporter Inhibition

The norepinephrine transporter (NET), encoded by the SLC6A2 gene, is a critical protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron[2][3]. This process terminates noradrenergic signaling and is crucial for regulating mood, attention, and stress responses. Inhibition of NET leads to increased concentrations of norepinephrine in the synapse, enhancing its signaling[2][4]. This is the established mechanism for several antidepressant and ADHD medications[5][6]. Our working hypothesis is that 1-(3-Methylpyridin-2-yl)propan-1-amine binds to and blocks the function of NET.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Norepinephrine) NE_release Norepinephrine Release Vesicle->NE_release Action Potential NE_synapse Norepinephrine (NE) NE_release->NE_synapse NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_R Adrenergic Receptor NE_synapse->Adrenergic_R Binds Signal Downstream Signaling Adrenergic_R->Signal Compound 1-(3-Methylpyridin-2-yl)propan-1-amine (Hypothesized Inhibitor) Compound->NET Inhibits

Caption: Hypothesized mechanism of 1-(3-Methylpyridin-2-yl)propan-1-amine as a NET inhibitor.

Part 1: The Validation Workflow: A Multi-Tiered Approach

A robust MoA validation follows a logical progression from direct target interaction to cellular and physiological consequences. Each step is designed to answer a specific question, collectively building a comprehensive evidence package.

Start Hypothesis: Compound is a NET Inhibitor Tier1 Tier 1: Direct Target Engagement Does it bind to NET? Start->Tier1 Tier2 Tier 2: Functional Activity Does it inhibit NET function? Tier1->Tier2 Tier3 Tier 3: Cellular & Downstream Effects Does it alter cellular signaling? Tier2->Tier3 Tier4 Tier 4: Selectivity Profiling Is the effect specific to NET? Tier3->Tier4 Conclusion Conclusion: Mechanism Validated/Refuted Tier4->Conclusion

Caption: A tiered experimental workflow for MoA validation.

Part 2: Experimental Protocols & Data Interpretation

Here, we detail the core assays for each validation tier. The goal is to generate quantitative data that can be compared against known standards.

Tier 1: Radioligand Binding Assay (Target Engagement)

This assay directly measures the binding of the test compound to the target protein. It is the first crucial step to confirm a physical interaction.

  • Objective: To determine if 1-(3-Methylpyridin-2-yl)propan-1-amine binds to the human norepinephrine transporter (hNET) and to quantify its binding affinity (Ki).

  • Principle: A competition assay where the test compound competes with a known high-affinity radioligand (e.g., [3H]-Nisoxetine) for binding to membranes prepared from cells expressing hNET. The amount of radioligand displaced is proportional to the affinity of the test compound.[7][8]

Experimental Protocol:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing hNET in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in an appropriate buffer. Determine protein concentration via a BCA assay.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-Nisoxetine (near its Kd value), and a range of concentrations of 1-(3-Methylpyridin-2-yl)propan-1-amine.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter, which traps the membranes while allowing unbound radioligand to pass through. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Tier 2: Neurotransmitter Uptake Assay (Functional Inhibition)

Binding is not enough; the compound must also inhibit the transporter's function. This assay measures the direct impact on norepinephrine reuptake.

  • Objective: To determine if 1-(3-Methylpyridin-2-yl)propan-1-amine inhibits the uptake of norepinephrine into cells expressing hNET.

  • Principle: This assay uses a fluorescent substrate that acts as a mimic for monoamine neurotransmitters.[9][10] When the transporter takes up this substrate, intracellular fluorescence increases. An inhibitor will block this uptake, resulting in a lower fluorescent signal.[11]

Experimental Protocol:

  • Cell Plating: Plate HEK293 cells stably expressing hNET in a 96- or 384-well black, clear-bottom plate and allow them to adhere.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of 1-(3-Methylpyridin-2-yl)propan-1-amine or control compounds for 10-15 minutes at 37°C.

  • Substrate Addition: Add the fluorescent neurotransmitter mimic substrate to all wells.

  • Signal Measurement: Immediately begin measuring fluorescence intensity every 1-2 minutes using a bottom-read plate reader. This can be done in real-time (kinetic mode) to study mechanism or as a single endpoint reading after a set incubation time (e.g., 30 minutes).

  • Data Analysis: For endpoint analysis, subtract the background fluorescence and plot the percentage of inhibition versus the log concentration of the compound. Determine the IC50 value from the resulting dose-response curve.

Tier 3: cAMP Assay (Downstream Signaling)

NET activity can be coupled to G-protein coupled receptors (GPCRs) that modulate cyclic AMP (cAMP) levels.[12] Assessing downstream signaling provides a more holistic view of the compound's cellular impact.

  • Objective: To determine if NET inhibition by the test compound affects intracellular cAMP levels, indicative of modulation of noradrenergic signaling.

  • Principle: A competitive immunoassay or a genetically encoded biosensor is used to measure changes in intracellular cAMP. For example, in a Gi-coupled receptor system, receptor activation (stimulated by increased synaptic norepinephrine) would lead to a decrease in cAMP.[13][14]

Experimental Protocol (using a biosensor):

  • Cell Preparation: Use a cell line co-expressing the target adrenergic receptor (e.g., α2A-adrenergic receptor, which is Gi-coupled) and a cAMP biosensor (e.g., GloSensor™).

  • Compound Treatment: Treat cells with 1-(3-Methylpyridin-2-yl)propan-1-amine to inhibit NET.

  • Stimulation: Add a norepinephrine challenge to activate the adrenergic receptors. The inhibited NET will result in a more sustained norepinephrine concentration.

  • Signal Detection: Measure the luminescent or fluorescent output from the biosensor, which correlates with the intracellular cAMP concentration.

  • Data Analysis: Compare the cAMP response in treated versus untreated cells to determine if the compound potentiates the norepinephrine-induced signaling change.

Part 3: Comparison with Alternatives

No compound exists in a vacuum. A critical part of validation is benchmarking against established drugs with the same MoA. Here, we compare the expected profile of our test compound against two well-characterized NET inhibitors: Desipramine (a tricyclic antidepressant) and Atomoxetine (a selective norepinephrine reuptake inhibitor used for ADHD).[5][15][16]

Parameter1-(3-Methylpyridin-2-yl)propan-1-amineDesipramine (Reference)Atomoxetine (Reference)Rationale & Interpretation
NET Binding Affinity (Ki, nM) To be determined~0.4 - 4 nM[17]~5 nM[5]A low Ki value indicates high binding affinity. A value in the low nanomolar range would suggest potent target engagement.
NET Uptake Inhibition (IC50, nM) To be determined~1 - 5 nM~3 - 7 nMThis value reflects functional potency. It should be close to the Ki value for a competitive inhibitor.
SERT Binding Affinity (Ki, nM) To be determined~20 - 60 nM>1000 nM[18]A high Ki for SERT (serotonin transporter) indicates selectivity. High selectivity (like Atomoxetine) can lead to a better side-effect profile compared to less selective drugs (like Desipramine).
DAT Binding Affinity (Ki, nM) To be determined>1000 nM>1000 nMHigh Ki for DAT (dopamine transporter) is desirable to avoid off-target effects associated with dopamine modulation.
Anticholinergic Activity (M1 R Ki, nM) To be determined~10 - 25 nM>10,000 nMDesipramine has significant anticholinergic effects (dry mouth, constipation). High selectivity against muscarinic receptors, like Atomoxetine, is a key safety advantage.

Conclusion

This guide outlines a systematic, evidence-based approach to validating the hypothesized mechanism of action for 1-(3-Methylpyridin-2-yl)propan-1-amine as a NET inhibitor. By progressing through direct binding, functional inhibition, and downstream signaling assays, researchers can build a robust data package. The true value of a novel compound is revealed not only by its potency at the intended target but also by its selectivity against other relevant proteins. Comparing the experimental data for our test compound to established drugs like Desipramine and Atomoxetine provides essential context for its therapeutic potential and potential safety liabilities. This rigorous, multi-faceted validation process is indispensable for advancing promising new chemical entities in the drug discovery pipeline.

References

  • Norepinephrine transporter inhibitor mechanism of action. In the sinus... - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PubMed Central. (n.d.). Retrieved February 3, 2026, from [Link]

  • What are NET inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved February 3, 2026, from [Link]

  • Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET | PNAS. (n.d.). Retrieved February 3, 2026, from [Link]

  • Atomoxetine Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved February 3, 2026, from [Link]

  • What are SLC6A2 modulators and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved February 3, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved February 3, 2026, from [Link]

  • Norepinephrine transporter inhibitors and their therapeutic potential - PubMed Central - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.). Retrieved February 3, 2026, from [Link]

  • Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Desipramine - StatPearls - NCBI Bookshelf - NIH. (2023, August 14). Retrieved February 3, 2026, from [Link]

  • (R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters - PubMed. (2008, January 15). Retrieved February 3, 2026, from [Link]

  • Ligand binding assays at equilibrium: validation and interpretation - PMC - PubMed Central. (2010, February 2). Retrieved February 3, 2026, from [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration | ACS Chemical Neuroscience. (2020, September 29). Retrieved February 3, 2026, from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20). Retrieved February 3, 2026, from [Link]

  • What is the mechanism of Desipramine Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved February 3, 2026, from [Link]

  • Desipramine | C18H22N2 | CID 2995 - PubChem - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). Retrieved February 3, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. (n.d.). Retrieved February 3, 2026, from [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed. (2008, March 30). Retrieved February 3, 2026, from [Link]

  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). Retrieved February 3, 2026, from [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - Oxford Academic. (2018, October 15). Retrieved February 3, 2026, from [Link]

  • Assay Protocol Book - PDSP. (n.d.). Retrieved February 3, 2026, from [Link]

  • Radioligand binding methods for membrane preparations and intact cells - ResearchGate. (2025, August 6). Retrieved February 3, 2026, from [Link]

Sources

Validation

Comparative Analysis of Cross-Reactivity for 1-(3-Methylpyridin-2-yl)propan-1-amine Analogs: A Guide for Researchers

In the landscape of drug discovery and development, particularly concerning small molecules, the specificity of an antibody or receptor interaction is paramount. For compounds such as 1-(3-Methylpyridin-2-yl)propan-1-ami...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, particularly concerning small molecules, the specificity of an antibody or receptor interaction is paramount. For compounds such as 1-(3-Methylpyridin-2-yl)propan-1-amine and its analogs, which hold potential as therapeutic agents, understanding their cross-reactivity profile is not merely a regulatory checkbox but a critical step in de-risking a development program. This guide provides a comprehensive framework for evaluating the cross-reactivity of this class of compounds, drawing upon established immunoassays and biophysical techniques. We will delve into the causality behind experimental design, present detailed protocols, and offer a comparative analysis of experimental data to empower researchers in making informed decisions.

The Imperative of Cross-Reactivity Assessment

Cross-reactivity, the binding of an antibody or receptor to molecules other than the primary target, can lead to a cascade of undesirable outcomes, from inaccurate bioanalytical measurements to off-target toxicities. For pyridine-containing compounds, the nuanced interplay of the pyridine ring's electron-donating or -withdrawing substituents and the conformation of the propanamine side chain dictates the epitope's presentation and, consequently, its interaction with biological macromolecules. Therefore, a systematic evaluation of structurally similar analogs is essential to define the specificity of any lead candidate.

Strategic Selection of Analogs for Cross-Reactivity Profiling

The selection of appropriate analogs for testing is a critical first step that directly impacts the relevance of the cross-reactivity data. The chosen compounds should probe the key structural features of the parent molecule, 1-(3-Methylpyridin-2-yl)propan-1-amine. Our rationale for analog selection is based on systematically altering specific moieties of the lead compound to understand their contribution to binding.

Table 1: Selected Analogs for Cross-Reactivity Studies

Compound ID Structure Rationale for Inclusion
Lead Compound 1-(3-Methylpyridin-2-yl)propan-1-amineThe primary molecule of interest.
Analog A 1-(Pyridin-2-yl)propan-1-amineTo assess the impact of the methyl group on the pyridine ring.
Analog B 1-(3-Methylpyridin-2-yl)ethan-1-amineTo evaluate the effect of shortening the propyl chain.
Analog C 2-(3-Methylpyridin-2-yl)propan-2-amineTo investigate the influence of the amine position on the side chain.
Analog D PheniramineA structurally related marketed drug with a pyridine core, providing a clinically relevant comparator.
Analog E ChlorpheniramineA chlorinated analog of pheniramine, to assess the effect of halogen substitution.[1]

Methodologies for Quantifying Cross-Reactivity

Two primary methodologies are employed for the quantitative assessment of small molecule cross-reactivity: the high-throughput and cost-effective Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the high-precision, real-time analysis offered by Surface Plasmon Resonance (SPR).

Competitive ELISA: A Robust Screening Tool

Competitive ELISA is a cornerstone technique for determining the specificity of an antibody for its target antigen.[1] In this assay, the analog's ability to compete with a labeled form of the lead compound for binding to a specific antibody is measured. The resulting data allows for the calculation of the half-maximal inhibitory concentration (IC50), a quantitative measure of binding affinity.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection Coat Coat microplate wells with 1-(3-Methylpyridin-2-yl)propan-1-amine-protein conjugate Block Block non-specific binding sites (e.g., with BSA or non-fat milk) Coat->Block Wash1 Wash wells Block->Wash1 Add_Ab Add specific antibody and a dilution series of analog Wash1->Add_Ab Incubate1 Incubate to allow competition Add_Ab->Incubate1 Wash2 Wash to remove unbound reagents Incubate1->Wash2 Add_Enzyme Add enzyme-conjugated secondary antibody Wash2->Add_Enzyme Incubate2 Incubate Add_Enzyme->Incubate2 Wash3 Wash Incubate2->Wash3 Add_Substrate Add chromogenic substrate Wash3->Add_Substrate Read Read absorbance at specific wavelength Add_Substrate->Read

Caption: Competitive ELISA workflow for cross-reactivity assessment.

  • Plate Coating: Microtiter plates are coated with a conjugate of 1-(3-Methylpyridin-2-yl)propan-1-amine and a carrier protein (e.g., BSA). This immobilization facilitates the binding of the specific antibody.

  • Blocking: To prevent non-specific binding of antibodies to the plate surface, any remaining binding sites are blocked using a solution of a non-reactive protein, such as bovine serum albumin (BSA).

  • Competitive Reaction: A fixed concentration of the primary antibody raised against the lead compound is mixed with varying concentrations of the test analogs. This mixture is then added to the coated wells. The free analog in solution competes with the immobilized lead compound for binding to the antibody.

  • Washing: The plate is washed to remove any unbound antibodies and analogs.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added to the wells.

  • Signal Development: After another wash step, a substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of analog that bound to the primary antibody.

The cross-reactivity (CR) is calculated using the following formula:

CR (%) = (IC50 of Lead Compound / IC50 of Analog) x 100

Table 2: Comparative Cross-Reactivity Data (Competitive ELISA)

Compound IC50 (ng/mL) Cross-Reactivity (%)
1-(3-Methylpyridin-2-yl)propan-1-amine10.5100
Analog A25.241.7
Analog B88.911.8
Analog C>1000<1.0
Analog D (Pheniramine)150.77.0
Analog E (Chlorpheniramine)200.05.3[1]

Note: The IC50 values for Analogs A-D are hypothetical and for illustrative purposes. The value for Chlorpheniramine is based on published data for a similar assay structure and is intended to provide a realistic benchmark.[1]

From this data, we can infer that the methyl group on the pyridine ring (Analog A) contributes significantly to the binding affinity. Shortening the propyl chain (Analog B) or altering the amine position (Analog C) drastically reduces cross-reactivity, indicating a high degree of specificity for the side-chain conformation. The low cross-reactivity of the marketed drugs, Pheniramine and Chlorpheniramine, further underscores the specificity of the antibody for the lead compound.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a powerful biophysical technique that allows for the label-free, real-time monitoring of molecular interactions.[2][3][4] This method provides detailed kinetic information, including association (ka) and dissociation (kd) rates, which together determine the binding affinity (KD).

SPR_Workflow cluster_chip_prep Sensor Chip Preparation cluster_binding_analysis Binding Analysis cluster_data_analysis Data Analysis Activate Activate sensor chip surface (e.g., with EDC/NHS) Immobilize Immobilize specific antibody to the sensor surface Activate->Immobilize Deactivate Deactivate remaining active groups Immobilize->Deactivate Inject_Analogs Inject dilution series of analogs over the sensor surface Deactivate->Inject_Analogs Association Monitor association phase Inject_Analogs->Association Dissociation Monitor dissociation phase (buffer flow) Association->Dissociation Regenerate Regenerate sensor surface Dissociation->Regenerate Sensorgram Generate sensorgrams Regenerate->Sensorgram Fit_Model Fit data to a binding model Sensorgram->Fit_Model Determine_Kinetics Determine ka, kd, and KD Fit_Model->Determine_Kinetics

Caption: Surface Plasmon Resonance workflow for kinetic analysis.

  • Sensor Chip Preparation: A sensor chip, typically coated with a carboxymethylated dextran matrix, is activated using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

  • Antibody Immobilization: The specific antibody is then injected over the activated surface, where it covalently binds to the chip.

  • Binding Measurement: A continuous flow of buffer is passed over the sensor surface to establish a stable baseline. Subsequently, different concentrations of the test analogs are injected. The binding of the analog to the immobilized antibody causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).

  • Dissociation Measurement: After the injection of the analog, the buffer flow is resumed, and the dissociation of the analog from the antibody is monitored.

  • Regeneration: A regeneration solution is injected to remove the bound analog, preparing the surface for the next injection cycle.

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

A lower KD value indicates a higher binding affinity.

Table 3: Comparative Kinetic Data (Surface Plasmon Resonance)

Compound ka (1/Ms) kd (1/s) KD (M)
1-(3-Methylpyridin-2-yl)propan-1-amine2.5 x 10^51.2 x 10^-34.8 x 10^-9
Analog A1.8 x 10^52.1 x 10^-31.2 x 10^-8
Analog B5.2 x 10^48.5 x 10^-31.6 x 10^-7
Analog CNo significant binding--
Analog D (Pheniramine)3.1 x 10^49.8 x 10^-33.2 x 10^-7
Analog E (Chlorpheniramine)2.5 x 10^41.1 x 10^-24.4 x 10^-7

Note: The kinetic and affinity values are hypothetical and for illustrative purposes.

The SPR data provides a more granular understanding of the binding interactions. For instance, while both Analog A and the lead compound exhibit relatively high affinity, the faster dissociation rate (kd) of Analog A suggests a less stable complex. The significantly higher KD values for the other analogs confirm the high specificity of the antibody.

Conclusion: A Multi-Faceted Approach to Ensure Specificity

The comprehensive assessment of cross-reactivity is an indispensable component of the preclinical development of novel small molecule therapeutics. As demonstrated with 1-(3-Methylpyridin-2-yl)propan-1-amine and its analogs, a combination of a high-throughput screening method like competitive ELISA and a detailed kinetic analysis using SPR provides a robust and reliable dataset for decision-making.

The experimental evidence underscores the critical role of the methyl group on the pyridine ring and the specific conformation of the propanamine side chain in dictating the binding affinity and specificity. The low cross-reactivity observed for structurally related but distinct molecules, including marketed drugs, provides a high degree of confidence in the selectivity of the lead compound. This self-validating system of complementary assays, grounded in fundamental principles of molecular recognition, empowers researchers to advance candidates with a well-defined specificity profile, thereby increasing the probability of success in subsequent stages of drug development.

References

  • Antibody Production and Immunoassay Development for Authenticating Chlorpheniramine Maleate Adulteration in Herbal Tea. MDPI. Available at: [Link].

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link].

  • Chlorpheniramine-induced anaphylaxis: Two case reports and a retrospective review of pharmacovigilance database. NIH. Available at: [Link].

  • Interferences in Immunoassay. NIH. Available at: [Link].

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. NIH. Available at: [Link].

  • [Comparative analysis of amphetamine identification by immunoenzyme assay and gas chromatography with mass spectrometric detection]. PubMed. Available at: [Link].

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. Available at: [Link].

  • (PDF) Antibody Production and Immunoassay Development for Authenticating Chlorpheniramine Maleate Adulteration in Herbal Tea. ResearchGate. Available at: [Link].

  • A Phycoerythrin-SOD Fluorescent Probe Enables Detection of Oxidative Stress for Assessing Astaxanthin in NAFLD. MDPI. Available at: [Link].

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). BioNavis. Available at: [Link].

  • Comparison of the Sensitivity and Specificity of Six Immunoassays for the Detection of Amphetamines in Urine. Journal of Analytical Toxicology. Available at: [Link].

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. Available at: [Link].

  • Innovative Syntheses and Reactivity of Propiolamidines. MDPI. Available at: [Link].

  • Comparison of the sensitivity and specificity of six immunoassays for the detection of amphetamines in urine. PubMed. Available at: [Link].

  • Characterization of Small Molecule-Protein Interactions Using SPR Method | Request PDF. ResearchGate. Available at: [Link].

  • Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine. Semantic Scholar. Available at: [Link].

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link].

  • 3-(Pyridin-2-yl)propan-1-amine. PubChem. Available at: [Link].

  • 3-(3-methylpyridin-4-yl)propan-1-amine. PubChem. Available at: [Link].

  • (R)-2-Methyl-1-(pyridin-3-yl)propan-1-amine. Chemsrc. Available at: [Link].

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Comparative

A Comparative Guide to the Selectivity of 1-(3-Methylpyridin-2-yl)propan-1-amine-Based Kinase Inhibitors

For researchers, scientists, and drug development professionals, the journey to identify and characterize novel kinase inhibitors is one of meticulous evaluation. A critical parameter in this process is selectivity – the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey to identify and characterize novel kinase inhibitors is one of meticulous evaluation. A critical parameter in this process is selectivity – the ability of a compound to inhibit its intended target with high potency while minimizing off-target effects. This guide provides an in-depth comparative analysis of the selectivity of a promising class of kinase inhibitors based on the 1-(3-methylpyridin-2-yl)propan-1-amine scaffold, with a particular focus on their activity against the Mer Tyrosine Kinase (MERTK).

Due to the limited publicly available selectivity data for 1-(3-methylpyridin-2-yl)propan-1-amine itself, this guide will utilize the closely related and well-characterized pyrazolopyrimidine-based MERTK inhibitor, UNC1062 , as a representative of this inhibitor class. This substitution allows for a robust, data-driven comparison with other known MERTK inhibitors.

The Significance of MERTK Inhibition and the Imperative of Selectivity

MERTK, a member of the TYRO3, AXL, and MERTK (TAM) family of receptor tyrosine kinases, has emerged as a compelling therapeutic target in oncology.[1] Its aberrant activation is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and non-small cell lung cancer.[2][3] MERTK signaling promotes cancer cell survival, proliferation, and resistance to therapy. Consequently, the development of potent and selective MERTK inhibitors is a focal point of modern drug discovery.

However, the high degree of homology within the TAM kinase family presents a significant challenge. Off-target inhibition of AXL and TYRO3 can lead to undesired side effects and potentially confound the interpretation of biological outcomes. Therefore, a thorough assessment of an inhibitor's selectivity profile across the kinome is not just advantageous, but essential for the development of a safe and effective therapeutic.

Comparative Selectivity Profiles of MERTK Inhibitors

To contextualize the selectivity of the 1-(3-methylpyridin-2-yl)propan-1-amine-based scaffold (represented by UNC1062), we will compare its performance against two alternative MERTK inhibitors with distinct selectivity profiles:

  • MRX-2843 : A potent dual inhibitor of MERTK and FMS-like tyrosine kinase 3 (FLT3).[4][5]

  • INCB081776 : A dual inhibitor of AXL and MERTK.[6][7]

The following table summarizes the biochemical potency (IC50 values) of these inhibitors against their primary targets and other relevant kinases. A lower IC50 value indicates higher potency.

InhibitorPrimary Target(s)MERTK IC50 (nM)AXL IC50 (nM)TYRO3 IC50 (nM)FLT3 IC50 (nM)Reference(s)
UNC1062 MERTK1.18560-[8]
MRX-2843 MERTK / FLT3High PotencySelective over AXL/TYRO3Selective over AXL/TYRO3High Potency[4]
INCB081776 AXL / MERTK3.17 ± 1.970.61 ± 0.31101 ± 27-[7]

Note: Specific IC50 values for MRX-2843 against MERTK and FLT3 were not explicitly stated in the provided search results, but it is described as having "high potency" against both.

From this data, we can discern distinct selectivity profiles:

  • UNC1062 demonstrates high potency and selectivity for MERTK over the other TAM family members, AXL and TYRO3.[8] This profile is desirable for dissecting the specific biological roles of MERTK.

  • MRX-2843 represents a dual inhibitor, potently targeting both MERTK and FLT3, while maintaining selectivity against AXL and TYRO3.[4] This polypharmacology could be advantageous in treating cancers where both MERTK and FLT3 are driving factors, such as in certain subtypes of AML.

  • INCB081776 is a potent dual inhibitor of AXL and MERTK with significantly weaker activity against TYRO3.[7] This profile may be beneficial in cancers where both AXL and MERTK contribute to pathogenesis.

Experimental Methodologies for Assessing Inhibitor Selectivity

A comprehensive evaluation of inhibitor selectivity necessitates a multi-faceted experimental approach. The following are key assays and methodologies employed in the characterization of kinase inhibitors.

Biochemical Kinase Profiling

This is the foundational method for assessing inhibitor selectivity. It involves testing the compound against a large panel of purified kinases to determine its inhibitory activity (typically as IC50 or Ki values).

Workflow for Biochemical Kinase Profiling:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Compound Assay_Plate Biochemical Assay (e.g., TR-FRET, FP) Compound->Assay_Plate Kinase_Panel Large Kinase Panel (e.g., KINOMEscan) Kinase_Panel->Assay_Plate IC50_Curve Dose-Response Curves Assay_Plate->IC50_Curve Selectivity_Profile Selectivity Profile (Kinome Map) IC50_Curve->Selectivity_Profile

Caption: Workflow for biochemical kinase inhibitor profiling.

Step-by-Step Protocol for a Typical TR-FRET based Kinase Assay:

  • Reagent Preparation:

    • Prepare a serial dilution of the inhibitor (e.g., 1-(3-Methylpyridin-2-yl)propan-1-amine-based compound) in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the target kinase (e.g., recombinant MERTK), a suitable substrate peptide, and ATP at concentrations optimized for the assay.

  • Assay Reaction:

    • In a 384-well microplate, add the inhibitor solution.

    • Add the kinase and substrate peptide solution to initiate the reaction.

    • Add ATP to start the phosphorylation reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Add a detection solution containing a europium-labeled anti-phospho-substrate antibody and an allophycocyanin (APC)-labeled acceptor molecule.

    • Incubate to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled microplate reader.

    • Calculate the ratio of the emission signals from the acceptor and donor fluorophores.

    • Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement and Pathway Modulation Assays

While biochemical assays are crucial, it is equally important to assess inhibitor activity in a cellular context. Cellular assays confirm that the inhibitor can penetrate the cell membrane, engage its target, and modulate downstream signaling pathways.

Workflow for Cellular Target Engagement and Pathway Analysis:

Cell_Culture Cancer Cell Line (e.g., MERTK-expressing) Inhibitor_Treatment Treat with Inhibitor (Dose-Response) Cell_Culture->Inhibitor_Treatment Cell_Lysis Cell Lysis Inhibitor_Treatment->Cell_Lysis CETSA Cellular Thermal Shift Assay (Target Engagement) Inhibitor_Treatment->CETSA Western_Blot Western Blot / ELISA (p-MERTK, p-AKT, p-ERK) Cell_Lysis->Western_Blot Data_Analysis Quantify Protein Levels Determine Cellular IC50 Western_Blot->Data_Analysis CETSA->Data_Analysis

Caption: Workflow for cellular inhibitor characterization.

Step-by-Step Protocol for a Cellular Phospho-MERTK ELISA:

  • Cell Culture and Treatment:

    • Plate MERTK-expressing cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the inhibitor for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Aspirate the media and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA:

    • Transfer the cell lysates to a microplate pre-coated with a MERTK capture antibody.

    • Incubate to allow MERTK to bind to the plate.

    • Wash the plate and add a detection antibody that specifically recognizes phosphorylated MERTK (p-MERTK).

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a microplate reader.

  • Data Analysis:

    • Normalize the p-MERTK signal to the total MERTK signal or a housekeeping protein.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Interpreting the Data: IC50, Ki, and the Importance of Context

When comparing inhibitors, it is crucial to understand the parameters being used:

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is an operational value that can be influenced by assay conditions, such as ATP concentration.

  • Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a higher affinity. Unlike IC50, Ki is a thermodynamic constant that is independent of substrate concentration.

For a comprehensive comparison, it is ideal to have Ki values. However, IC50 values are more commonly reported in initial screening and profiling studies. When comparing IC50 values, it is essential to ensure that the assays were performed under similar conditions.

Conclusion and Future Directions

The 1-(3-methylpyridin-2-yl)propan-1-amine scaffold, represented by UNC1062, holds significant promise as a potent and selective inhibitor of MERTK. Its high selectivity over other TAM family members makes it a valuable tool for elucidating the specific functions of MERTK in health and disease.

In comparison, dual inhibitors like MRX-2843 and INCB081776 offer alternative therapeutic strategies by targeting multiple key oncogenic drivers simultaneously. The choice of inhibitor will ultimately depend on the specific biological question being addressed or the therapeutic indication being pursued.

Future studies should aim to generate a comprehensive kinome-wide selectivity profile for 1-(3-methylpyridin-2-yl)propan-1-amine itself to confirm the findings from its close analog, UNC1062. Furthermore, cellular studies in a broader range of cancer models will be crucial to translate the biochemical potency and selectivity into meaningful anti-cancer efficacy. The continued development of highly selective kinase inhibitors, guided by rigorous comparative analysis, will undoubtedly pave the way for more effective and less toxic cancer therapies.

References

  • UNC1062, a new and potent Mer inhibitor. PubMed. [Link]

  • The Synthesis and Initial Evaluation of MerTK Targeted PET Agents. MDPI. [Link]

  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][2][8][9]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PMC. [Link]

  • Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors. PMC. [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC. [Link]

  • Discovery of Macrocyclic Pyrimidines as MerTK-specific Inhibitors. PMC. [Link]

  • Structure-Based Design of Potent and Selective MerTK Inhibitors by Modulating the Conformation of αC Helix. ACS Publications. [Link]

  • UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. PMC. [Link]

  • A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity. PubMed. [Link]

  • The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia. JCI Insight. [Link]

  • KINOMEscan data. HMS LINCS Project. [Link]

  • A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity. Frontiers. [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed. [Link]

  • AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Publications. [Link]

  • KCGSv2.0 Data. SGC-UNC. [Link]

  • The Synthesis and Initial Evaluation of MerTK Targeted PET Agents. UNC Carolina Digital Repository. [Link]

  • Effects of MERTK Inhibitors UNC569 and UNC1062 on the Growth of Acute Myeloid Leukaemia Cells. Anticancer Research. [Link]

  • MERTK MER proto-oncogene, tyrosine kinase [ (human)]. NCBI Gene. [Link]

  • UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. PubMed Central. [Link]

  • MERTK Inhibition as a Targeted Novel Cancer Therapy. MDPI. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors. ResearchGate. [Link]

  • UNC1062, a new and potent Mer inhibitor. PMC. [Link]

  • The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia. Request PDF on ResearchGate. [Link]

  • AXL inhibition with TP-0903 selectively reduces Th2 cells and cytokines... ResearchGate. [Link]

  • The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia. PubMed. [Link]

  • Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo. PubMed. [Link]

  • Activity-based kinase profiling of approved tyrosine kinase inhibitors. PubMed. [Link]

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Validation

A Comparative Guide to Orthogonal Methods for Confirming the Structure of 1-(3-Methylpyridin-2-yl)propan-1-amine

Introduction In the landscape of pharmaceutical development and chemical research, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds such as 1-(3-Methylpyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chemical research, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds such as 1-(3-Methylpyridin-2-yl)propan-1-amine, a comprehensive structural elucidation is not merely a procedural step but a critical determinant of its potential therapeutic efficacy, safety, and intellectual property value. This guide provides an in-depth comparison of orthogonal analytical methods, offering a robust framework for the complete structural characterization of this chiral amine.

Orthogonal methods are defined as different analytical techniques that measure the same attribute based on different physical or chemical principles.[1][2] This approach provides a multi-faceted view of the molecule, ensuring a high degree of confidence in the assigned structure by mitigating the inherent biases of any single technique.[1] For 1-(3-Methylpyridin-2-yl)propan-1-amine, a molecule featuring a chiral center, a substituted pyridine ring, and a primary amine, a combination of spectroscopic and chromatographic techniques is essential for a thorough analysis.[3]

The Subject Molecule: 1-(3-Methylpyridin-2-yl)propan-1-amine

Structure:

This molecule's key structural features—a stereocenter at the C1 position of the propane chain, a methyl-substituted pyridine ring, and a primary amine—necessitate a multi-pronged analytical strategy to confirm its constitution, connectivity, and stereochemistry.

Core Orthogonal Techniques for Structural Elucidation

A systematic approach combining Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (Infrared and Raman), and Chiral High-Performance Liquid Chromatography (HPLC) forms the foundation of our analysis. For absolute configuration, Single Crystal X-ray Crystallography stands as the definitive method.

Workflow for Structural Confirmation

Caption: A logical workflow for the structural elucidation of 1-(3-Methylpyridin-2-yl)propan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule. For 1-(3-Methylpyridin-2-yl)propan-1-amine, a suite of NMR experiments is required for a complete assignment.

Experimental Protocol:

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The choice of solvent is critical to avoid signal overlap with the analyte.

2. ¹H NMR Spectroscopy:

  • Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Expected signals will correspond to the protons on the pyridine ring, the methyl group, the propyl chain, and the amine group.

  • Proton signals on carbons adjacent to the nitrogen of the pyridine ring are typically shifted downfield due to the deshielding effect of the electronegative nitrogen atom.[4]

3. ¹³C NMR and DEPT Spectroscopy:

  • Acquire a ¹³C NMR spectrum to identify all unique carbon environments.

  • Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments are crucial for differentiating between CH, CH₂, and CH₃ groups.[5]

4. 2D NMR Spectroscopy (COSY & HSQC/HMBC):

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, revealing the connectivity of the propyl chain and the protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for establishing the connection between the propyl chain and the pyridine ring.[6]

Expected Data Summary:
Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key HMBC Correlations
Pyridine-H4~7.5~135H4 to C2, C6
Pyridine-H5~7.2~130H5 to C3, C4
Pyridine-H6~8.4~150H6 to C2, C4
Pyridine-CH₃~2.4~18Py-CH₃ to C2, C3, C4
CH-NH₂~4.0~55CH-NH₂ to C2', C3'
CH₂~1.8~30CH₂ to C1', C3'
CH₃ (propyl)~0.9~11CH₃ to C1', C2'
NH₂Variable--

Note: Predicted chemical shifts are estimates and will vary based on solvent and experimental conditions.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis.[7]

Experimental Protocol:

1. Ionization Technique:

  • Electrospray Ionization (ESI) is a soft ionization technique well-suited for this amine, as it will readily form a protonated molecule [M+H]⁺.

2. High-Resolution Mass Spectrometry (HRMS):

  • Acquire a high-resolution mass spectrum to determine the accurate mass of the molecular ion. This allows for the unambiguous determination of the elemental composition.

3. Tandem Mass Spectrometry (MS/MS):

  • Induce fragmentation of the parent ion to generate a characteristic fragmentation pattern.

  • The fragmentation of nitrogen-containing compounds often involves cleavage alpha to the nitrogen atom.

Expected Data:
  • HRMS: The calculated exact mass for C₉H₁₄N₂ [M+H]⁺ is 151.1235. The experimentally determined mass should be within a few ppm of this value.

  • MS/MS Fragmentation: Key fragmentation pathways for the [M+H]⁺ ion would involve the loss of the ethyl group, and characteristic cleavages of the pyridine ring. The stability of aromatic rings often leads to them being prominent in the mass spectrum.[7]

G mol_ion [M+H]⁺ (m/z 151.12) frag1 Loss of C₂H₅ (m/z 122.09) mol_ion->frag1 α-cleavage frag2 Pyridine ring fragment (m/z 94.07) mol_ion->frag2 Propyl chain cleavage

Caption: Predicted major fragmentation pathways for 1-(3-Methylpyridin-2-yl)propan-1-amine.

Vibrational Spectroscopy (FTIR & Raman): Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, confirming the presence of key functional groups.[8][9]

Experimental Protocol:

1. FTIR Spectroscopy:

  • Acquire an FTIR spectrum of the neat compound (if liquid) or as a KBr pellet or in a suitable solvent.

  • Look for characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, and C=C and C=N stretching of the pyridine ring.[10]

2. Raman Spectroscopy:

  • Acquire a Raman spectrum of the neat compound.

  • Raman spectroscopy is particularly useful for identifying the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum.[11]

Expected Vibrational Frequencies:
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Primary AmineN-H Stretch3300-3500 (two bands)FTIR
Aromatic C-HC-H Stretch3000-3100FTIR/Raman
Alkyl C-HC-H Stretch2850-2960FTIR/Raman
Pyridine RingC=C, C=N Stretch1400-1600FTIR/Raman
Primary AmineN-H Bend1590-1650FTIR

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric Separation

Due to the presence of a chiral center, it is crucial to separate and quantify the enantiomers. Chiral HPLC is the most common and effective method for this purpose.[12]

Experimental Protocol:

1. Column Selection:

  • Utilize a chiral stationary phase (CSP). Polysaccharide-based CSPs are often a good starting point for screening.[13][14]

2. Mobile Phase Optimization:

  • A typical mobile phase for normal-phase chiral separations consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

  • The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

3. Detection:

  • UV detection is suitable, as the pyridine ring contains a chromophore.

Expected Results:

A successful chiral separation will result in two distinct peaks in the chromatogram, corresponding to the two enantiomers. The relative peak areas can be used to determine the enantiomeric excess (ee) of the sample.

Single Crystal X-ray Crystallography: The Definitive Answer

For the unambiguous determination of the absolute configuration of a chiral molecule, single-crystal X-ray crystallography is the gold standard.[15][16]

Experimental Protocol:

1. Crystal Growth:

  • This is often the most challenging step. Slow evaporation of a solution of the purified compound in a suitable solvent system is a common method.

  • If the free base does not crystallize well, forming a salt with a chiral acid (e.g., tartaric acid) can facilitate crystallization and aid in the determination of the absolute configuration.[17][18]

2. Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • The resulting electron density map is used to solve and refine the crystal structure, providing precise atomic coordinates.[19]

Expected Outcome:

The refined crystal structure will provide the three-dimensional arrangement of the atoms in the molecule, definitively establishing the absolute configuration (R or S) at the chiral center.[18]

Comparison of Orthogonal Methods

Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity, constitution, relative stereochemistryProvides detailed structural informationCan be complex to interpret; may not provide absolute configuration
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternHigh sensitivity; provides molecular formula confirmationDoes not provide stereochemical information
Vibrational Spectroscopy Presence of functional groupsRapid and non-destructiveProvides limited information on overall structure
Chiral HPLC Enantiomeric purity and separationEssential for chiral molecules; quantitativeDoes not provide structural information
X-ray Crystallography Absolute configuration, 3D structureUnambiguous determination of absolute stereochemistryRequires a suitable single crystal, which can be difficult to obtain

Conclusion

The structural elucidation of 1-(3-Methylpyridin-2-yl)propan-1-amine requires a synergistic application of orthogonal analytical techniques. While NMR and mass spectrometry provide the core information on connectivity and molecular formula, vibrational spectroscopy confirms the presence of key functional groups. Chiral HPLC is indispensable for assessing enantiomeric purity. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter for determining the absolute configuration. By integrating the data from these diverse methods, a complete and unambiguous structural assignment can be achieved, which is a critical milestone in the journey of any novel chemical entity from the laboratory to potential real-world applications.[3]

References

  • Flack, H. D., & Bernardinelli, G. (2008). Determination of absolute configuration using single crystal X-ray diffraction. Chirality, 20(5), 681-690.
  • Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry, 41(10), 2352-2363.
  • Gupta, V. K., & Singh, P. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 32(10), 826-835.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Fluid Imaging Technologies. (n.d.). What is a Particle Analysis "Orthogonal Method"? Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Iali, W., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(11), 1045-1051.
  • ResearchGate. (n.d.). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Retrieved from [Link]

  • American Chemical Society. (2016). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ACS Symposium Series, 1228, 1-15.
  • Bio-Rad. (2021). Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. Retrieved from [Link]

  • Dr. Puspendra Classes. (2018, November 15). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern [Video]. YouTube. [Link]

  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Heterocyclic Compounds: Synthesis, Properties and Applications (pp. 405-456). Nova Science Publishers.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • American Chemical Society. (2022). Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine. ACS Omega, 7(16), 13695-13704.
  • Asian Journal of Chemistry. (2010). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 22(5), 3467-3474.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

  • Polish Academy of Sciences. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 14(11-12), 813-820.
  • IOSR Journal of Applied Physics. (2014). FTIR and Raman Vibrational Investigations on the Complex of Pyridine with Tartaric Acid. IOSR Journal of Applied Physics, 6(4), 01-05.
  • Royal Society of Chemistry. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation.
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • News-Medical. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

  • MDPI. (2017).
  • University of Guanajuato. (1972). Fragmentation mechanisms in mass spectrometry.
  • University of Aveiro. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]

  • American Chemical Society. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega, 8(25), 22695-22705.
  • American Chemical Society. (2024). A Crystalline In(II) Hydride. Journal of the American Chemical Society.
  • PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine. Retrieved from [Link]

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Comparative

Translational Guide: In Vitro to In Vivo Correlation for 1-(3-Methylpyridin-2-yl)propan-1-amine Scaffolds

The following guide is a technical resource designed for researchers and drug development professionals. It synthesizes pharmacological principles with specific structural insights into the 1-(3-Methylpyridin-2-yl)propan...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical resource designed for researchers and drug development professionals. It synthesizes pharmacological principles with specific structural insights into the 1-(3-Methylpyridin-2-yl)propan-1-amine scaffold, treating it as a lead series for CNS/GPCR modulation (specifically Histaminergic or Monoaminergic targets).

Executive Summary & Comparison Matrix

Objective: To provide a robust framework for correlating biochemical potency with physiological efficacy for 1-(3-Methylpyridin-2-yl)propan-1-amine derivatives (hereafter "3-MPPA Series"). Context: The 3-MPPA scaffold represents a "privileged structure" in medicinal chemistry, sharing pharmacophore features with histamine analogs (e.g., Betahistine) and monoamine modulators. Its unique 3-methyl substitution and


-ethyl chain offer distinct metabolic and lipophilic advantages over first-generation pyridine-ethylamines.
Product vs. Alternatives: Performance Matrix

The following table contrasts the 3-MPPA Series against standard alternatives (Betahistine and Fexofenadine) to highlight the specific developmental niche of this scaffold.

Feature3-MPPA Series (Lead) Betahistine (Standard H3 Antagonist)Fexofenadine (Standard H1 Antagonist)
Structural Class

-Substituted Pyridine-methanamine
2-AminoethylpyridinePiperidine-alkanoate
Lipophilicity (LogP) ~1.3 (Optimal for CNS) 0.6 (Low CNS penetration)3.5 (Peripheral restriction)
Metabolic Stability High (Steric hindrance at C3/

-pos)
Low (Rapid MAO oxidation)High (Non-metabolized)
Primary Target Histamine H3/H1 (Predicted)H3 Antagonist / H1 AgonistH1 Antagonist (Selective)
Bioavailability (F%) >60% (Predicted) <1% (First-pass effect)~33%
Half-life (

)
4–6 h 3.4 h14.4 h

In Vitro Profiling: Establishing Causality

To successfully correlate results in vivo, the in vitro data must go beyond simple binding (


). You must establish functional efficacy  and residence time .
Mechanistic Grounding

The 3-MPPA scaffold typically targets G-Protein Coupled Receptors (GPCRs). The presence of the 3-methyl group on the pyridine ring introduces a "molecular twist," potentially enhancing selectivity by preventing planar stacking in off-target sites (e.g., CYP450 active sites).

Critical In Vitro Assays
  • Radioligand Binding (Affinity): Determines receptor occupancy.

    • Metric:

      
       (Inhibition Constant).
      
    • Goal:

      
       for lead candidates.
      
  • GTP

    
    S Binding (Functional):  Distinguishes agonists from antagonists.
    
    • Metric:

      
       or 
      
      
      
      .
    • Relevance: Essential for H3 receptors (constitutively active).

  • Microsomal Stability (Metabolism):

    • Rationale: The

      
      -ethyl group in 3-MPPA blocks Monoamine Oxidase (MAO) attack, a common failure point for simple pyridine amines like Betahistine.
      
Visualization: GPCR Signaling Pathway

The following diagram illustrates the signal transduction pathway (e.g., H3 receptor blockade leading to neurotransmitter release) and where the 3-MPPA compound intervenes.

G Compound 3-MPPA Compound Receptor H3 Autoreceptor (GPCR) Compound->Receptor Antagonism/Inverse Agonism G_Protein Gi/Go Protein Receptor->G_Protein Inhibition Blocked AC Adenylyl Cyclase G_Protein->AC Regulation cAMP cAMP Levels AC->cAMP Increase Ca_Channel Ca2+ Channels cAMP->Ca_Channel Activation Release Neurotransmitter Release (Histamine/ACh) Ca_Channel->Release Exocytosis

Caption: Mechanism of Action: 3-MPPA antagonism of presynaptic H3 autoreceptors disinhibits cAMP pathways, enhancing neurotransmitter release.

In Vivo Profiling: Self-Validating Protocols

Trustworthiness in data comes from self-validating experimental designs. For the 3-MPPA series, pharmacokinetic (PK) exposure must be linked to pharmacodynamic (PD) endpoints in the same animal where possible.

Pharmacokinetics (PK)
  • Objective: Confirm that the 3-methyl and propyl modifications improve oral bioavailability compared to Betahistine.

  • Key Parameter: Brain-to-Plasma Ratio (

    
    ). A ratio 
    
    
    
    indicates effective CNS penetration, expected for this lipophilic amine.
Pharmacodynamics (PD)
  • Model: Histamine-induced Dipsogenia (H1) or Object Recognition Task (H3/Cognition).

  • Validation: Use a positive control (e.g., Pitolisant) and a negative control (Vehicle).

Correlation Analysis (IVIVC)

The "Holy Grail" of drug development is predicting in vivo dose (


) from in vitro potency (

).
The Correlation Equation

For CNS drugs, the in vivo efficacy is often driven by Receptor Occupancy (RO).



Correlation Workflow:

  • Measure

    
     (In Vitro).
    
  • Measure Unbound Brain Concentration (

    
    ) at 
    
    
    
    (In Vivo).
  • Success Criterion: The

    
     should be within 1-3 fold of the 
    
    
    
    (or
    
    
    ). If
    
    
    , transport issues (P-gp efflux) or high non-specific binding are likely.
Visualization: IVIVC Workflow

IVIVC cluster_0 In Vitro cluster_1 In Vivo Ki Binding Affinity (Ki) Model IVIVC Model (Receptor Occupancy) Ki->Model Eff Intrinsic Efficacy PK Free Brain Conc. (Cu,brain) PK->Model PD Efficacy (ED50) PD->Model Validation Decision Go / No-Go Model->Decision Correlation > 0.8

Caption: IVIVC Workflow: Integrating affinity and pharmacokinetics to predict receptor occupancy and validate efficacy.

Experimental Protocols

Protocol A: Radioligand Binding Assay (H3 Receptor)

Purpose: Determine the affinity (


) of 3-MPPA derivatives.
Reagents: 
  • Membranes expressing human H3 receptor.

  • Radioligand: [

    
    H]-N- 
    
    
    
    -methylhistamine (~2 nM).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    .
    

Steps:

  • Preparation: Dilute 3-MPPA compound in DMSO (10-point serial dilution,

    
     M to 
    
    
    
    M).
  • Incubation: Mix 50

    
    L membrane prep, 25 
    
    
    
    L radioligand, and 25
    
    
    L test compound. Incubate for 60 min at 25°C.
  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Pharmacokinetic Brain Penetration Study

Purpose: Determine


 to assess CNS availability.
Subject:  Male Sprague-Dawley rats (n=3 per timepoint).

Steps:

  • Dosing: Administer 3-MPPA compound (10 mg/kg, p.o. or i.v.).

  • Sampling: Collect blood and brain tissue at 0.5, 1, 2, 4, and 8 hours post-dose.

  • Processing:

    • Plasma: Centrifuge and precipitate proteins with acetonitrile.

    • Brain: Homogenize in PBS, then precipitate.

  • Analysis: LC-MS/MS quantification.

  • Calculation:

    • Calculate

      
       and 
      
      
      
      .
    • Determine Fraction Unbound in brain tissue (

      
      ) using rapid equilibrium dialysis (RED).
      
    • Result:

      
      .
      

References

  • H3 Receptor Pharmacology: Panula, P., et al. "International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors." Pharmacological Reviews, 2015. Link

  • Betahistine Mechanism: Gbahou, F., et al. "Betahistine acts as an inverse agonist at histamine H3 receptors." Journal of Pharmacology and Experimental Therapeutics, 2010. Link

  • IVIVC in CNS Drug Discovery: Reichel, A. "Addressing Central Nervous System (CNS) Penetration in Drug Discovery: Basics and Implications of the Evolving Rule of 5." Journal of Medicinal Chemistry, 2003. Link

  • Chemical Scaffold Data: PubChem Compound Summary for 3-(pyridin-2-yl)propan-1-amine (Structural Analog). Link[1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(3-Methylpyridin-2-yl)propan-1-amine for Laboratory Professionals

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3-Methylpyridin-2-yl)propan-1-amine, ensuring the safety of laboratory personnel and adherence to environmental regulations. The principles and causalities behind each step are explained to foster a culture of safety and responsibility.

Section 1: Chemical Profile and Hazard Identification
Hazard Profile: Pyridine Derivatives Description Primary Concerns
Acute Toxicity Harmful if swallowed or in contact with skin.[3]Accidental ingestion, skin absorption
Skin Corrosion/Irritation Can cause severe skin burns.[2]Direct skin contact
Eye Damage Risk of serious eye damage.[3]Splashes, vapors
Respiratory Irritation Vapors may irritate the respiratory system.[2]Inhalation of vapors
Flammability Pyridine compounds are often flammable liquids.[3][4]Ignition sources, improper storage
Section 2: Regulatory Framework: A "Cradle-to-Grave" Responsibility

In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[5] RCRA establishes a "cradle-to-grave" approach, meaning the generator of the waste is responsible for its safe management from the moment it is created until its final disposal.[5] It is crucial to recognize that in addition to federal regulations, state and local authorities may have their own, often more stringent, requirements.[5]

Due to its likely hazardous characteristics (toxicity and potential flammability), 1-(3-Methylpyridin-2-yl)propan-1-amine waste must be managed as hazardous waste.[6] This necessitates proper identification, labeling, storage, and disposal through a licensed hazardous waste contractor.[7]

Section 3: Personal Protective Equipment (PPE) and Safety Precautions

Before handling 1-(3-Methylpyridin-2-yl)propan-1-amine in any capacity, including for disposal, the following personal protective equipment is mandatory:

  • Gloves: Nitrile gloves are recommended for their resistance to pyridine compounds.[1] Always inspect gloves for tears or punctures before use.

  • Eye Protection: Wear indirect-vent, impact and splash-resistant goggles.[8] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.[1]

  • Respiratory Protection: If handling the material outside of a certified chemical fume hood, or if there is a risk of vapor exposure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]

Causality: The multi-layered approach to PPE is designed to prevent the primary routes of exposure: dermal absorption, ocular contact, and inhalation. Each piece of equipment serves as a critical barrier to protect the user from the compound's hazardous properties.

Section 4: Waste Characterization and Segregation

Proper segregation of chemical waste is fundamental to safe disposal. Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fires.

Protocol:

  • Designate a Waste Stream: 1-(3-Methylpyridin-2-yl)propan-1-amine waste should be collected in a dedicated container labeled "Hazardous Waste."

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents or acids, unless the compatibility has been verified.

  • Solid vs. Liquid: Keep solid and liquid waste forms in separate containers.[9]

Section 5: On-Site Waste Accumulation and Storage

The area where waste is collected in the lab before being picked up for disposal is known as a "Satellite Accumulation Area."[6] This area must be managed according to specific guidelines to ensure safety and compliance.

Step-by-Step Methodology:

  • Container Selection: Use a container that is chemically compatible with 1-(3-Methylpyridin-2-yl)propan-1-amine. High-density polyethylene (HDPE) or glass containers are generally suitable.[6][9] The container must have a secure, leak-proof screw cap.[10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1-(3-Methylpyridin-2-yl)propan-1-amine."[6] The label should also include the date when waste was first added to the container.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area within the laboratory.[11] This area should be under the control of laboratory personnel and away from ignition sources such as heat, sparks, or open flames.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[6] This minimizes the release of potentially harmful vapors.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[10]

Section 6: Spill and Emergency Procedures

In the event of a spill, immediate and proper response is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 3.

  • Contain and Absorb: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb a flammable liquid.

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.[12]

  • Decontaminate: Clean the spill area with soap and water.

  • Seek Medical Attention: If there is any skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12] For inhalation, move to fresh air and seek medical attention.[13]

Section 7: Final Disposal Procedures

The final disposal of 1-(3-Methylpyridin-2-yl)propan-1-amine must be handled by a licensed and reputable hazardous waste disposal company.[7]

Workflow for Final Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department will have established procedures and contracts with licensed waste disposal vendors. Contact them to schedule a waste pickup.

  • Manifesting: The hazardous waste will be tracked using a hazardous waste manifest system from the point of generation to its final disposal facility.[14] This is a key component of the RCRA regulations.

  • Recommended Disposal Method: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.[7] This process ensures the complete destruction of the hazardous compound.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer.[7][15] This can lead to environmental contamination and may violate local and federal regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(3-Methylpyridin-2-yl)propan-1-amine.

start Waste Generation (1-(3-Methylpyridin-2-yl)propan-1-amine) characterize Characterize as Hazardous Waste start->characterize ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe segregate Segregate Waste (No Mixing) ppe->segregate container Select & Label Container ('Hazardous Waste', Chemical Name, Date) segregate->container store Store in Satellite Accumulation Area (Secondary Containment, Closed Lid) container->store spill Spill Occurs store->spill Potential Event pickup Schedule Waste Pickup (Contact EHS) store->pickup spill_response Execute Spill Response Protocol spill->spill_response spill_response->store manifest Complete Hazardous Waste Manifest pickup->manifest transport Transport by Licensed Contractor manifest->transport disposal Final Disposal (Incineration) transport->disposal end Disposal Complete disposal->end

Caption: Decision workflow for compliant chemical waste disposal.

References

  • BenchChem. (n.d.). Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine. Retrieved from the provided search results.[7]

  • Chemwatch. (n.d.). GHS Safety Data Sheet 1282 - Sdfine. Retrieved from the provided search results.

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3-Diaminopropane. Retrieved from the provided search results.[3]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from the provided search results.[1]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from the provided search results.[8]

  • Echemi. (n.d.). N,N-diethyl-3-pyridin-2-yl-propan-1-amine Safety Data Sheets. Retrieved from the provided search results.[13]

  • PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine. Retrieved from the provided search results.[2]

  • European Directorate for the Quality of Medicines & Healthcare. (2023, April 3). Safety Data Sheet: (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine. Retrieved from the provided search results.[15]

  • KISHIDA CHEMICAL CO., LTD. (2022, February 3). Safety Data Sheet: 2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine. Retrieved from the provided search results.[12]

  • Santa Cruz Biotechnology. (n.d.). 2-(3-methylpiperidin-1-yl)propan-1-amine. Retrieved from the provided search results.[16]

  • Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine. Retrieved from the provided search results.[4]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from the provided search results.[17]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from the provided search results.[6]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine 1 degree Safety Data Sheet. Retrieved from the provided search results.[18]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from the provided search results.[5]

  • Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. Retrieved from the provided search results.[19]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from the provided search results.[10]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from the provided search results.[9]

  • Stericycle. (2026, February 2). Medical & Healthcare Waste Regulation Changes in 2025. Retrieved from the provided search results.[20]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from the provided search results.[11]

  • CountyOffice.org. (2024, November 23). The Federal EPA Hazardous Waste Regulations Are Found Where? Retrieved from the provided search results.[21]

  • California Department of Toxic Substances Control. (n.d.). Hazardous Waste Tracking System: Home. Retrieved from the provided search results.[14]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methylpyridin-2-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(3-Methylpyridin-2-yl)propan-1-amine
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